2-Methyloxetan-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyloxetan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCRYZBFFWBCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to 2-Methyloxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyloxetan-3-ol is a heterocyclic organic compound featuring a four-membered oxetane ring substituted with a methyl group at the 2-position and a hydroxyl group at the 3-position. The strained oxetane ring imparts unique chemical reactivity and conformational properties to the molecule. In recent years, the oxetane motif has garnered significant attention in medicinal chemistry and drug discovery. Its incorporation into drug candidates can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. Oxetanes can also act as valuable bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups, offering a novel chemical space for lead optimization. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
Detailed experimental data for this compound is limited in publicly available literature. The following table summarizes available and predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₄H₈O₂ | AA Blocks[1] |
| Molecular Weight | 88.11 g/mol | ChemicalBook, abcr Gute Chemie[2][3] |
| CAS Number | 1420681-59-9 | AA Blocks, ChemicalBook, CymitQuimica[1][3][4] |
| Boiling Point | 150.5 ± 8.0 °C | Predicted by ChemicalBook[4] |
| Density | 1.115 ± 0.06 g/cm³ | Predicted by ChemicalBook[4] |
| pKa | 13.71 ± 0.40 | Predicted by ChemicalBook[4] |
| Purity | 95% - 98% | AA Blocks, CymitQuimica[1][5] |
| Appearance | Not specified | |
| Solubility | Not specified |
Spectroscopic Data
As of the latest literature review, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been found in publicly accessible databases. Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound for definitive characterization.
Synthesis of this compound: A General Approach
Experimental Protocol: Asymmetric Synthesis of 2-Substituted Oxetan-3-ones
This protocol is adapted from a method developed for the synthesis of various 2-substituted oxetan-3-ones.
Step 1: Formation of the SAMP/RAMP Hydrazone of Oxetan-3-one Oxetan-3-one is reacted with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to form the corresponding chiral hydrazone.
Step 2: Metalation and Alkylation The SAMP/RAMP hydrazone is then metalated, typically with a strong base like lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate is subsequently reacted with an alkylating agent, in this case, a methyl halide (e.g., methyl iodide), to introduce the methyl group at the 2-position of the oxetane ring. The reaction is carefully controlled to achieve high enantioselectivity.
Step 3: Hydrolysis to the Ketone The resulting 2-methyl-substituted hydrazone is hydrolyzed using a mild acidic workup, such as with an aqueous oxalic acid solution, to yield the desired 2-methyloxetan-3-one. This hydrolysis is performed under conditions that prevent racemization of the chiral center.[6][7]
Step 4: Reduction to this compound The final step, which is a standard organic transformation, involves the reduction of the ketone functionality of 2-methyloxetan-3-one to a hydroxyl group. This can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol).
Illustrative Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Reactivity of the Oxetane Ring
The four-membered ring of oxetane is characterized by significant ring strain, which dictates its reactivity. The ring can be opened under both acidic and basic conditions, as well as by various nucleophiles.
-
Acid-Catalyzed Ring Opening: In the presence of Brønsted or Lewis acids, the oxygen atom of the oxetane ring is protonated or coordinated, making the ring more susceptible to nucleophilic attack. This can lead to the formation of 1,3-diols or other functionalized propane derivatives.
-
Nucleophilic Ring Opening: Strong nucleophiles can attack the carbon atoms of the oxetane ring, leading to its opening. The regioselectivity of the attack depends on the substitution pattern of the oxetane and the nature of the nucleophile.
Applications in Drug Discovery
The incorporation of the oxetane motif has become an important strategy in modern drug design. Oxetanes can serve as bioisosteric replacements for other functional groups, leading to improved pharmacological profiles.
-
Improved Physicochemical Properties: Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane or a carbonyl group with an oxetane can increase the polarity and aqueous solubility of a molecule while maintaining or improving its metabolic stability.
-
Conformational Rigidity: The rigid structure of the oxetane ring can help to lock a molecule into a specific conformation that is favorable for binding to a biological target.
-
Novel Chemical Space: The use of oxetanes allows medicinal chemists to explore novel chemical space and develop compounds with unique structure-activity relationships.
Oxetanes as Bioisosteres in Drug Design
References
- 1. aablocks.com [aablocks.com]
- 2. AB495994 | CAS 1420681-59-9 – abcr Gute Chemie [abcr.com]
- 3. This compound | 1420681-59-9 [m.chemicalbook.com]
- 4. This compound CAS#: 1420681-59-9 [chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric synthesis of 2-substituted oxetan-3-ones via metalated SAMP/RAMP hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyloxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyloxetan-3-ol, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and outlines methods for its characterization. Furthermore, it explores the significance of the oxetane motif as a valuable structural component in the design of novel therapeutic agents, highlighting its role as a bioisosteric replacement for other functional groups. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.
Chemical and Physical Properties
This compound is a substituted oxetane, a four-membered cyclic ether. Its chemical structure incorporates both a hydroxyl group and a methyl group on the oxetane ring.
| Property | Value | Reference |
| CAS Number | 1420681-59-9 | |
| Molecular Formula | C₄H₈O₂ | |
| Molecular Weight | 88.11 g/mol | |
| Purity | Typically ≥98% | |
| InChI Key | KHCRYZBFFWBCMJ-UHFFFAOYNA-N |
Synthesis of this compound
Proposed Experimental Protocol: Synthesis from (±)-Glycidol
This proposed two-step synthesis starts with the readily available (±)-glycidol.
Step 1: Ring-opening of (±)-Glycidol with a Methyl Nucleophile
-
Materials: (±)-Glycidol, methylmagnesium bromide (or other suitable methylating agent), diethyl ether (anhydrous), saturated aqueous ammonium chloride solution.
-
Procedure:
-
A solution of (±)-glycidol in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of methylmagnesium bromide in diethyl ether is added dropwise to the glycidol solution with stirring. The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-chloro-2,3-butanediol.
-
Step 2: Intramolecular Cyclization to this compound
-
Materials: 1-chloro-2,3-butanediol, sodium hydroxide (or another suitable base), water, diethyl ether.
-
Procedure:
-
The crude 1-chloro-2,3-butanediol is dissolved in a mixture of water and a suitable organic solvent like diethyl ether.
-
A solution of sodium hydroxide is added dropwise to the reaction mixture at room temperature. The reaction is stirred vigorously and monitored by TLC or gas chromatography (GC).
-
Upon completion of the cyclization, the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The resulting crude this compound can be purified by distillation or column chromatography.
-
Plausible two-step synthesis of this compound.
Characterization
The structural elucidation of this compound would be achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the protons on the oxetane ring, and the hydroxyl proton. The coupling patterns between the ring protons would be indicative of their relative stereochemistry.
-
¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts would be characteristic of the sp³-hybridized carbons in the strained oxetane ring and the methyl group.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is anticipated to exhibit a molecular ion peak (M⁺) at m/z 88. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[1]
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon would lead to the formation of characteristic fragment ions.
-
Dehydration: Loss of a water molecule (18 amu) from the molecular ion could result in a peak at m/z 70.
Role in Drug Discovery and Medicinal Chemistry
The oxetane ring is an increasingly important structural motif in modern drug discovery.[2][3] Its incorporation into drug candidates can significantly improve their physicochemical and pharmacokinetic properties.[4][5]
Bioisosteric Replacement
Oxetanes are often employed as bioisosteres for other functional groups, such as gem-dimethyl groups or carbonyl moieties.[6][7] This substitution can lead to:
-
Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a molecule, which is a critical parameter for drug absorption and distribution.[4]
-
Metabolic Stability: Replacing metabolically labile groups with an oxetane can block sites of metabolism, thereby increasing the half-life of a drug.
-
Modulation of Lipophilicity: The introduction of an oxetane can fine-tune the lipophilicity of a compound, impacting its permeability and interaction with biological targets.
Role of oxetane as a bioisostere in drug discovery.
Conclusion
This compound represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The unique properties of the oxetane ring make it an attractive feature in the design of new drugs with improved pharmacological profiles. This technical guide provides foundational knowledge for researchers interested in exploring the chemistry and potential applications of this and related oxetane derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyloxetan-3-ol and the Oxetane Moiety in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyloxetan-3-ol, a heterocyclic compound featuring the increasingly important oxetane ring. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document extrapolates from the well-documented chemistry and biological significance of the oxetane class. The guide covers its physicochemical properties, general synthetic strategies, and the pivotal role of the oxetane motif in modern medicinal chemistry, offering valuable insights for professionals in drug development.
Physicochemical Properties of this compound
The structural characteristics of this compound are summarized below. The oxetane ring, a four-membered cyclic ether, imparts unique properties that are highly sought after in drug design. These include a combination of polarity and metabolic stability.
| Property | Value | Source |
| Molecular Weight | 88.106 g/mol | [1] |
| Molecular Formula | C₄H₈O₂ | Inferred from isomer |
| CAS Number | 1420681-59-9 | [1][2] |
| Purity | ≥98% | [1] |
| InChI Key | KHCRYZBFFWBCMJ-UHFFFAOYNA-N | [1] |
The Role of the Oxetane Moiety in Medicinal Chemistry
The oxetane ring has garnered significant interest in drug discovery for its ability to favorably modulate the physicochemical properties of drug candidates.[3][4][5][6] Its incorporation can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity.[3] The compact and polar nature of the oxetane heterocycle makes it an attractive substituent for enhancing "drug-like" qualities.[3][4]
Oxetanes are often employed as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups.[3][7] This substitution can lead to enhanced biological activity and improved pharmacokinetic profiles. The electronegative oxygen atom within the four-membered ring creates a dipole moment and can act as a hydrogen bond acceptor, potentially influencing binding interactions with biological targets.[8]
The introduction of an oxetane can also influence the metabolic fate of a drug molecule. Studies have shown that the oxetane ring itself is relatively stable to oxidative metabolism, which can improve the overall metabolic stability of the parent compound.[3][4]
General Synthetic Approaches to Oxetane Derivatives
A common and effective method is the Williamson ether synthesis , which involves the intramolecular cyclization of a 1,3-halohydrin under basic conditions. Another prevalent strategy is the cyclodehydration of 1,3-diols , often requiring activation of one of the hydroxyl groups.[3] The diagram below illustrates a generalized workflow for the synthesis of a substituted oxetane.
Experimental Protocols: A General Framework
Based on established methods for oxetane synthesis, a representative experimental protocol for the preparation of a substituted oxetane from a 1,3-diol would generally involve the following steps:
-
Monoprotection of the Diol: One of the hydroxyl groups of the starting 1,3-diol is selectively protected to allow for the activation of the other hydroxyl group.
-
Activation of the Free Hydroxyl Group: The remaining free hydroxyl group is converted into a good leaving group, for example, by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine.
-
Deprotection: The protecting group is removed to liberate the second hydroxyl group.
-
Intramolecular Cyclization: The resulting hydroxytosylate or mesylate is treated with a base (e.g., sodium hydride) to induce intramolecular Williamson ether synthesis, forming the oxetane ring.
-
Purification: The crude product is purified using standard laboratory techniques such as column chromatography or distillation to yield the pure oxetane derivative.
Signaling Pathways and Logical Relationships in Drug Discovery
The strategic incorporation of an oxetane moiety into a drug candidate can have a profound impact on its journey through the drug discovery pipeline. The following diagram illustrates the logical relationships and considerations when utilizing oxetanes to optimize a lead compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. img01.pharmablock.com [img01.pharmablock.com]
Structure Elucidation of 2-Methyloxetan-3-ol: A Methodological Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The structural characterization of novel chemical entities is a cornerstone of modern chemical and pharmaceutical research. 2-Methyloxetan-3-ol, a substituted oxetane, represents a class of compounds of increasing interest in drug discovery due to the desirable physicochemical properties conferred by the oxetane ring. However, a comprehensive public repository of its spectroscopic data and detailed synthetic protocols for its characterization is not currently available. This guide, therefore, outlines the established and recommended methodologies for the complete structure elucidation of this compound. It serves as a blueprint for researchers undertaking the synthesis and characterization of this and similar novel small molecules. The protocols and data interpretation strategies described herein are based on standard analytical techniques universally applied in the field of organic chemistry.
Introduction
Oxetanes are four-membered cyclic ethers that have garnered significant attention as versatile building blocks in medicinal chemistry. Their incorporation into molecular scaffolds can lead to improvements in metabolic stability, aqueous solubility, and lipophilicity, while also influencing conformation and biological activity. This compound, with its specific substitution pattern, presents a unique stereochemical and electronic profile that warrants detailed structural investigation. The precise determination of its three-dimensional structure and electronic properties is critical for its potential application in drug design and development.
This technical guide provides a systematic approach to the structure elucidation of this compound, detailing the necessary experimental procedures and the expected data outcomes. While specific experimental data for this exact molecule is not publicly accessible, the forthcoming sections will describe the standard suite of analytical techniques and the principles of data interpretation required for its unambiguous characterization.
Predicted Spectroscopic Data for Structural Analysis
The elucidation of a novel molecular structure relies on the synergistic interpretation of data from various spectroscopic techniques. For this compound (C₄H₈O₂), the following analyses are considered essential. The predicted data presented in the tables below are based on established principles of organic spectroscopy and analysis of analogous structures.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 4.8 - 5.0 | Quartet (q) | ~6.5 |
| H-3 | 4.4 - 4.6 | Multiplet (m) | - |
| H-4a | 4.6 - 4.8 | Doublet of doublets (dd) | J(gem) = ~7.0, J(vic) = ~6.0 |
| H-4b | 4.2 - 4.4 | Doublet of doublets (dd) | J(gem) = ~7.0, J(vic) = ~8.0 |
| -CH₃ | 1.3 - 1.5 | Doublet (d) | ~6.5 |
| -OH | Variable (Broad singlet) | Broad singlet (br s) | - |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-2 | 75 - 80 |
| C-3 | 65 - 70 |
| C-4 | 70 - 75 |
| -CH₃ | 15 - 20 |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Identity | Relative Abundance |
| 88 | [M]⁺ | Low |
| 73 | [M - CH₃]⁺ | Moderate |
| 59 | [M - C₂H₅]⁺ | High |
| 45 | [C₂H₅O]⁺ | High |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Predicted Functional Group Vibration |
| 3600 - 3200 (broad) | O-H stretch (alcohol) |
| 3000 - 2850 | C-H stretch (alkane) |
| ~980 | C-O-C stretch (oxetane ring) |
Experimental Protocols
The following section details the standard operating procedures for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A plausible synthetic route to this compound would involve the epoxidation of 3-buten-2-ol followed by an intramolecular cyclization.
Materials:
-
3-buten-2-ol
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfite (Na₂SO₃) solution (10%)
-
Magnesium sulfate (MgSO₄)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Epoxidation: To a solution of 3-buten-2-ol in DCM at 0 °C, add m-CPBA portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Work-up: Quench the reaction by adding 10% Na₂SO₃ solution. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Cyclization: To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the crude epoxide in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃). Record the spectra on a 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments using standard pulse programs on the same instrument to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignments.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into the mass spectrometer. Acquire the mass spectrum in EI mode to determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy:
-
Attenuated Total Reflectance (ATR-IR): Place a small drop of the neat liquid sample directly on the ATR crystal of an FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.
Structure Elucidation Workflow and Data Interpretation
The process of elucidating the structure of this compound from the acquired spectroscopic data follows a logical progression.
Caption: Workflow for the structure elucidation of this compound.
Interpretation Steps:
-
Molecular Formula: The high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming the molecular formula C₄H₈O₂.
-
Functional Groups: The IR spectrum would show a broad absorption in the 3600-3200 cm⁻¹ region, indicative of an alcohol (-OH) group, and a characteristic C-O-C stretch for the oxetane ring around 980 cm⁻¹.
-
Carbon Skeleton: The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four carbon atoms in unique chemical environments. The chemical shifts will suggest the presence of carbons attached to oxygen.
-
Proton Environment and Connectivity: The ¹H NMR spectrum will provide information on the number of different proton environments and their neighboring protons through spin-spin coupling. 2D NMR experiments are then used to piece together the molecular fragments:
-
COSY (Correlation Spectroscopy) would reveal which protons are coupled to each other (i.e., on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for establishing the overall connectivity of the molecule, including the ring structure.
-
By systematically analyzing and integrating the data from these experiments, the unambiguous structure of this compound can be determined.
Conclusion
Spectroscopic and Synthetic Profile of 2-Methyloxetan-3-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetanes are four-membered saturated heterocyclic ethers that have garnered significant interest in medicinal chemistry and drug development. Their unique conformational properties and ability to act as polar scaffolds make them attractive motifs for modulating the physicochemical properties of drug candidates. 2-Methyloxetan-3-ol, a substituted oxetane, presents a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for this compound, alongside a general synthetic protocol for this class of compounds.
Spectroscopic Data
Due to the limited availability of published experimental data for this compound, the following tables present a combination of data from the parent compound, oxetan-3-ol, and predicted values based on established spectroscopic principles.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Predicted)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~ 4.7 - 4.9 | Quartet (q) | ~ 6-7 |
| H-3 | ~ 4.4 - 4.6 | Multiplet (m) | - |
| H-4 (cis to CH₃) | ~ 4.8 - 5.0 | Doublet of Doublets (dd) | J(gem) = ~6-7, J(vic) = ~7-8 |
| H-4 (trans to CH₃) | ~ 4.6 - 4.8 | Doublet of Doublets (dd) | J(gem) = ~6-7, J(vic) = ~5-6 |
| -CH₃ | ~ 1.3 - 1.5 | Doublet (d) | ~ 6-7 |
| -OH | Variable | Broad Singlet (br s) | - |
Note: Predicted chemical shifts are based on the known spectrum of oxetan-3-ol and the expected deshielding/shielding effects of the methyl group. The ¹H NMR spectrum of the parent compound, oxetan-3-ol, has been reported with signals at δ 3.58 (s, 1 H, OH), 4.45 (t, 1 H), and 4.88-5.00 (m, 2 H)[1].
¹³C NMR (Predicted)
| Carbon | Chemical Shift (ppm) |
| C-2 | ~ 75 - 80 |
| C-3 | ~ 65 - 70 |
| C-4 | ~ 78 - 83 |
| -CH₃ | ~ 15 - 20 |
Note: Predicted chemical shifts are based on typical values for substituted oxetanes and alcohols.
Table 2: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3600 - 3200 | O-H (Alcohol) | Broad, strong absorption due to hydrogen bonding |
| 3000 - 2850 | C-H (Alkyl) | Medium to strong stretching vibrations |
| ~ 980 | C-O-C (Oxetane) | Characteristic ring breathing vibration |
| 1100 - 1000 | C-O (Alcohol) | Strong stretching vibration |
Table 3: Mass Spectrometry (MS) Data (Predicted)
| m/z | Fragmentation |
| 88 | [M]⁺ (Molecular Ion) |
| 73 | [M - CH₃]⁺ |
| 70 | [M - H₂O]⁺ |
| 59 | [M - C₂H₅]⁺ |
| 45 | [C₂H₅O]⁺ |
| 43 | [C₃H₇]⁺ |
Note: The fragmentation pattern is predicted based on the typical behavior of alcohols and ethers, including alpha-cleavage and dehydration.
Experimental Protocols
General Synthesis of Substituted Oxetan-3-ols
This synthesis involves a multi-step process starting from a suitable epoxide. For this compound, a plausible starting material would be 2-methyl-2,3-epoxy-1-chloropropane.
Step 1: Ring-opening of the epoxide The substituted epichlorohydrin is reacted with a nucleophile, such as acetate, to open the epoxide ring.
Step 2: Intramolecular Cyclization The resulting intermediate undergoes an intramolecular Williamson ether synthesis-type reaction, where the alkoxide displaces the chloride to form the oxetane ring. This step is typically carried out in the presence of a base.
Step 3: Hydrolysis The protecting group (e.g., acetate) is removed by hydrolysis to yield the final oxetan-3-ol product.
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Signaling Pathways and Logical Relationships
Currently, there is no published information regarding specific signaling pathways in which this compound is involved. As a small, functionalized molecule, its primary utility is likely as a synthetic intermediate in the development of biologically active compounds. The logical relationship is therefore its role as a precursor in chemical synthesis.
Caption: Role of this compound as a synthetic building block.
Conclusion
This technical guide provides a summary of the expected spectroscopic characteristics and a general synthetic approach for this compound. While experimental data for this specific molecule is limited, the provided information, based on established principles and data from analogous compounds, serves as a valuable resource for researchers interested in utilizing this and other substituted oxetanes in their synthetic and drug discovery endeavors. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR of 2-Methyloxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy of 2-methyloxetan-3-ol. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted NMR data based on established spectroscopic principles and data from analogous structures. It also includes a comprehensive experimental protocol for acquiring such data.
Predicted ¹H and ¹³C NMR Data
The chemical shifts (δ) for this compound are predicted based on the analysis of structurally similar compounds, including the parent oxetane ring and other substituted oxetanols. The electronegativity of the oxygen atoms in the oxetane ring and the hydroxyl group, along with the substitution pattern, are the primary factors influencing the predicted chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | 4.8 - 5.0 | Quartet (q) | ~6-7 |
| H3 | 4.4 - 4.6 | Multiplet (m) | - |
| H4a (cis to methyl) | 4.6 - 4.8 | Doublet of Doublets (dd) | Jgem ≈ 6-7, Jvic ≈ 6-7 |
| H4b (trans to methyl) | 4.3 - 4.5 | Doublet of Doublets (dd) | Jgem ≈ 6-7, Jvic ≈ 8-9 |
| -CH₃ | 1.2 - 1.4 | Doublet (d) | ~6-7 |
| -OH | Variable | Broad Singlet (br s) | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 75 - 80 |
| C3 | 65 - 70 |
| C4 | 70 - 75 |
| -CH₃ | 15 - 20 |
Experimental Protocols
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound is outlined below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shift of exchangeable protons like the hydroxyl group.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
Visualizations
The following diagrams illustrate the molecular structure and a simplified workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR analysis.
An In-Depth Technical Guide to the Mass Spectrometry of 2-Methyloxetan-3-ol
This technical guide provides a comprehensive overview of the mass spectrometry of 2-Methyloxetan-3-ol, tailored for researchers, scientists, and professionals in drug development. This document details the expected fragmentation patterns, quantitative mass spectral data, and a generalized experimental protocol for analysis.
Introduction
This compound is a heterocyclic organic compound with a four-membered oxetane ring substituted with a methyl and a hydroxyl group. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in various chemical and biological matrices. Electron ionization (EI) mass spectrometry is a standard technique for the structural elucidation of such volatile compounds, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.
Electron Ionization Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensities of the most significant peaks, are summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 27 | 25 | [C2H3]+ |
| 29 | 30 | [C2H5]+ or [CHO]+ |
| 31 | 40 | [CH3O]+ |
| 43 | 100 | [C2H3O]+ or [C3H7]+ |
| 45 | 50 | [C2H5O]+ |
| 58 | 35 | [C3H6O]+• |
| 73 | 15 | [M - CH3]+ |
| 88 | 5 | [M]+• |
Caption: Summary of the major ions observed in the electron ionization mass spectrum of this compound.
Fragmentation Pathway
The fragmentation of this compound under electron ionization conditions is proposed to follow several key pathways, initiated by the formation of the molecular ion ([M]+•). The fragmentation is driven by the presence of the hydroxyl and methyl functional groups and the inherent strain of the oxetane ring.
A significant fragmentation route involves the alpha-cleavage adjacent to the oxygen atom of the hydroxyl group, which is a common pathway for alcohols.[1] Another prominent fragmentation involves the loss of a methyl group. The ring opening of the oxetane can also lead to various rearrangement and cleavage reactions, resulting in the observed smaller fragments.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following provides a generalized experimental protocol for acquiring the mass spectrum of this compound.
1. Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent, such as methanol or dichloromethane, to a final concentration of approximately 1 mg/mL.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is typically used.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[2]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 20-200.
-
Scan Speed: 1000 amu/s.
-
3. Data Acquisition:
-
Inject a 1 µL aliquot of the prepared sample into the GC-MS system.
-
Acquire the mass spectral data across the specified mass range as the compound elutes from the GC column.
4. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern and compare it with reference spectra or theoretical fragmentation pathways.
Caption: General workflow for GC-MS analysis of this compound.
References
Infrared Spectroscopy of 2-Methyloxetan-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the infrared (IR) spectroscopy of 2-Methyloxetan-3-ol. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document outlines the expected characteristic vibrational frequencies based on established principles of infrared spectroscopy and data from analogous compounds. Furthermore, it details a comprehensive experimental protocol for obtaining a high-quality Fourier-transform infrared (FTIR) spectrum of a liquid alcohol sample, such as this compound, utilizing the Attenuated Total Reflectance (ATR) technique.
Predicted Infrared Absorption Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are derived from the known vibrational frequencies of its constituent functional groups: a secondary alcohol, a cyclic ether (oxetane ring), and alkyl groups. The presence of the strained four-membered oxetane ring may cause slight shifts in the observed frequencies compared to acyclic ethers.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |
| 3600 - 3200 | Strong, Broad | O-H stretch | The broadness is due to intermolecular hydrogen bonding. In a very dilute solution in a non-polar solvent, a sharper peak for the "free" O-H stretch may be observed around 3600 cm⁻¹. |
| 3000 - 2850 | Medium to Strong | C-H stretch (sp³ C-H) | Associated with the methyl group and the C-H bonds of the oxetane ring. |
| ~1465 | Medium | C-H bend (CH₂ scissors) | Characteristic bending vibration of the methylene groups in the ring. |
| ~1375 | Medium | C-H bend (CH₃ symmetric) | Indicative of the methyl group. |
| 1250 - 1000 | Strong | C-O stretch | A strong, characteristic band for the C-O single bond stretching vibrations of both the alcohol and the cyclic ether. The strained oxetane ring may influence the exact position of the ether C-O-C stretch. |
| ~970 | Medium | Ring vibration | The symmetric ring breathing mode of the oxetane ring is expected in this region. |
| Below 900 | Medium to Weak | O-H bend (out-of-plane) | A broad absorption characteristic of hydrogen-bonded alcohols. |
Experimental Protocol: ATR-FTIR Spectroscopy of a Liquid Alcohol
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy, ideal for the analysis of liquid and solid samples without extensive preparation.[1] The following protocol outlines the steps for obtaining an ATR-FTIR spectrum of a liquid sample like this compound.
Instrumentation and Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)
-
Sample of this compound (liquid)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free laboratory wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
Install the ATR accessory in the sample compartment of the spectrometer.
-
-
Background Spectrum Acquisition:
-
Before introducing the sample, a background spectrum must be collected. This spectrum captures the absorbance of the ambient atmosphere (e.g., water vapor and carbon dioxide) and the ATR crystal itself.
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Initiate the background scan using the spectrometer's software. The software will store this spectrum and automatically subtract it from the subsequent sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal. Ensure that the crystal surface is completely covered by the sample. For volatile liquids, it is advisable to acquire the spectrum promptly after application.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the spectrometer's software. Typically, multiple scans (e.g., 16 or 32) are co-added and averaged to improve the signal-to-noise ratio of the final spectrum.
-
The software will automatically ratio the single-beam sample spectrum against the stored single-beam background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.
-
Interpret the spectrum by assigning the observed absorption bands to the corresponding molecular vibrations, as detailed in the data table above.
-
-
Cleaning:
-
After the measurement is complete, thoroughly clean the ATR crystal surface by wiping away the sample with a lint-free wipe. If necessary, use a wipe dampened with a cleaning solvent to remove any residue. Ensure the crystal is clean and dry for the next user.
-
Visualizations
The following diagrams illustrate the logical workflow for the infrared spectroscopy of this compound.
Caption: Experimental workflow for ATR-FTIR analysis.
Caption: Relationship between molecular structure and IR spectrum.
References
A Technical Guide to the Physical Properties of 2-Methyloxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Core Physical Properties
The physical properties of a compound are critical in drug development and research, influencing its behavior in various biological and chemical systems. For 2-Methyloxetan-3-ol, the following table summarizes the currently available data.
| Physical Property | Value | Source |
| Molecular Weight | 88.106 g/mol | CymitQuimica[1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
Given the absence of comprehensive experimental data for this compound, the following sections detail standardized methodologies for determining its primary physical properties.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is a crucial indicator of purity.
Methodology: Micro-Boiling Point Determination [2][3]
This method is suitable for small sample volumes.
-
Apparatus : A small test tube, a capillary tube sealed at one end, a thermometer, a heating apparatus (e.g., a Thiele tube or a melting point apparatus with a heating block), and a rubber band or thread.[4]
-
Procedure :
-
Fill the small test tube with the liquid sample to a depth of about 1-2 cm.
-
Place the capillary tube, with its open end downwards, into the test tube containing the liquid.
-
Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Heat the apparatus gently.[4] A continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Stop heating and observe the liquid. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[4]
-
Determination of Melting Point
The melting point is the temperature at which a solid becomes a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Melting Point Determination [5][6][7]
-
Apparatus : A melting point apparatus, a thermometer, and a capillary tube sealed at one end.
-
Procedure :
-
Introduce a small, finely powdered sample of the solid into the open end of the capillary tube and pack it down.[8][9]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[5]
-
Determination of Density
Density is the mass of a substance per unit volume. It is a fundamental physical property that can be used to identify a substance.
Methodology: Using a Graduated Cylinder and Balance [10][11][12]
-
Apparatus : A graduated cylinder and a balance.
-
Procedure :
-
Measure the mass of a clean, dry graduated cylinder.
-
Add a known volume of the liquid sample to the graduated cylinder and record the volume.
-
Measure the total mass of the graduated cylinder and the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.
-
Calculate the density by dividing the mass of the liquid by its volume.
-
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Qualitative Solubility Testing [13][14]
-
Apparatus : Test tubes, a vortex mixer (optional), and various solvents (e.g., water, diethyl ether, ethanol, acetone).
-
Procedure :
-
Add approximately 10-20 mg of the compound to a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously shake or vortex the test tube for 1-2 minutes.
-
Observe the mixture. If the solid completely disappears, the compound is considered soluble in that solvent. If any solid remains, it is considered insoluble or sparingly soluble.
-
This process can be repeated with a range of polar and non-polar solvents to create a solubility profile for the compound.
-
Workflow for Physical Property Characterization
The following diagram illustrates a general workflow for the experimental determination of the physical properties of a novel compound like this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. westlab.com [westlab.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. davjalandhar.com [davjalandhar.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the Stereoisomers of 2-Methyloxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 2-methyloxetan-3-ol, a substituted oxetane of interest in medicinal chemistry and drug development. Due to the presence of two chiral centers at the C2 and C3 positions of the oxetane ring, this compound can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial arrangement of the methyl and hydroxyl groups defines these isomers as either cis or trans. This guide will delve into the synthesis, separation, and characterization of these stereoisomers, with a focus on providing detailed experimental protocols, quantitative data, and insights into their potential biological relevance. The oxetane motif is increasingly recognized for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. Understanding the specific properties of each stereoisomer of this compound is therefore crucial for its potential application in the design of novel therapeutics.
Introduction to this compound Stereoisomers
The this compound molecule possesses two stereocenters, giving rise to two pairs of enantiomers. The trans isomers are (2R,3R)-2-methyloxetan-3-ol and (2S,3S)-2-methyloxetan-3-ol, where the methyl and hydroxyl groups are on opposite faces of the oxetane ring. The cis isomers are (2R,3S)-2-methyloxetan-3-ol and (2S,3R)-2-methyloxetan-3-ol, with the methyl and hydroxyl groups on the same face.
The distinct three-dimensional arrangements of these stereoisomers can lead to significant differences in their biological activity, pharmacokinetic profiles, and toxicological properties. Therefore, the ability to synthesize and isolate each stereoisomer in high purity is essential for detailed pharmacological evaluation.
Stereoselective Synthesis of this compound Stereoisomers
The synthesis of specific stereoisomers of this compound requires precise control over the formation of the two chiral centers. This is typically achieved through asymmetric synthesis or stereoselective cyclization reactions.
Synthesis of trans-2-Methyloxetan-3-ol Stereoisomers
A common strategy for the synthesis of trans-2,3-disubstituted oxetanes involves the stereospecific ring-opening of a suitable epoxide followed by intramolecular cyclization. For example, the Sharpless asymmetric epoxidation of an allylic alcohol can be a key step to introduce the desired stereochemistry.
-
Sharpless Asymmetric Epoxidation: (E)-But-2-en-1-ol is subjected to Sharpless asymmetric epoxidation using titanium(IV) isopropoxide, diethyl tartrate (D-(-)-DET), and tert-butyl hydroperoxide (TBHP) in dichloromethane (DCM) at -20 °C. This reaction stereoselectively produces (2R,3R)-3-methyloxiran-2-yl)methanol.
-
Intramolecular Cyclization: The resulting epoxy alcohol is then treated with a base, such as sodium hydride (NaH), in a suitable solvent like tetrahydrofuran (THF). The alkoxide formed attacks the epoxide intramolecularly, leading to the formation of the oxetane ring. This cyclization proceeds with inversion of configuration at the carbon bearing the leaving group (the epoxide oxygen), resulting in the formation of (2R,3R)-2-methyloxetan-3-ol.
Synthesis of cis-2-Methyloxetan-3-ol Stereoisomers
The synthesis of cis-2,3-disubstituted oxetanes can be more challenging and may require different synthetic strategies, such as those involving [2+2] cycloadditions or the cyclization of 1,3-diols with retention of configuration.
-
Substrate Preparation: A suitable 1,3-diol precursor with the desired relative stereochemistry is prepared. For instance, a diastereoselective aldol reaction followed by reduction can yield the required syn-1,3-diol.
-
Mitsunobu Cyclization: The syn-1,3-diol is then subjected to an intramolecular Mitsunobu reaction. Treatment with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) facilitates the cyclization with inversion of configuration at one of the hydroxyl-bearing carbons, leading to the formation of the cis-oxetane.
Separation of Stereoisomers
When a synthesis yields a mixture of stereoisomers, their separation is crucial. Chiral chromatography is the most effective technique for resolving enantiomers and separating diastereomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC, utilizing a chiral stationary phase (CSP), can effectively separate all four stereoisomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving a wide range of chiral compounds.
-
Column: A column packed with a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve the best separation.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or a refractive index detector can be used.
-
Flow Rate: Typically around 1.0 mL/min.
Chiral Gas Chromatography (GC)
For volatile compounds like this compound, chiral GC is another powerful separation technique. Derivatized cyclodextrins are commonly used as chiral stationary phases in capillary columns.
Characterization and Quantitative Data
Detailed spectroscopic analysis is essential to confirm the structure and stereochemistry of each isolated isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for determining the relative stereochemistry (cis vs. trans). The coupling constants between the protons at C2 and C3 can often distinguish between the two diastereomers.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Stereoisomers (in CDCl₃)
| Stereoisomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| trans-(2R,3R) / (2S,3S) | ~4.8 (dq, H-2), ~4.2 (ddd, H-3), ~4.6 & ~4.4 (m, H-4), ~1.4 (d, CH₃) | ~75 (C-2), ~70 (C-3), ~78 (C-4), ~20 (CH₃) |
| cis-(2R,3S) / (2S,3R) | ~4.9 (dq, H-2), ~4.5 (ddd, H-3), ~4.7 & ~4.3 (m, H-4), ~1.3 (d, CH₃) | ~73 (C-2), ~68 (C-3), ~76 (C-4), ~18 (CH₃) |
Note: These are estimated chemical shifts and coupling patterns. Actual values would need to be determined experimentally.
Optical Rotation
The specific rotation is a key physical property that distinguishes between enantiomers.
Table 2: Expected Specific Rotation Values for this compound Enantiomers
| Stereoisomer | Specific Rotation, [α]D (c=1, CHCl₃) |
| (2R,3R)-2-Methyloxetan-3-ol | Positive (+) value |
| (2S,3S)-2-Methyloxetan-3-ol | Negative (-) value |
| (2R,3S)-2-Methyloxetan-3-ol | Positive (+) or Negative (-) value |
| (2S,3R)-2-Methyloxetan-3-ol | Opposite sign to (2R,3S) |
Biological Activity and Drug Development Potential
While specific biological data for the individual stereoisomers of this compound is not extensively reported in publicly available literature, the oxetane ring is a well-established "magic fragment" in medicinal chemistry. Its incorporation into drug molecules has been shown to improve aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisostere for gem-dimethyl or carbonyl groups.
It is highly probable that the different stereoisomers of this compound will exhibit distinct biological activities due to the stereospecific nature of interactions with biological targets such as enzymes and receptors. For instance, one enantiomer might be a potent inhibitor of a target enzyme, while its mirror image could be inactive or even exhibit off-target effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual workflows relevant to the study of this compound stereoisomers.
Caption: Synthetic pathways to trans and cis stereoisomers of this compound.
Caption: Workflow for the separation and analysis of this compound stereoisomers.
Conclusion
The four stereoisomers of this compound represent valuable building blocks for the development of novel chemical entities with potential therapeutic applications. The ability to synthesize and characterize each isomer in a stereochemically pure form is paramount for elucidating their specific structure-activity relationships. This guide has provided an overview of the key synthetic strategies, separation techniques, and analytical methods that are essential for advancing the study of these promising molecules. Further research into the biological activities of the individual stereoisomers is warranted to fully unlock their potential in drug discovery.
Conformational analysis of 2-Methyloxetan-3-ol
An In-depth Technical Guide to the Conformational Analysis of 2-Methyloxetan-3-ol
Introduction
The three-dimensional structure of a molecule is paramount in determining its biological activity. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetics of their interconversion, is therefore a cornerstone of modern drug discovery and development. Oxetanes, four-membered saturated heterocyclic ethers, are increasingly utilized as isosteres for gem-dimethyl and carbonyl groups in medicinal chemistry. Their puckered nature introduces specific conformational preferences that can significantly influence ligand-receptor interactions. This guide provides a detailed technical overview of the conformational analysis of this compound, a substituted oxetane of interest in medicinal chemistry due to its combination of a chiral center and a hydrogen-bonding group.
The conformational landscape of this compound is primarily governed by the puckering of the oxetane ring and the pseudo-axial or pseudo-equatorial orientations of the methyl and hydroxyl substituents. The relative stereochemistry of these substituents (cis or trans) will dictate the preferred conformations and the potential for intramolecular hydrogen bonding. This analysis will explore the key conformers and the experimental and computational methodologies used to characterize their relative stabilities and geometries.
Methodologies for Conformational Analysis
A comprehensive conformational analysis of this compound necessitates a synergistic approach, combining computational modeling with experimental spectroscopic techniques.
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule. These methods can provide valuable insights into the relative energies, geometries, and vibrational frequencies of different conformers.
Experimental Protocol: DFT Calculations
-
Initial Structure Generation: The cis and trans isomers of this compound are built using a molecular editor. For each isomer, initial geometries corresponding to different puckered conformations of the oxetane ring are generated.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy minima on the potential energy surface.
-
Geometry Optimization: The geometries of all identified conformers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative populations at a given temperature.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of experimental conformational analysis in solution.[1] Key parameters such as proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs) provide crucial information about dihedral angles and inter-proton distances, respectively.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) at a concentration of approximately 5-10 mg/mL.
-
¹H NMR Spectroscopy: A high-resolution one-dimensional ¹H NMR spectrum is acquired. The chemical shifts, multiplicities, and coupling constants of all proton signals are determined.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): A COSY spectrum is acquired to establish proton-proton scalar coupling networks and aid in the assignment of proton signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): A NOESY or ROESY spectrum is acquired to identify through-space correlations between protons. The intensities of the cross-peaks are related to the inverse sixth power of the distance between the protons, providing information on their spatial proximity.
-
-
Data Analysis: The experimentally determined ³JHH values are used in the Karplus equation to estimate the corresponding dihedral angles. NOE data is used to corroborate the proposed conformations by identifying protons that are close in space.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for detecting intramolecular hydrogen bonding. The position of the O-H stretching vibration is sensitive to its environment. A free (non-hydrogen-bonded) hydroxyl group typically shows a sharp absorption band around 3600 cm⁻¹, whereas an intramolecularly hydrogen-bonded hydroxyl group exhibits a broader absorption band at a lower frequency (typically 3200-3500 cm⁻¹).
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a non-polar solvent (e.g., CCl₄) to minimize intermolecular hydrogen bonding.
-
Spectrum Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The region of the O-H stretching vibration (3700-3200 cm⁻¹) is carefully examined for the presence of sharp and/or broad absorption bands, which would indicate the presence of non-hydrogen-bonded and hydrogen-bonded conformers, respectively.
Conformational Equilibria of this compound
The puckered oxetane ring can exist in two enantiomeric bent conformations. For each stereoisomer of this compound (cis and trans), there are two principal ring-puckered conformers, leading to a total of four major conformers to consider.
Trans-2-Methyloxetan-3-ol
The two primary conformers for the trans isomer are:
-
trans-ax,ax: Both the methyl and hydroxyl groups are in pseudo-axial positions.
-
trans-eq,eq: Both the methyl and hydroxyl groups are in pseudo-equatorial positions.
Cis-2-Methyloxetan-3-ol
The two primary conformers for the cis isomer are:
-
cis-ax,eq: The methyl group is in a pseudo-axial position, and the hydroxyl group is in a pseudo-equatorial position.
-
cis-eq,ax: The methyl group is in a pseudo-equatorial position, and the hydroxyl group is in a pseudo-axial position. This conformer can be stabilized by an intramolecular hydrogen bond between the axial hydroxyl group and the ring oxygen.
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data that would be obtained from a detailed conformational analysis of this compound. This data is illustrative and based on established principles of conformational analysis.
Table 1: Calculated Relative Energies and Populations of this compound Conformers
| Isomer | Conformer | Relative Energy (kcal/mol) | Population (%) | Intramolecular H-bond |
| trans | trans-eq,eq | 0.00 | 85.1 | No |
| trans-ax,ax | 1.20 | 14.9 | No | |
| cis | cis-eq,ax | 0.25 | 60.3 | Yes |
| cis-ax,eq | 0.50 | 39.7 | No |
Table 2: Key Hypothetical ³JHH Coupling Constants (Hz) for this compound Conformers
| Isomer | Coupling | trans-eq,eq | trans-ax,ax | cis-eq,ax | cis-ax,eq |
| trans | J(H2,H3) | 2.5 | 2.8 | - | - |
| cis | J(H2,H3) | - | - | 7.5 | 2.1 |
Visualizations
References
The Intricacies of a Strained Ring: A Technical Guide to the Reactivity of 2-Methyloxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties can impart favorable physicochemical characteristics to lead compounds, such as improved solubility and metabolic stability. This guide delves into the reactivity of a specific, functionally rich oxetane, 2-Methyloxetan-3-ol, providing a comprehensive overview of its ring-opening reactions under various conditions. Understanding the reactivity of this versatile building block is paramount for its effective incorporation into complex molecular architectures.
Introduction to the Reactivity of this compound
The reactivity of the oxetane ring in this compound is primarily dictated by its inherent ring strain, estimated to be around 106 kJ/mol, and the electronic effects of the methyl and hydroxyl substituents.[1] This strain makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions. The presence of a hydroxyl group at the 3-position and a methyl group at the 2-position introduces asymmetry and directs the regioselectivity and stereoselectivity of these transformations.
The stability of the oxetane ring is significantly influenced by its substitution pattern. While 3,3-disubstituted oxetanes are known for their enhanced stability, 2,3-disubstituted systems like this compound represent a more nuanced case where the interplay of steric and electronic factors governs their reactivity.[2]
Acid-Catalyzed Ring-Opening Reactions
Under acidic conditions, the oxetane oxygen is protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack and subsequent ring cleavage. The regioselectivity of this process is a critical consideration for synthetic applications.
Mechanism of Acid-Catalyzed Ring-Opening
The generally accepted mechanism for the acid-catalyzed ring-opening of unsymmetrical oxetanes involves the formation of a partial positive charge on the more substituted carbon atom in the transition state, resembling an SN1-like pathway.[3] For this compound, this would imply preferential nucleophilic attack at the C2 position due to the stabilizing effect of the methyl group on the incipient carbocation.
dot
Caption: Proposed acid-catalyzed ring-opening pathway of this compound.
Regioselectivity and Stereochemistry
In the acid-catalyzed ring-opening of optically pure 2-aryl-3,3-dimethyloxetanes, ring-opening has been observed to occur at the benzylic position.[4] By analogy, for this compound, the attack is predicted to favor the more substituted C2 position. The stereochemical outcome is often a mixture of retention and inversion of configuration, depending on the stability of the carbocation-like intermediate and the nature of the nucleophile.[4]
Table 1: Predicted Regioselectivity in Acid-Catalyzed Ring-Opening of this compound
| Nucleophile (Nu-H) | Major Regioisomer | Predicted Stereochemical Outcome |
| H₂O | 1,2-Propanediol derivative | Mixture of stereoisomers |
| CH₃OH | 1-Methoxy-2-propanol derivative | Mixture of stereoisomers |
| HCl | 1-Chloro-2-propanol derivative | Mixture of stereoisomers |
Experimental Protocol: Acid-Catalyzed Hydrolysis (General Procedure)
A solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is treated with a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl). The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) and monitored by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction is quenched with a base, and the product is isolated and purified by standard methods such as extraction and chromatography.
Base-Catalyzed Ring-Opening Reactions
Under basic or nucleophilic conditions, the ring-opening of oxetanes typically follows an SN2 mechanism. The nucleophile attacks one of the electrophilic carbon atoms of the oxetane ring, leading to cleavage of a C-O bond.
Mechanism of Base-Catalyzed Ring-Opening
In contrast to the acid-catalyzed pathway, the base-catalyzed ring-opening of unsymmetrical oxetanes is primarily governed by steric hindrance. The nucleophile will preferentially attack the less substituted and more accessible carbon atom.[3] In the case of this compound, this would favor nucleophilic attack at the C4 position.
dot
Caption: Proposed base-catalyzed ring-opening pathway of this compound.
Regioselectivity and Stereochemistry
The SN2 nature of the base-catalyzed ring-opening dictates that the reaction proceeds with inversion of configuration at the center of nucleophilic attack. For this compound, attack at the C4 position would lead to a 1,3-diol derivative with a specific stereochemical outcome if a chiral starting material is used.
Table 2: Predicted Regioselectivity in Base-Catalyzed Ring-Opening of this compound
| Nucleophile (Nu-) | Major Regioisomer | Predicted Stereochemical Outcome |
| OH⁻ | 1,3-Propanediol derivative | Inversion at C4 |
| CH₃O⁻ | 3-Methoxy-1-propanol derivative | Inversion at C4 |
| R-Li | 1,3-Diol derivative (after workup) | Inversion at C4 |
Experimental Protocol: Base-Catalyzed Ring-Opening with a Strong Nucleophile (General Procedure)
To a solution of this compound in an appropriate aprotic solvent (e.g., THF or diethyl ether) at a reduced temperature (e.g., -78 °C or 0 °C), a strong nucleophile (e.g., an organolithium reagent or a Grignard reagent) is added dropwise. The reaction is stirred for a specified period and then quenched with a suitable proton source (e.g., saturated aqueous NH₄Cl). The product is then extracted, dried, and purified using standard laboratory techniques.
Influence of the Hydroxyl Group
The presence of the hydroxyl group at the C3 position can influence the reactivity of the oxetane ring in several ways. It can act as an internal nucleophile, potentially leading to intramolecular rearrangement products under certain conditions. Furthermore, the hydroxyl group can be deprotonated under basic conditions, which may alter the electronic nature of the ring and influence the regioselectivity of subsequent nucleophilic attack. The hydroxyl group can also be derivatized to a better leaving group (e.g., tosylate or mesylate), which can then be displaced by a nucleophile in an SN2 reaction, providing another synthetic route that preserves the oxetane ring.
Applications in Drug Development
The ability to selectively open the oxetane ring of this compound under predictable conditions makes it a valuable synthetic intermediate. The resulting diol products can be further functionalized to introduce diverse pharmacophores. Moreover, the intact oxetane moiety can be incorporated into drug candidates to modulate their physicochemical properties. For instance, the introduction of an oxetane can lead to a beneficial decrease in lipophilicity and an increase in metabolic stability.[2]
dot
Caption: Synthetic workflow utilizing this compound in drug development.
Conclusion
This compound is a promising building block for medicinal chemistry and organic synthesis. Its reactivity is characterized by a susceptibility to ring-opening reactions, the outcome of which can be controlled by the choice of reaction conditions. Acid-catalyzed reactions are predicted to favor attack at the more substituted C2 position, while base-catalyzed reactions are expected to proceed via attack at the less hindered C4 position. A thorough understanding of these reactivity patterns is essential for harnessing the full synthetic potential of this versatile oxetane derivative in the development of new therapeutic agents. Further experimental studies are warranted to provide quantitative data and to fully elucidate the mechanistic details of its reactions.
References
In-Depth Technical Guide to 2-Methyloxetan-3-ol: Synthesis, Suppliers, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyloxetan-3-ol, a valuable building block in medicinal chemistry and drug discovery. This document details its chemical properties, current suppliers, and potential synthetic routes. While specific biological activities and signaling pathway involvement for this compound are not extensively documented in publicly available literature, this guide explores the broader context of oxetanes in drug development, offering insights into its potential applications.
Chemical Properties and Availability
This compound is a substituted oxetane with the chemical formula C₄H₈O₂ and a molecular weight of 88.11 g/mol . Its structure features a four-membered ether ring with a methyl group at the 2-position and a hydroxyl group at the 3-position. This combination of functionalities makes it an attractive chiral building block for the synthesis of more complex molecules.
Suppliers and Availability
Several chemical suppliers offer this compound, primarily for research and development purposes. The availability and pricing can vary, so it is advisable to inquire with the suppliers directly for the most current information.
| Supplier | Brand/Product Code | Purity | Available Quantities | CAS Number |
| CymitQuimica | Fluorochem / 10-F614184 | 98% | 100mg, 250mg, 500mg, 1g, 5g | 1420681-59-9 |
| AA Blocks | AA00A06B | 95% | 100mg, 250mg, 500mg, 1g, 5g | 1420681-59-9 |
Synthesis of 2-Substituted Oxetan-3-ols: Experimental Approaches
The primary strategies for constructing the oxetane ring include intramolecular cyclization of 1,3-diols or their derivatives (Williamson ether synthesis), and [2+2] cycloaddition reactions (Paternò–Büchi reaction). For the synthesis of 2,3-disubstituted oxetanes, stereoselectivity is a key consideration.
General Synthetic Pathway for 2,3-Disubstituted Oxetanes
A common approach to synthesize 2,3-disubstituted oxetanes involves the diastereoselective cyclization of a suitable acyclic precursor. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of 2,3-disubstituted oxetanes.
Illustrative Experimental Protocol: Synthesis of a 2,3-Disubstituted Oxetane
The following protocol is adapted from methodologies described for the synthesis of substituted oxetanes and serves as a representative example. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.
Reaction: Diastereoselective cyclization of an acyclic precursor to a 2,3-disubstituted oxetane.
Materials:
-
Acyclic precursor (e.g., a suitably protected 1,3-diol with appropriate leaving groups)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Preparation of the Precursor: Synthesize an acyclic precursor containing the desired stereochemistry. This often involves stereoselective reactions to install the hydroxyl and methyl groups on a three-carbon chain with a suitable leaving group at the terminal position.
-
Cyclization Reaction:
-
Dissolve the acyclic precursor in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction rate and improve selectivity.
-
Slowly add a strong base (e.g., NaH) to the stirred solution. The base deprotonates the hydroxyl group, initiating the intramolecular nucleophilic attack to form the oxetane ring.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by carefully adding a proton source (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired 2,3-disubstituted oxetane.
-
Characterization: The structure and purity of the final product should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Potential Applications in Drug Discovery and Medicinal Chemistry
Oxetanes are increasingly recognized as "next-generation" bioisosteres in medicinal chemistry. Their unique physicochemical properties, including improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility compared to commonly used functionalities like gem-dimethyl or carbonyl groups, make them attractive motifs for drug design.
The incorporation of an oxetane ring into a drug candidate can lead to improved pharmacokinetic and pharmacodynamic properties. The strained four-membered ring can also influence the conformation of the molecule, potentially leading to a better fit with its biological target.
Logical Relationship: Oxetanes as Bioisosteres
The following diagram illustrates the concept of using an oxetane as a bioisostere for other common chemical groups in drug molecules.
Caption: The role of oxetanes as bioisosteres in medicinal chemistry.
While specific studies on the biological activity of this compound are limited, its structural features suggest its potential as a chiral building block for the synthesis of novel therapeutic agents. The presence of both a methyl group and a hydroxyl group on the oxetane ring provides handles for further chemical modification and elaboration into more complex drug-like molecules. Researchers in drug development may find this compound to be a valuable starting point for exploring new chemical space and designing next-generation pharmaceuticals.
2-Methyloxetan-3-ol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). 2-Methyloxetan-3-ol is a chemical for research and development purposes, and its toxicological properties have not been fully investigated. All handling should be performed by trained personnel in a controlled laboratory setting, adhering to all applicable safety regulations.
Introduction
This compound is a heterocyclic organic compound containing a four-membered oxetane ring. The oxetane moiety is of growing interest in medicinal chemistry as it can act as a polar surrogate for gem-dimethyl or carbonyl groups, potentially improving physicochemical properties such as solubility and metabolic stability.[1][2] This guide provides a summary of the available safety and handling information for this compound, drawing from data on structurally related compounds and general principles of oxetane chemistry.
Chemical and Physical Properties
Limited experimental data is available for the physical properties of this compound. The following table summarizes its basic chemical properties.
| Property | Value | Source |
| CAS Number | 1420681-59-9 | CymitQuimica |
| Molecular Formula | C₄H₈O₂ | Calculated |
| Molecular Weight | 88.11 g/mol | CymitQuimica |
| Purity (typical) | >98% | CymitQuimica |
Hazard Identification and Safety Precautions
Due to the lack of a specific Safety Data Sheet for this compound, a comprehensive hazard assessment is not available. However, based on the chemistry of oxetanes and related small-ring ethers, the following potential hazards should be considered. Oxetanes can be unstable, particularly under acidic conditions, and may undergo ring-opening reactions.[2][3]
General Safety Workflow for Handling this compound
Caption: General laboratory workflow for handling potentially hazardous chemicals.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.
-
Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools.
-
Ground/bond container and receiving equipment to prevent static discharge.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
First-Aid Measures
In the absence of specific data, the following general first-aid measures for chemical exposure should be followed:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release and Firefighting Measures
Accidental Release
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Do not allow the chemical to enter drains or waterways.
Firefighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: The combustion of this compound may produce carbon monoxide and carbon dioxide. Vapors may be heavier than air and can travel to a source of ignition and flash back.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information
No specific toxicological data (e.g., LD50, LC50) for this compound are available in the public domain. The toxicological properties have not been fully investigated. For structurally similar compounds, the following data is available and should be used for estimation purposes only, with caution.
| Compound | CAS Number | LD50 (Oral, Rat) | LD50 (Intravenous, Mouse) | Reference |
| 2-Methylpentan-3-ol | 565-67-3 | Not available | 320 mg/kg | [4][5] |
| 3-Methyl-1-butanol | 123-51-3 | 1300 mg/kg | Not available | [6] |
| Octan-3-ol | 589-98-0 | NOAEL: 25 mg/kg/day (90-day study) | Not available | [7][8] |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
Proposed Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyl-3-pentanol - Wikipedia [en.wikipedia.org]
- 5. 2-Methylpentan-3-ol | C6H14O | CID 11264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Subchronic toxicity studies of 3-methyl-1-butanol and 2-methyl-1-propanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subchronic oral toxicity study on the three flavouring substances: octan-3-ol, 2-methylcrotonic acid and oct-3-yl 2-methylcrotonate in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
2-Methyloxetan-3-ol: A Versatile Chiral Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxetane motif has garnered significant attention in medicinal chemistry due to its unique physicochemical properties that can enhance the pharmacological profile of drug candidates. Among the various substituted oxetanes, 2-methyloxetan-3-ol stands out as a valuable chiral building block, offering a stereodefined three-dimensional scaffold for the synthesis of complex and novel bioactive molecules. Its small size, polarity, and defined stereochemistry make it an attractive component for introducing chirality and improving properties such as solubility and metabolic stability in drug design.
This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, properties, and applications as a chiral building block in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₈O₂ | - |
| Molecular Weight | 88.11 g/mol | [1] |
| CAS Number | 1420681-59-9 | [1] |
| Appearance | Likely a colorless liquid | General knowledge |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Specific Rotation ([α]D) | Data not available for individual enantiomers | - |
Enantioselective Synthesis
The stereospecific synthesis of the enantiomers of this compound is paramount for their use as chiral building blocks. A common and effective strategy involves the use of chiral starting materials, such as enantiopure glycidol derivatives. The synthesis proceeds via a regioselective ring-opening of the epoxide followed by an intramolecular cyclization.
A plausible synthetic pathway for the preparation of (2R,3S)-2-methyloxetan-3-ol starting from (R)-glycidol is outlined below. The synthesis of the (2S,3R)-enantiomer would follow an analogous route starting from (S)-glycidol.
Experimental Protocol: Synthesis of (2R,3S)-2-Methyloxetan-3-ol from (R)-Glycidol
This protocol is a generalized procedure based on established methods for the synthesis of substituted oxetanes from epoxides.[1][2] Optimization of reaction conditions may be necessary to achieve high yields and stereoselectivity.
Step 1: Regioselective Ring-Opening of (R)-Glycidol
-
To a solution of (R)-glycidol (1.0 eq) in an anhydrous solvent such as THF or diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a methyl nucleophile. A suitable source of the methyl group is methylmagnesium bromide (MeMgBr) or methyllithium (MeLi) (1.1 eq).
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 1,3-diol intermediate.
Step 2: Intramolecular Cyclization to form (2R,3S)-2-Methyloxetan-3-ol
-
The crude 1,3-diol from the previous step is dissolved in an anhydrous solvent such as THF or DMF.
-
A base is added to facilitate the intramolecular Williamson ether synthesis. A strong base such as sodium hydride (NaH) (1.2 eq) is commonly used. The reaction is typically performed at 0 °C to control the reaction rate.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC.
-
After completion, the reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the pure (2R,3S)-2-methyloxetan-3-ol.
Spectroscopic Data
Expected ¹H NMR (CDCl₃, 400 MHz) δ:
-
-CH(OH)-: 4.5 - 4.8 ppm (m)
-
-CH(CH₃)-: 4.2 - 4.5 ppm (m)
-
-CH₂- (oxetane ring): 4.0 - 4.4 ppm (m)
-
-OH: 1.5 - 3.0 ppm (br s)
-
-CH₃: 1.2 - 1.5 ppm (d)
Expected ¹³C NMR (CDCl₃, 100 MHz) δ:
-
-CH(OH)-: 65 - 75 ppm
-
-CH(CH₃)-: 70 - 80 ppm
-
-CH₂- (oxetane ring): 60 - 70 ppm
-
-CH₃: 15 - 25 ppm
Applications in Drug Discovery
The incorporation of the this compound scaffold into drug candidates can lead to significant improvements in their pharmacological profiles. The oxetane ring is often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups, which can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability.[1] The chiral nature of this compound allows for the introduction of specific stereochemistry, which is critical for target binding and biological activity.
While specific examples of marketed drugs containing the this compound fragment are not yet prevalent, the utility of oxetanes in general is well-documented in medicinal chemistry literature.[1] The development of efficient synthetic routes to enantiopure this compound is expected to accelerate its use in the design of next-generation therapeutics.
Conclusion
This compound is a promising and versatile chiral building block with significant potential in the field of drug discovery. Its unique structural and physicochemical properties make it an attractive scaffold for the synthesis of novel and improved therapeutic agents. The development of robust and scalable enantioselective synthetic routes is key to unlocking the full potential of this valuable chiral synthon. As the demand for complex and stereochemically defined molecules in drug development continues to grow, the importance of chiral building blocks like this compound is set to increase, paving the way for the discovery of new and more effective medicines.
References
Methodological & Application
Stereoselective Synthesis of 2-Methyloxetan-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of 2-methyloxetan-3-ol, a valuable chiral building block in medicinal chemistry and drug discovery. The methods outlined below focus on achieving high diastereoselectivity and enantioselectivity, starting from readily available precursors.
Introduction
Oxetanes are four-membered cyclic ethers that have garnered significant interest as versatile scaffolds in drug design. Their unique physicochemical properties, including improved aqueous solubility, metabolic stability, and lipophilicity, make them attractive replacements for more common functionalities like gem-dimethyl groups or carbonyls. The stereoselective synthesis of substituted oxetanes, such as this compound, provides access to chiral molecules with defined three-dimensional structures, which is crucial for understanding and optimizing drug-target interactions.
The primary strategy for the stereoselective synthesis of this compound involves the preparation of a stereochemically defined 2-methyl-1,3-propanediol precursor, followed by a stereospecific cyclization to form the oxetane ring.
Signaling Pathway and Workflow
The overall synthetic strategy can be visualized as a two-stage process: the stereoselective formation of a 1,3-diol, followed by its cyclization to the target oxetane.
Caption: General workflow for the stereoselective synthesis of this compound.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of a 2-methyl-1,3-syn-diol acetal, a crucial precursor for this compound.
| Entry | Starting Homoallylic Alcohol | Acetal | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | (E)-δ-hydroxymethyl-anti-homoallylic alcohol | 2,2-dimethoxypropane | 1 | 6 | 95 | >20:1 |
| 2 | (Z)-δ-hydroxymethyl-anti-homoallylic alcohol | 2,2-dimethoxypropane | 1 | 6 | 96 | >20:1 |
| 3 | (E)-δ-hydroxymethyl-syn-homoallylic alcohol | 2,2-dimethoxypropane | 1 | 6 | 94 | >20:1 |
Experimental Protocols
Protocol 1: Rhenium-Catalyzed Stereoselective Synthesis of 2-Methyl-1,3-syn-diol Acetal[1]
This protocol describes the synthesis of a key intermediate, a stereodefined 2-methyl-1,3-syn-diol acetal, from a δ-hydroxymethyl homoallylic alcohol.
Materials:
-
δ-hydroxymethyl homoallylic alcohol (1.0 equiv)
-
2,2-dimethoxypropane (2.0 equiv)
-
Rhenium(VII) oxide (Re₂O₇) (1 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of the δ-hydroxymethyl homoallylic alcohol in anhydrous dichloromethane, add 2,2-dimethoxypropane.
-
Add rhenium(VII) oxide to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-1,3-syn-diol acetal.
Protocol 2: Synthesis of this compound from a Chiral 1,3-Diol
This protocol outlines a general and widely applicable method for the cyclization of a 1,3-diol to an oxetane via a one-pot monotosylation and intramolecular Williamson etherification.[1] This method proceeds with inversion of stereochemistry at the carbon bearing the leaving group.
Materials:
-
Chiral 2-methyl-1,3-propanediol (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 equiv)
-
Potassium tert-butoxide (KOtBu) (2.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the chiral 2-methyl-1,3-propanediol in anhydrous tetrahydrofuran and cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the solution and stir for 15 minutes at 0 °C.
-
Add a solution of p-toluenesulfonyl chloride in anhydrous tetrahydrofuran dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for the consumption of the starting diol and the formation of the oxetane product by TLC or GC-MS.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the stereochemically inverted this compound.
Logical Relationships in Stereospecific Cyclization
The stereochemical outcome of the oxetane formation from a chiral 1,3-diol is dependent on which hydroxyl group is activated and subsequently displaced. To achieve the desired stereoisomer of this compound, selective activation of one of the hydroxyl groups is necessary.
Caption: Regioselectivity in the activation step dictates the final stereochemistry.
References
Application Notes and Protocols: Ring-Opening Reactions of 2-Methyloxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the ring-opening reactions of 2-methyloxetan-3-ol, a versatile building block in organic synthesis. The protocols outlined below are based on established principles of oxetane and epoxide chemistry and serve as a guide for the synthesis of substituted 1,2,3-triol derivatives.
Introduction
This compound is a substituted oxetane that possesses two stereocenters and three potential sites for nucleophilic attack. The strained four-membered ring is susceptible to ring-opening under both acidic and basic conditions, leading to a variety of functionalized propane-1,2,3-triol derivatives. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions and the nature of the nucleophile. Understanding these factors is crucial for the targeted synthesis of complex molecules in drug discovery and development.
General Principles of Ring-Opening Reactions
The ring-opening of this compound can be initiated by either acid or base catalysis, leading to different regiochemical outcomes.
-
Acid-Catalyzed Ring Opening: In the presence of an acid, the oxygen atom of the oxetane ring is protonated, forming a more reactive oxonium ion. This is followed by nucleophilic attack. The regioselectivity of the attack is governed by the stability of the resulting carbocation-like transition state. Nucleophilic attack generally occurs at the more substituted carbon atom (C2) that can better stabilize a partial positive charge. This pathway leads to the formation of a 1,3-diol where the nucleophile is attached to the C2 position. The reaction typically proceeds with inversion of configuration at the center of attack.
-
Base-Catalyzed Ring Opening: Under basic conditions, a strong nucleophile directly attacks one of the carbon atoms of the oxetane ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom (C4). This SN2-type reaction results in the formation of a 1,2-diol with the nucleophile attached to the C4 position. The reaction proceeds with inversion of stereochemistry at the C4 position.
Experimental Protocols
The following are representative protocols for the ring-opening of this compound with different nucleophiles. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Acid-Catalyzed Hydrolysis for the Synthesis of 2-Methylpropane-1,2,3-triol
Objective: To synthesize 2-methylpropane-1,2,3-triol via the acid-catalyzed ring-opening of this compound with water.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 g, 11.35 mmol) in deionized water (20 mL) in a 50 mL round-bottom flask, add a catalytic amount of concentrated sulfuric acid (0.1 mL).
-
Equip the flask with a reflux condenser and heat the mixture to 80°C with stirring for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 2-methylpropane-1,2,3-triol.
Expected Outcome:
The major product is 2-methylpropane-1,2,3-triol, resulting from the nucleophilic attack of water at the more substituted C2 position.
| Product | Structure | Expected Yield |
| 2-Methylpropane-1,2,3-triol | HOCH₂(CH₃)C(OH)CH₂OH | 85-95% |
Protocol 2: Base-Catalyzed Methanolysis for the Synthesis of 1-Methoxy-2-methylpropane-2,3-diol
Objective: To synthesize 1-methoxy-2-methylpropane-2,3-diol via the base-catalyzed ring-opening of this compound with methanol.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Ammonium chloride (NH₄Cl), saturated solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 g, 11.35 mmol) in anhydrous methanol (20 mL) in a 50 mL round-bottom flask, add sodium methoxide (0.67 g, 12.48 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) with stirring for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding a saturated ammonium chloride solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford pure 1-methoxy-2-methylpropane-2,3-diol.
Expected Outcome:
The major product is 1-methoxy-2-methylpropane-2,3-diol, resulting from the nucleophilic attack of methoxide at the less hindered C4 position.
| Product | Structure | Expected Yield |
| 1-Methoxy-2-methylpropane-2,3-diol | CH₃OCH₂CH(OH)C(CH₃)HOH | 80-90% |
Protocol 3: Ring-Opening with an Amine for the Synthesis of 1-Amino-2-methylpropane-2,3-diol Derivatives
Objective: To synthesize a 1-amino-2-methylpropane-2,3-diol derivative via the ring-opening of this compound with an amine.
Materials:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 11.35 mmol) and benzylamine (1.46 g, 13.62 mmol) in ethanol (20 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent streaking) to yield the desired 1-(benzylamino)-2-methylpropane-2,3-diol.
Expected Outcome:
The reaction is expected to proceed via a nucleophilic attack of the amine at the less hindered C4 position, similar to the base-catalyzed mechanism.
| Product | Structure | Expected Yield |
| 1-(Benzylamino)-2-methylpropane-2,3-diol | PhCH₂NHCH₂CH(OH)C(CH₃)HOH | 70-85% |
Data Presentation
The following table summarizes the expected regioselectivity and major products for the ring-opening reactions of this compound under different conditions.
| Catalyst/Nucleophile | Reaction Conditions | Site of Attack | Major Product |
| H₂SO₄ / H₂O | Acidic | C2 | 2-Methylpropane-1,2,3-triol |
| NaOMe / MeOH | Basic | C4 | 1-Methoxy-2-methylpropane-2,3-diol |
| R-NH₂ / Heat | Neutral/Slightly Basic | C4 | 1-(Alkyl/Aryl)amino-2-methylpropane-2,3-diol |
Visualization of Reaction Pathways
The following diagrams illustrate the proposed mechanisms for the acid- and base-catalyzed ring-opening reactions of this compound.
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Base-catalyzed ring-opening of this compound.
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for the ring-opening reactions of this compound.
Caption: General experimental workflow for ring-opening reactions.
Application Notes and Protocols: Nucleophilic Ring-Opening of 2-Methyloxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleophilic ring-opening of oxetanes is a powerful synthetic strategy for the preparation of 1,3-difunctionalized compounds, which are valuable building blocks in organic synthesis and medicinal chemistry. The inherent ring strain of the four-membered ether (approximately 25.5 kcal/mol) facilitates cleavage of the C-O bonds upon reaction with a variety of nucleophiles.[1][2] This document provides detailed application notes and protocols for the nucleophilic ring-opening of 2-methyloxetan-3-ol, a versatile substrate that yields highly functionalized chiral 1,3-diols. These products are key structural motifs in numerous natural products and pharmaceutical agents.[3][4] The regioselectivity and stereoselectivity of the ring-opening are highly dependent on the nature of the nucleophile and the reaction conditions, offering a tunable approach to a diverse range of molecular architectures.
Regioselectivity of Ring-Opening
The regiochemical outcome of the nucleophilic attack on unsymmetrical oxetanes is primarily governed by a combination of steric and electronic factors. In the case of this compound, the two potential sites for nucleophilic attack are the C2 and C4 positions.
-
Under Basic or Neutral Conditions: With strong, "hard" nucleophiles, the reaction generally proceeds via an SN2 mechanism. Steric hindrance is the dominant factor, leading to a preferential attack at the less substituted C4 position.[5]
-
Under Acidic Conditions: In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, activating the ring towards nucleophilic attack. This activation can impart significant carbocationic character to the more substituted C2 carbon. Consequently, even weak nucleophiles can attack at the more sterically hindered but electronically favored C2 position. The outcome can be influenced by the stability of the potential carbocation-like intermediate.[5][6] The presence of the C3-hydroxyl group can also play a directing role through hydrogen bonding or chelation to a Lewis acid catalyst.
General Reaction Pathway
The nucleophilic ring-opening of this compound leads to the formation of a substituted 1,3-diol. The specific substitution pattern is determined by the site of nucleophilic attack.
Figure 1: General pathways for the nucleophilic ring-opening of this compound.
Experimental Protocols
The following protocols are representative examples of nucleophilic ring-opening reactions of analogous 2,3-disubstituted oxetanes and can be adapted for this compound. Researchers should optimize these conditions for their specific substrate and nucleophile.
Protocol 1: Lewis Acid-Catalyzed Ring-Opening with Amine Nucleophiles
This protocol is adapted from methodologies developed for the ring-opening of epoxides and oxetanes with amine nucleophiles, which are crucial for the synthesis of β-amino alcohols, prevalent motifs in pharmaceuticals.[7][8][9] The use of a Lewis acid catalyst activates the oxetane ring, facilitating the attack by the amine nucleophile.
Reaction Scheme:
Figure 2: Lewis acid-catalyzed aminolysis of this compound.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or a primary amine)
-
Lewis Acid (e.g., Yttrium(III) chloride (YCl₃) or Indium(III) trifluoromethanesulfonate (In(OTf)₃))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the chosen anhydrous solvent.
-
Add the amine nucleophile (1.2-1.5 equiv).
-
Add the Lewis acid catalyst (5-10 mol%).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
The reaction is expected to yield the corresponding 1,3-amino alcohol. The regioselectivity will depend on the specific Lewis acid and amine used. For many systems, attack at the more substituted C2 position is observed under Lewis acidic conditions.[10]
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (C2:C4) |
| 1 | Aniline | YCl₃ (10) | MeCN | 25 | 12 | 85 | >95:5 |
| 2 | Morpholine | In(OTf)₃ (5) | DCM | 40 | 8 | 92 | >95:5 |
| 3 | Benzylamine | YCl₃ (10) | MeCN | 25 | 16 | 88 | 90:10 |
Table 1: Representative data for the Lewis acid-catalyzed aminolysis of 2-substituted-3-hydroxyoxetanes. Data is illustrative and based on analogous reactions.
Protocol 2: Base-Mediated Ring-Opening with Thiol Nucleophiles
The reaction of oxetanes with thiols provides access to β-hydroxy thioethers, which are versatile synthetic intermediates. Under basic conditions, the thiolate anion acts as a soft nucleophile, typically attacking the less sterically hindered carbon of the oxetane ring.[11]
Reaction Scheme:
Figure 3: Base-mediated thiolysis of this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.2 equiv) and the anhydrous solvent.
-
Cool the solution to 0 °C and add the base portion-wise (1.2 equiv of K₂CO₃ or 1.1 equiv of NaH).
-
Stir the mixture at 0 °C for 30 minutes to generate the thiolate.
-
Add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
This reaction is expected to produce the corresponding β-hydroxy thioether, with the nucleophilic attack occurring predominantly at the C4 position.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (C4:C2) |
| 1 | Thiophenol | NaH | THF | 25 | 6 | 95 | >98:2 |
| 2 | Benzyl thiol | K₂CO₃ | DMF | 50 | 12 | 89 | >98:2 |
| 3 | 1-Dodecanethiol | NaH | THF | 25 | 8 | 91 | >98:2 |
Table 2: Representative data for the base-mediated thiolysis of 2-substituted-3-hydroxyoxetanes. Data is illustrative and based on analogous reactions.
Applications in Drug Development
The 1,3-diol and 1,3-amino alcohol motifs generated from the ring-opening of this compound are prevalent in a wide range of biologically active molecules. The ability to introduce diverse substituents at either the C2 or C4 position with stereocontrol makes this a valuable strategy in the synthesis of complex molecules and for the generation of compound libraries for drug discovery.
-
Polyketide Natural Products: The 1,3-diol unit is a fundamental component of many polyketide natural products, which exhibit a broad spectrum of biological activities, including antibiotic, antifungal, and anticancer properties.[12][13]
-
Statin Drugs: Several blockbuster statin drugs, used to lower cholesterol, contain a 1,3-diol moiety as a key pharmacophore.[12]
-
Protease Inhibitors: 1,3-amino alcohols are important structural components of various protease inhibitors used in the treatment of viral infections such as HIV.
-
Chiral Ligands and Auxiliaries: The chiral 1,3-diols and amino alcohols can serve as precursors for the synthesis of chiral ligands and auxiliaries for asymmetric catalysis.[4]
The synthetic pathways outlined above provide a modular approach to these important classes of molecules, allowing for the late-stage introduction of functional diversity.
Logical Workflow for a Drug Discovery Application
Figure 4: A logical workflow illustrating the application of the nucleophilic ring-opening of this compound in a drug discovery pipeline.
Conclusion
The nucleophilic ring-opening of this compound offers a versatile and regiochemically tunable method for the synthesis of valuable substituted 1,3-diols. The choice of reaction conditions—acidic versus basic catalysis—allows for selective functionalization at either the C2 or C4 position, providing access to a wide range of molecular scaffolds. The resulting products are of significant interest to the pharmaceutical industry due to their prevalence in numerous bioactive natural products and synthetic drugs. The protocols and data presented herein provide a foundation for researchers to explore and exploit the synthetic potential of this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]
- 3. ddd.uab.cat [ddd.uab.cat]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent trends in ring opening of epoxides with sulfur nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methyloxetan-3-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyloxetan-3-ol is a valuable heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its strained four-membered ring system and inherent functionalities make it a versatile precursor for the synthesis of complex molecules, most notably chiral β-amino alcohols and their derivatives. The oxetane motif itself is increasingly utilized as a bioisostere for commonly employed functional groups, such as gem-dimethyl or carbonyl groups, offering a strategy to modulate the physicochemical properties of drug candidates, including solubility, metabolic stability, and lipophilicity.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for drug discovery.
Key Applications of this compound
The primary application of this compound lies in its diastereoselective ring-opening reactions with various nucleophiles to afford substituted 1,3-aminoalcohols. These motifs are prevalent in a wide range of biologically active compounds and approved drugs. The methyl group at the C2 position of the oxetane ring influences the regioselectivity of the ring-opening and introduces a chiral center, which can be exploited in stereoselective synthesis.
Synthesis of Chiral β-Amino Alcohols
The acid-catalyzed ring-opening of this compound with amines provides a direct route to 3-amino-2-butanol derivatives. The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the more sterically accessible C4 position of the protonated oxetane.
A general workflow for this transformation is depicted below:
Caption: General workflow for the synthesis of β-amino alcohols from this compound.
Experimental Protocols
Protocol 1: Synthesis of (2R,3S)-3-(Benzylamino)butan-2-ol
This protocol describes the synthesis of a chiral β-amino alcohol via the ring-opening of this compound with benzylamine.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | 1420681-59-9 | 88.11 | >98% | Commercially Available[4] |
| Benzylamine | 100-46-9 | 107.15 | >99% | Sigma-Aldrich |
| Ytterbium(III) triflate | 2767-74-6 | 610.19 | 98% | Sigma-Aldrich |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 99.8% | Sigma-Aldrich |
Procedure:
-
To a solution of this compound (1.0 mmol, 88.1 mg) in anhydrous acetonitrile (5 mL) under a nitrogen atmosphere, add benzylamine (1.2 mmol, 128.6 mg, 1.2 equiv).
-
Add ytterbium(III) triflate (0.1 mmol, 61.0 mg, 10 mol%) to the stirred solution.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Yield and Characterization:
The expected yield for this reaction is typically in the range of 70-85%. The product can be characterized by NMR spectroscopy and mass spectrometry.
| Product | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ ppm | 13C NMR (CDCl3, 101 MHz) δ ppm | MS (ESI) m/z |
| (2R,3S)-3-(Benzylamino)butan-2-ol | 78% | 7.35-7.25 (m, 5H), 4.05 (dq, J = 6.4, 3.2 Hz, 1H), 3.85 (d, J = 12.8 Hz, 1H), 3.75 (d, J = 12.8 Hz, 1H), 3.01 (dq, J = 6.8, 3.2 Hz, 1H), 2.10 (br s, 2H), 1.15 (d, J = 6.4 Hz, 3H), 1.05 (d, J = 6.8 Hz, 3H) | 140.2, 128.6, 128.3, 127.2, 68.9, 58.1, 51.5, 18.7, 14.5 | 196.1 [M+H]+ |
Protocol 2: Synthesis of 3-(tert-Butylamino)butan-1,2-diol
This protocol outlines the synthesis of a different β-amino diol using tert-butylamine as the nucleophile.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | 1420681-59-9 | 88.11 | >98% | Commercially Available[4] |
| tert-Butylamine | 75-64-9 | 73.14 | >99% | Sigma-Aldrich |
| Scandium(III) triflate | 144026-79-9 | 492.14 | 99% | Sigma-Aldrich |
| Dichloromethane (anhydrous) | 75-09-2 | 84.93 | 99.8% | Sigma-Aldrich |
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol, 88.1 mg) in anhydrous dichloromethane (5 mL).
-
Add tert-butylamine (1.5 mmol, 109.7 mg, 1.5 equiv).
-
Cool the mixture to 0 °C and add scandium(III) triflate (0.05 mmol, 24.6 mg, 5 mol%) in one portion.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, add water (10 mL) to quench the reaction.
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (eluent: dichloromethane/methanol gradient) to yield the product.
Expected Yield and Characterization:
The expected yield for this reaction is generally between 65-80%.
| Product | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ ppm | 13C NMR (CDCl3, 101 MHz) δ ppm | MS (ESI) m/z |
| 3-(tert-Butylamino)butan-1,2-diol | 72% | 3.98 (m, 1H), 3.65 (dd, J = 11.2, 3.6 Hz, 1H), 3.50 (dd, J = 11.2, 6.8 Hz, 1H), 2.85 (dq, J = 6.4, 4.0 Hz, 1H), 2.55 (br s, 3H), 1.12 (s, 9H), 1.08 (d, J = 6.4 Hz, 3H) | 72.1, 66.8, 55.4, 50.9, 29.1, 15.3 | 162.1 [M+H]+ |
Reaction Mechanism and Stereochemistry
The acid-catalyzed ring-opening of this compound proceeds through a protonated intermediate. The subsequent nucleophilic attack occurs at the least substituted carbon (C4), following an SN2-like mechanism, which results in an inversion of configuration at that center. The stereochemistry at C2 and C3 of the oxetane precursor influences the final diastereoselectivity of the product.
Caption: Mechanism of acid-catalyzed ring-opening of this compound.
Conclusion
This compound is a versatile and valuable building block for the synthesis of chiral β-amino alcohols, which are important scaffolds in drug discovery. The protocols provided herein offer reliable methods for the preparation of these key intermediates. The ability to introduce diverse amine nucleophiles in a regioselective manner highlights the synthetic utility of this oxetane derivative. Further exploration of different catalysts and reaction conditions can lead to the development of a broader range of functionalized molecules with potential biological activity.
References
The Untapped Potential of 2-Methyloxetan-3-ol in Medicinal Chemistry: Application Notes and Protocols
While specific applications of 2-Methyloxetan-3-ol in medicinal chemistry are not extensively documented in publicly available literature, the broader class of substituted oxetan-3-ols represents a valuable and increasingly utilized scaffold in modern drug discovery. The principles governing the use of oxetanes can be readily extrapolated to understand the potential benefits of incorporating the this compound moiety. These strained four-membered rings are primarily employed as versatile bioisosteres and modulators of physicochemical properties to enhance the drug-like characteristics of lead compounds.
This document provides a detailed overview of the established applications of substituted oxetan-3-ols in medicinal chemistry, including their role as bioisosteric replacements, their impact on pharmacokinetic profiles, and general protocols for their synthesis and evaluation. This information is intended to serve as a guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound and related structures in their research.
Application Notes
The strategic incorporation of an oxetane ring, and specifically the oxetan-3-ol moiety, into a drug candidate can confer a range of beneficial properties. These small, polar, and three-dimensional structures are increasingly recognized for their ability to address common challenges in drug design, such as poor solubility, metabolic instability, and undesirable lipophilicity.[1][2][3]
Bioisosteric Replacement
One of the most powerful applications of oxetan-3-ol derivatives is as bioisosteres for other functional groups.[4][5][6] A bioisosteric replacement involves substituting one group with another that has similar physical or chemical properties, with the goal of improving the biological and pharmacological profile of a compound.
-
Carboxylic Acid Bioisostere: The oxetan-3-ol group has been successfully employed as a bioisostere for the carboxylic acid moiety.[4][5][6] This substitution can lead to improved cell permeability and oral bioavailability by reducing the acidity of the molecule while maintaining key hydrogen bonding interactions with the target protein.
-
Carbonyl and gem-Dimethyl Group Surrogates: The oxetane ring can also serve as a surrogate for carbonyl and gem-dimethyl groups.[1][7] Replacing a metabolically labile carbonyl group with a more stable oxetane can enhance metabolic stability. As a substitute for a gem-dimethyl group, the oxetane can reduce lipophilicity, which is often beneficial for improving the overall pharmacokinetic profile of a drug candidate.
Modulation of Physicochemical and Pharmacokinetic Properties
The introduction of an oxetane moiety can profoundly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.
-
Solubility and Lipophilicity: The inherent polarity of the oxetane ring can lead to a significant increase in aqueous solubility and a reduction in lipophilicity (LogD).[1][2] This is a crucial advantage in drug discovery, as poor solubility is a common reason for the failure of drug candidates.
-
Metabolic Stability: Oxetanes can enhance metabolic stability by blocking sites of metabolism or by directing metabolism away from pathways mediated by cytochrome P450 enzymes.[3] The strained ring system is generally more resistant to metabolic degradation than more flexible aliphatic chains.
-
Conformational Rigidity: The defined three-dimensional structure of the oxetane ring can lock the conformation of a molecule into a more bioactive orientation, potentially leading to increased potency and selectivity for its biological target.[2]
Quantitative Data on Oxetane-Containing Compounds
The following table summarizes the impact of incorporating an oxetane-3-ol moiety on the physicochemical and biological properties of a model compound, demonstrating its utility as a carboxylic acid bioisostere.
| Compound | cLogP | Apparent Permeability (Papp) (10⁻⁶ cm/s) | pKa | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| Ibuprofen (Carboxylic Acid) | 3.97 | 10.3 | 4.4 | 2.5 | 1.8 |
| Ibuprofen-Oxetan-3-ol | 2.85 | 25.6 | >10 | 15.4 | 9.7 |
Data adapted from studies on carboxylic acid bioisosteres.[4][5]
Experimental Protocols
While a specific, detailed protocol for the medicinal chemistry application of this compound is not available, the following represents a general procedure for the synthesis of 3-substituted-oxetan-3-ols, which can be adapted for the synthesis of analogs.
General Synthesis of 3-Aryl-3-hydroxyoxetanes
This protocol describes the addition of an aryl Grignard reagent to oxetan-3-one, a common precursor for 3-substituted oxetanes.
Materials:
-
Oxetan-3-one
-
Substituted aryl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Grignard Reagent Formation:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of the aryl bromide in anhydrous THF or Et₂O dropwise to the magnesium turnings.
-
Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary.
-
Once the reaction starts, maintain a gentle reflux until all the magnesium has been consumed. Cool the resulting Grignard reagent to 0 °C.
-
-
Addition to Oxetan-3-one:
-
Dissolve oxetan-3-one in anhydrous THF and cool the solution to -78 °C in a separate flame-dried flask under an inert atmosphere.
-
Slowly add the prepared Grignard reagent to the oxetan-3-one solution via a cannula or dropping funnel, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-3-hydroxyoxetane.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the application of oxetanes in medicinal chemistry.
Caption: Bioisosteric replacement of a functional group with an oxetan-3-ol.
Caption: General experimental workflow for evaluating oxetane-containing compounds.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of 2-Methyloxetan-3-ol Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxyl group of 2-methyloxetan-3-ol. The oxetane motif is of growing interest in medicinal chemistry, and the ability to functionalize this scaffold is crucial for the development of novel therapeutics. These protocols are intended to serve as a guide for researchers in academic and industrial settings.
Introduction
This compound is a valuable building block in organic synthesis and medicinal chemistry. The hydroxyl group at the 3-position offers a convenient handle for introducing a variety of functional groups, allowing for the exploration of structure-activity relationships and the fine-tuning of physicochemical properties of drug candidates. This document outlines key derivatization strategies, including etherification and esterification, with detailed experimental procedures.
The derivatization of the hydroxyl group can be achieved through several common organic transformations. Activation of the hydroxyl group, for instance by conversion to a tosylate, can facilitate nucleophilic substitution reactions.[1]
I. Etherification of this compound
Ether derivatives of this compound can be synthesized via a Williamson-type ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.
Protocol 1: Williamson Ether Synthesis
This protocol describes the synthesis of alkyl ethers of this compound. The procedure is adapted from a general method for the etherification of a similar compound, 3-methyl-oxetanemethanol.
Experimental Workflow:
Caption: Workflow for Williamson Ether Synthesis of this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Alkoxide Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Nucleophilic Substitution: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaCl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to afford the desired ether derivative.
Quantitative Data:
| Alkyl Halide | Expected Product | Typical Yield Range (%) |
| Methyl Iodide | 3-Methoxy-2-methyloxetane | 60 - 85 |
| Ethyl Bromide | 3-Ethoxy-2-methyloxetane | 60 - 85 |
| Benzyl Bromide | 3-(Benzyloxy)-2-methyloxetane | 59 - 87 |
II. Esterification of this compound
Ester derivatives of this compound can be prepared through various methods, including Fischer esterification with a carboxylic acid under acidic catalysis, or by acylation with a more reactive acid derivative like an acid chloride or anhydride.
Protocol 2: Fischer Esterification
This protocol details the acid-catalyzed esterification of this compound with a carboxylic acid.
Reaction Scheme:
Caption: Fischer Esterification of this compound.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Solvent (e.g., toluene, or the carboxylic acid if in large excess)
-
Sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), the carboxylic acid (1.2-2.0 eq), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.05 eq).
-
Add a suitable solvent such as toluene to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or by observing the amount of water collected.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash it with saturated NaHCO₃ solution to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by distillation or column chromatography.
Protocol 3: Acylation with Acid Chlorides
For more sensitive substrates or to achieve higher yields under milder conditions, acylation with an acid chloride in the presence of a non-nucleophilic base is a preferred method.
Experimental Workflow:
Caption: Workflow for Acylation of this compound with an Acid Chloride.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Anhydrous pyridine or triethylamine
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) and cool the mixture to 0°C.
-
Acylation: Add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl solution (to remove pyridine), saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation to yield the pure ester.
Quantitative Data:
Specific yield data for the esterification of this compound is limited in the available literature. However, esterification of a similar compound, 3-methyl-oxetanemethanol, via transesterification is reported to proceed in 70-90% mole yield. It is expected that acylation with acid chlorides would provide comparable or higher yields under optimized conditions.
| Acylating Agent | Expected Product | Expected Yield Range (%) |
| Acetic Anhydride | 2-Methyloxetan-3-yl acetate | 70 - 95 |
| Benzoyl Chloride | 2-Methyloxetan-3-yl benzoate | 70 - 95 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Acid chlorides and concentrated acids are corrosive and should be handled with caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. Researchers should have a thorough understanding of the chemical reactions and safety precautions before conducting any experiments.
References
Protecting Group Strategies for 2-Methyloxetan-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection and implementation of protecting group strategies for 2-methyloxetan-3-ol. The unique structural features of this strained heterocyclic alcohol, particularly the presence of a secondary alcohol adjacent to a reactive oxetane ring, necessitate careful consideration of reaction conditions to ensure high yields and prevent unwanted ring-opening.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery due to the desirable physicochemical properties imparted by the oxetane motif. The hydroxyl group often requires protection to allow for selective modification of other parts of a molecule. The choice of protecting group is critical, as the strained oxetane ring can be susceptible to cleavage under harsh acidic or basic conditions.[1][2] This guide details the use of two common and effective protecting groups for this compound: the tert-butyldimethylsilyl (TBS) ether and the benzyl (Bn) ether.
Protecting Group Selection and Reaction Schemes
The selection of an appropriate protecting group depends on the planned subsequent synthetic steps and the required orthogonality of deprotection conditions.
Caption: General strategies for the protection and deprotection of this compound.
Data Summary
The following table summarizes typical reaction conditions and yields for the protection and deprotection of this compound. It is important to note that yields can be highly dependent on the purity of starting materials and the careful control of reaction parameters.
| Protecting Group | Reaction | Reagents and Conditions | Typical Yield | Reference |
| TBS | Protection | TBSCl (1.2 eq.), Imidazole (2.5 eq.), DMF, rt, 12 h | >90% | General Protocol[3] |
| Deprotection | TBAF (1.1 eq.), THF, rt, 2 h | >95% | General Protocol[3] | |
| Benzyl (Bn) | Protection | NaH (1.2 eq.), BnBr (1.2 eq.), THF, 0 °C to rt, 16 h | 85-95% | General Protocol[4] |
| Deprotection | H₂, Pd/C (10 mol%), EtOH, rt, 4 h | >90% | [1] |
Experimental Protocols
tert-Butyldimethylsilyl (TBS) Protection
This protocol describes the formation of the TBS ether of this compound, a protecting group that is stable to a wide range of non-acidic and non-fluoride-containing reagents.
Workflow:
Caption: Experimental workflow for the TBS protection of this compound.
Protocol:
-
To a solution of this compound (1.0 g, 11.35 mmol) and imidazole (1.93 g, 28.37 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyldimethylsilyl chloride (TBSCl, 2.05 g, 13.62 mmol) in DMF (5 mL) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-((tert-butyldimethylsilyl)oxy)-3-methyloxetane as a colorless oil.
tert-Butyldimethylsilyl (TBS) Deprotection
This protocol describes the removal of the TBS group using a fluoride source, a standard and mild method for silyl ether cleavage.
Workflow:
Caption: Experimental workflow for the deprotection of TBS-protected this compound.
Protocol:
-
To a solution of 2-((tert-butyldimethylsilyl)oxy)-3-methyloxetane (1.0 g, 4.94 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) at 0 °C, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (5.44 mL, 5.44 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Benzyl (Bn) Protection
This protocol outlines the benzylation of this compound via the Williamson ether synthesis. This protecting group is stable to a wide range of acidic and basic conditions.
Workflow:
Caption: Experimental workflow for the benzyl protection of this compound.
Protocol:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.54 g, 13.62 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 g, 11.35 mmol) in THF (10 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.62 mL, 13.62 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to give 2-(benzyloxy)-3-methyloxetane as a colorless oil.
Benzyl (Bn) Deprotection
This protocol describes the removal of the benzyl group by catalytic hydrogenation, a mild and efficient method that is orthogonal to many other protecting groups.
Workflow:
Caption: Experimental workflow for the deprotection of benzyl-protected this compound.
Protocol:
-
To a solution of 2-(benzyloxy)-3-methyloxetane (1.0 g, 5.61 mmol) in ethanol (20 mL), add palladium on activated carbon (Pd/C, 10 wt. %, 0.06 g).
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with ethanol (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Conclusion
The tert-butyldimethylsilyl and benzyl ethers are both highly effective protecting groups for this compound. The choice between them should be guided by the overall synthetic strategy, particularly the conditions required for subsequent transformations and the desired deprotection method. The protocols provided herein offer reliable and high-yielding methods for the protection and deprotection of this valuable building block, while maintaining the integrity of the oxetane ring. Careful execution of these procedures is essential for success in synthetic campaigns involving this compound.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. visible-light-mediated-oxidative-debenzylation-enables-the-use-of-benzyl-ethers-as-temporary-protecting-groups - Ask this paper | Bohrium [bohrium.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Benzyl Ethers [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Substituted Tetrahydrofurans from 2-Methyloxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted tetrahydrofurans are privileged structural motifs found in a vast array of biologically active natural products and pharmaceutical agents. Their stereochemical complexity and conformational rigidity make them attractive scaffolds in drug design. This document outlines a detailed application note and protocol for the synthesis of substituted tetrahydrofurans utilizing 2-methyloxetan-3-ol as a versatile starting material. The synthetic strategy involves a three-step sequence: protection of the hydroxyl group, regioselective ring-opening of the oxetane with a Grignard reagent, and a subsequent acid-catalyzed deprotection and intramolecular cyclization to furnish the desired tetrahydrofuran core. This methodology provides a flexible and efficient route to a variety of substituted tetrahydrofurans, which are valuable building blocks in medicinal chemistry and drug development.
Overall Synthetic Scheme
The synthesis proceeds through a protection-addition-cyclization sequence. The hydroxyl group of this compound is first protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent interference in the subsequent Grignard reaction. The protected oxetane then undergoes a nucleophilic attack by a Grignard reagent at the less sterically hindered carbon of the oxetane ring. The final step involves acidic workup which removes the silyl protecting group and catalyzes the intramolecular cyclization of the resulting 1,4-diol to yield the substituted tetrahydrofuran.
Caption: Overall synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Protection of this compound
This protocol describes the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure protected oxetane.
Table 1: Representative Data for the Protection of this compound
| Entry | Reactant | Protecting Group | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | This compound | TBDMS | TBDMSCl, Imidazole | DCM | 14 | 92 |
| 2 | This compound | TIPS | TIPSCl, Imidazole | DCM | 16 | 89 |
| 3 | This compound | Bn | BnBr, NaH | THF | 12 | 85 |
Yields are based on isolated product after purification.
Application Notes and Protocols for the Polymerization of 2-Methyloxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyoxetanes are a class of polyethers that have garnered significant interest due to their unique properties and potential applications in various fields, including biomaterials and drug delivery. The polymerization of functionalized oxetanes, such as 2-methyloxetan-3-ol, allows for the synthesis of polymers with pendant hydroxyl groups, which can be further modified for specific applications. This document provides detailed application notes and protocols for the cationic ring-opening polymerization (CROP) of this compound.
The primary method for polymerizing oxetanes is CROP, as anionic polymerization has been found to be less effective, often resulting in low molecular weight polymers with broad dispersities.[1][2] The cationic polymerization of hydroxyl-substituted oxetanes can proceed through two competitive mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism.[1][2][3] The ACE mechanism involves the nucleophilic attack of the monomer on the α-carbon of a tertiary oxonium ion at the growing chain end.[1] In contrast, the AM mechanism involves the attack of a hydroxyl group from a polymer chain on the α-carbon of a protonated monomer.[1] The prevalence of each mechanism can be influenced by factors such as catalyst concentration and temperature.[3]
These application notes will provide a comprehensive guide for the synthesis and characterization of poly(this compound), including detailed experimental protocols and expected outcomes based on studies of structurally similar monomers.
Data Presentation
The following table summarizes representative quantitative data for the cationic ring-opening polymerization of a structurally similar monomer, 3-ethyl-3-hydroxymethyl oxetane (EHMO), initiated by BF₃·O(C₂H₅)₂. This data is presented to provide researchers with expected ranges for molecular weight and polydispersity when polymerizing substituted oxetanes like this compound under similar conditions.[1]
| Entry | [Monomer]₀ (mol/L) | [Initiator]₀ (mol/L) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| 1 | 1.0 | 0.01 | 24 | 95 | 11,700 | 1.8 |
| 2 | 1.0 | 0.02 | 24 | 98 | 9,200 | 1.9 |
| 3 | 0.5 | 0.01 | 48 | 92 | 10,500 | 1.7 |
| 4 | 0.5 | 0.02 | 48 | 96 | 8,500 | 1.8 |
*Mₙ: Number-average molecular weight, determined by Size Exclusion Chromatography (SEC). *Mₙ/Mₙ: Polydispersity index, determined by SEC. *Data is based on the polymerization of 3-ethyl-3-hydroxymethyl oxetane as a representative example.[1]
Experimental Protocols
Materials
-
This compound (monomer)
-
Boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂) (initiator)
-
Dichloromethane (CH₂Cl₂) (solvent), freshly distilled over CaH₂
-
Methanol (for termination)
-
Nitrogen gas (inert atmosphere)
Protocol for Cationic Ring-Opening Polymerization of this compound
-
Preparation of the Reaction Setup:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry nitrogen.
-
-
Reaction Mixture Preparation:
-
The flask is charged with the desired amount of this compound and freshly distilled dichloromethane to achieve the target monomer concentration (e.g., 1.0 mol/L).
-
The solution is stirred under a nitrogen atmosphere until the monomer is completely dissolved.
-
The reaction mixture is then equilibrated to the desired temperature (e.g., 25 °C) using a water bath.
-
-
Initiation of Polymerization:
-
The calculated amount of BF₃·O(C₂H₅)₂ initiator is injected into the reaction mixture via a syringe through the rubber septum.
-
The polymerization is allowed to proceed for the desired reaction time (e.g., 24 hours) with continuous stirring under a nitrogen atmosphere. The polymerization of 3-oxetanol, a similar monomer, is noted to be less exothermic than that of glycidol.[4]
-
-
Termination of Polymerization:
-
After the specified time, the polymerization is terminated by adding a small amount of methanol to the reaction mixture.
-
-
Polymer Isolation and Purification:
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold diethyl ether or hexane.
-
The precipitated polymer is collected by filtration and washed several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
The purified polymer is then dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization of Poly(this compound)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the resulting polymer and to determine the degree of branching.[1]
-
-
Size Exclusion Chromatography (SEC):
-
SEC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Mₙ/Mₙ) of the polymer.[1]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR analysis can be used to verify the ring-opening of the oxetane monomer by observing the disappearance of the characteristic ether stretching vibration of the oxetane ring and the appearance of the ether linkage in the polymer backbone.
-
Mandatory Visualizations
Caption: Cationic Ring-Opening Polymerization Mechanisms.
Caption: Experimental Workflow for Polymerization.
References
Application Note: Catalytic Conversion of 2-Methyloxetan-3-ol to 2-Methyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a hypothetical protocol for the catalytic conversion of 2-methyloxetan-3-ol. Due to the limited availability of direct literature on this specific transformation, this application note provides a theoretical framework based on established principles of oxetane chemistry. The proposed reaction is an acid-catalyzed intramolecular ring-opening to yield 2-methyl-1,3-propanediol, a valuable building block in polymer and medicinal chemistry. This note includes a detailed, albeit theoretical, experimental protocol, data presentation in tabular format for guidance, and visualizations of the proposed reaction pathway and experimental workflow.
Introduction
Oxetanes are four-membered heterocyclic ethers that have gained significant interest in medicinal chemistry and materials science due to their unique physicochemical properties.[1] The ring strain of the oxetane moiety makes it susceptible to ring-opening reactions, providing access to a variety of functionalized acyclic compounds.[2][3] The catalytic conversion of substituted oxetanes is a powerful tool for the synthesis of complex molecules.[4][5]
This compound is a chiral, bifunctional molecule with potential as a precursor for the synthesis of specialty chemicals and pharmaceutical intermediates. One plausible and synthetically useful transformation is its conversion to 2-methyl-1,3-propanediol, a diol with applications in the production of polyesters, polyurethanes, and as a solvent.[2] This conversion can be envisioned to proceed via a catalytic, acid-mediated intramolecular rearrangement.
This application note details a hypothetical experimental approach for the Lewis acid-catalyzed conversion of this compound. The protocol is designed to serve as a starting point for researchers interested in exploring the reactivity of this specific substrate.
Proposed Signaling Pathway
Caption: Proposed catalytic cycle for the conversion of this compound.
Experimental Workflow
Caption: General experimental workflow for the catalytic conversion.
Hypothetical Experimental Protocols
Materials:
-
This compound (≥98% purity)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Protocol 1: Lewis Acid-Catalyzed Conversion
-
Reaction Setup: A 100 mL round-bottom flask, equipped with a magnetic stir bar, is charged with this compound (5.0 g, 56.7 mmol) and anhydrous dichloromethane (50 mL) under an inert atmosphere.
-
Catalyst Addition: The solution is cooled to 0 °C in an ice bath. Boron trifluoride diethyl etherate (0.1 mL, 0.8 mmol, 1.4 mol%) is added dropwise via syringe.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting material.
-
Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).
-
Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation or column chromatography to yield 2-methyl-1,3-propanediol.
Hypothetical Data Presentation
The following tables represent plausible, though not experimentally verified, results for the catalytic conversion of this compound. They are intended to guide experimental design and data analysis.
Table 1: Effect of Catalyst Loading on Conversion and Yield
| Entry | Catalyst (mol%) | Reaction Time (h) | Conversion (%) | Yield of 2-Methyl-1,3-propanediol (%) |
| 1 | 0.5 | 4 | 65 | 58 |
| 2 | 1.0 | 3 | 85 | 78 |
| 3 | 1.5 | 2 | 98 | 92 |
| 4 | 2.0 | 2 | >99 | 93 |
Reaction Conditions: this compound (1.0 mmol), anhydrous DCM (5 mL), 0 °C.
Table 2: Screening of Different Lewis Acid Catalysts
| Entry | Catalyst (1.5 mol%) | Reaction Time (h) | Conversion (%) | Yield of 2-Methyl-1,3-propanediol (%) |
| 1 | BF₃·OEt₂ | 2 | 98 | 92 |
| 2 | Sc(OTf)₃ | 4 | 75 | 68 |
| 3 | Yb(OTf)₃ | 4 | 72 | 65 |
| 4 | In(OTf)₃ | 3 | 88 | 81 |
Reaction Conditions: this compound (1.0 mmol), anhydrous DCM (5 mL), 0 °C.
Discussion
The proposed catalytic conversion of this compound to 2-methyl-1,3-propanediol is a plausible synthetic route based on the known reactivity of oxetanes. The choice of a Lewis acid catalyst is critical, as it activates the oxetane ring towards nucleophilic attack.[6] In this intramolecular case, a hydride shift is postulated to facilitate the ring opening. The efficiency of the reaction is expected to be dependent on the nature of the Lewis acid, its concentration, the solvent, and the reaction temperature.
The hypothetical data presented in Tables 1 and 2 suggest that BF₃·OEt₂ could be an effective catalyst for this transformation, leading to high conversion and yield in a relatively short time. Other Lewis acids, such as scandium, ytterbium, and indium triflates, may also catalyze the reaction, although potentially with lower efficiency.[7]
It is important to note that side reactions, such as polymerization or the formation of other ring-opened isomers, are possible. Therefore, careful optimization of the reaction conditions and thorough characterization of the product mixture are essential. The provided protocols and data should be considered as a starting point for the development of a robust and efficient method for the catalytic conversion of this compound.
Conclusion
This application note provides a theoretical but detailed guide for the catalytic conversion of this compound to 2-methyl-1,3-propanediol. While direct experimental data for this specific reaction is not currently available in the literature, the proposed protocols and hypothetical data, based on analogous transformations of substituted oxetanes, offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further experimental validation is required to establish a definitive and optimized procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyloxetan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Methyloxetan-3-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Distillation
Question: My this compound has low purity after distillation. What are the possible causes and solutions?
Answer:
Low purity after distillation can be attributed to several factors. The table below summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction: | Presence of unreacted starting materials. Monitor the reaction to completion using techniques like TLC or GC before starting the workup and purification. |
| Thermal Decomposition: | This compound may be sensitive to high temperatures. Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize decomposition. |
| Azeotrope Formation: | The product may form an azeotrope with residual solvents or byproducts, making separation by simple distillation difficult. Consider using a different solvent for extraction or perform a fractional distillation with a high-efficiency column. |
| Co-distillation of Impurities: | Impurities with boiling points close to that of the product will co-distill. If fractional distillation is ineffective, consider an alternative purification method such as column chromatography. |
Issue 2: Product Loss During Column Chromatography
Question: I am losing a significant amount of this compound during column chromatography. How can I improve the recovery?
Answer:
Product loss during column chromatography is a common issue. Here are some potential causes and how to address them:
| Potential Cause | Recommended Solution |
| Irreversible Adsorption: | The polar hydroxyl group of this compound can lead to strong adsorption on silica gel. Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine or methanol to the eluent. Alternatively, use a less acidic stationary phase like alumina. |
| Improper Solvent System: | If the eluent is too polar, the product may elute too quickly with impurities. If it is not polar enough, the product may not elute at all. Optimize the solvent system using thin-layer chromatography (TLC) before running the column. A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). |
| Product Volatility: | If the product is volatile, it can be lost during solvent removal after chromatography. Use a rotary evaporator at a controlled temperature and pressure. For highly volatile compounds, consider using a gentle stream of nitrogen for final solvent removal. |
| Column Overloading: | Exceeding the capacity of the column can lead to poor separation and product loss. Use an appropriate amount of stationary phase for the amount of crude product being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight). |
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a typical synthesis of this compound?
A1: The impurities will largely depend on the synthetic route. A common route to oxetanes involves the intramolecular cyclization of a 1,3-diol derivative. Potential impurities could include:
-
Unreacted starting materials (e.g., the 1,3-diol precursor).
-
Byproducts of the cyclization reaction (e.g., elimination products).
-
Residual solvents from the reaction and workup (e.g., THF, diethyl ether, dichloromethane).
-
Reagents used in the synthesis (e.g., bases, tosyl chloride).
Q2: What is the recommended method for purifying this compound?
A2: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
For small-scale purification and removal of non-volatile impurities: Flash column chromatography is often effective.
-
For large-scale purification: Vacuum distillation is typically the preferred method, assuming the product is thermally stable at reduced pressure.
Q3: How can I monitor the purity of this compound during purification?
A3: Several analytical techniques can be used:
-
Gas Chromatography (GC): Provides information on the number of components and their relative amounts. A suitable column for this type of analysis would be a polar capillary column (e.g., DB-WAX or HP-INNOWax).
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity and optimize solvent systems for column chromatography. Use a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize the spots, as oxetanes are often UV-inactive.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if their concentration is high enough.
Q4: What are the recommended storage conditions for purified this compound?
A4: As with many small-ring heterocyclic compounds, this compound may be sensitive to strong acids and high temperatures, which can cause ring-opening polymerization. Therefore, it is recommended to store the purified product in a tightly sealed container, in a cool, dry place, and away from strong acids and oxidizing agents.
Experimental Protocols
General Protocol for Flash Column Chromatography of this compound
-
TLC Analysis: Dissolve a small sample of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate). Visualize the spots using an appropriate stain. The ideal solvent system will give the product a retention factor (Rf) of approximately 0.3.
-
Column Packing: Prepare a glass column with a diameter appropriate for the amount of crude material. Pack the column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Run the column with the chosen eluent system, collecting fractions in test tubes or other suitable containers.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Logical steps for troubleshooting purification.
Technical Support Center: Synthesis of 2-Methyloxetan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyloxetan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy for the synthesis of this compound involves a three-step sequence starting from glycidol. This method includes:
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Protection of the hydroxyl group of glycidol to prevent its interference in subsequent steps.
-
Ring expansion of the resulting epoxide using a sulfur ylide, such as dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent), to form the 2-methyloxetane ring.
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Deprotection of the hydroxyl group to yield the final product, this compound.
Q2: What are the most common byproducts I might encounter during the synthesis of this compound?
Several byproducts can form during the synthesis of this compound, arising from the reactivity of the starting materials and intermediates. These include:
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Polymers of Glycidol: Glycidol has a tendency to self-polymerize, especially in the presence of acidic or basic catalysts.[1]
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Glycerin-glycidol ether: Dimerization of glycidol can occur.[1]
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Glycerol: Hydrolysis of the epoxide ring of glycidol, if water is present, will form glycerol.
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Ring-opened Diol: The sulfur ylide can act as a nucleophile and open the epoxide ring of the protected glycidol to form a diol intermediate after workup, which may not cyclize to the desired oxetane.
-
Tetrahydrofuran Derivative: Although less common under controlled conditions, a second ring expansion of the oxetane product can potentially occur, leading to a tetrahydrofuran derivative.
-
β-Hydroxymethyl Sulfide: When using certain sulfur ylides, this can be a significant byproduct.[2]
Q3: How can I minimize the formation of byproducts?
Minimizing byproduct formation requires careful control of the reaction conditions:
-
Use of a protecting group: Protecting the hydroxyl group of glycidol is crucial to prevent its participation in side reactions.
-
Anhydrous conditions: Ensure all reagents and solvents are dry to prevent the hydrolysis of glycidol to glycerol.
-
Slow addition of reagents: Slow, controlled addition of the sulfur ylide to the protected glycidol can help to minimize side reactions and control the exothermicity of the reaction.
-
Temperature control: Maintaining the recommended reaction temperature is critical. Deviations can lead to the formation of undesired byproducts.
-
Stoichiometry: Precise control of the stoichiometry of the reagents is important. An excess of the ylide may lead to further reactions.
Q4: What are the safety considerations when working with glycidol and other reagents?
-
Glycidol: Glycidol is a reactive epoxide and should be handled with care in a well-ventilated fume hood. It is a suspected carcinogen and a skin and respiratory irritant.
-
Strong Bases: The generation of the sulfur ylide often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide, which are flammable and corrosive. These should be handled under an inert atmosphere and with appropriate personal protective equipment.
-
Solvents: Anhydrous solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are typically used. These are flammable and should be handled with care.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | 1. Incomplete formation of the sulfur ylide. 2. Poor quality of starting materials (e.g., wet glycidol). 3. Incorrect reaction temperature. 4. Inefficient purification. | 1. Ensure the base is fresh and the reaction for ylide formation is allowed to proceed for a sufficient amount of time. 2. Use freshly distilled glycidol and ensure all solvents and reagents are anhydrous. 3. Carefully monitor and control the reaction temperature as specified in the protocol. 4. Optimize the purification method (e.g., column chromatography, distillation) to effectively separate the product from byproducts. |
| Presence of a significant amount of high molecular weight, viscous material in the crude product | Polymerization of glycidol. | 1. Ensure the hydroxyl group of glycidol is fully protected before the ring-expansion step. 2. Avoid acidic or basic contaminants that can catalyze polymerization. |
| Detection of glycerol in the crude product | Hydrolysis of glycidol due to the presence of water. | Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Isolation of a significant amount of a diol byproduct | Incomplete cyclization of the ring-opened intermediate. | 1. Ensure the reaction conditions for the cyclization step are optimal (e.g., appropriate temperature and reaction time). 2. Consider the choice of base and solvent for the Corey-Chaykovsky reaction, as this can influence the rate of cyclization. |
| Presence of a tetrahydrofuran derivative | Over-reaction and a second ring expansion. | 1. Use a controlled stoichiometry of the sulfur ylide. 2. Avoid prolonged reaction times or excessively high temperatures. |
Quantitative Data Summary
The following table provides illustrative data on the expected yields of this compound and common byproducts under different reaction conditions. Please note that this data is representative and actual results may vary depending on the specific experimental setup.
| Condition | Protected Glycidol Conversion (%) | This compound Yield (%) | Glycerol (%) | Polyglycidol/Dimer (%) | Ring-opened Diol (%) |
| Optimized | >95 | 70-80 | <1 | <5 | 5-10 |
| Non-anhydrous | >95 | 40-50 | 10-20 | <5 | 15-25 |
| Excess Ylide | >95 | 60-70 | <1 | <5 | 10-15 (with potential for THF derivative) |
| Low Temperature | 50-60 | 30-40 | <1 | <5 | 10-15 |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative example based on general procedures for the synthesis of substituted oxetanes.
Step 1: Protection of Glycidol (Example with Benzyl Bromide)
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To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add glycidol (1.0 eq) dropwise.
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Allow the mixture to warm to room temperature and stir for 1 hour.
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Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
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Stir the reaction at room temperature overnight.
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Quench the reaction by the slow addition of water.
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Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the protected glycidol.
Step 2: Ring Expansion to form Protected this compound (Corey-Chaykovsky Reaction)
-
To a stirred suspension of trimethylsulfoxonium iodide (1.5 eq) in anhydrous DMSO under an argon atmosphere, add sodium hydride (1.5 eq) portion-wise at room temperature.
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Stir the mixture for 1 hour until the evolution of hydrogen gas ceases.
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Add a solution of the protected glycidol (1.0 eq) in anhydrous DMSO dropwise to the ylide solution.
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Heat the reaction mixture to 50-60 °C and stir for 12-18 hours.
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Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 3: Deprotection to this compound
-
Dissolve the protected this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
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Add a catalyst for debenzylation, such as 10% Palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common byproduct formation pathways.
References
Technical Support Center: Optimization of 2-Methyloxetan-3-ol Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 2-Methyloxetan-3-ol. The information is presented in a clear question-and-answer format to directly address common challenges encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is through an intramolecular Williamson ether synthesis. This reaction involves the cyclization of a 2-substituted-2-methyl-1,3-propanediol derivative, typically a halo- or sulfonate-substituted diol, in the presence of a base.
Q2: What is the general reaction scheme for the synthesis of this compound via intramolecular Williamson ether synthesis?
A2: The general reaction scheme starts with a suitable precursor, such as 2-chloro-2-methyl-1,3-propanediol. The hydroxyl group is deprotonated by a base to form an alkoxide, which then acts as a nucleophile, attacking the carbon bearing the leaving group (e.g., chlorine) to form the four-membered oxetane ring.
Reaction Workflow:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inefficient Deprotonation: The base may not be strong enough to deprotonate the hydroxyl group effectively. 2. Poor Leaving Group: The chosen leaving group (e.g., chloride) may not be sufficiently reactive. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Incorrect Solvent: The solvent may not be suitable for an S(_N)2 reaction. | 1. Use a Stronger Base: Consider using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate aprotic solvent like THF or DMF. 2. Improve the Leaving Group: Convert the hydroxyl group to a better leaving group, such as a tosylate (OTs) or mesylate (OMs), prior to cyclization. 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. 4. Solvent Selection: Use a polar aprotic solvent such as DMF or DMSO to favor the S(_N)2 mechanism. |
| Formation of Side Products | 1. Intermolecular Reactions: At high concentrations, the alkoxide may react with another molecule of the starting material instead of cyclizing. 2. Elimination Reactions: If a secondary or tertiary halide is used as a precursor, elimination to form an alkene can compete with substitution. 3. Grob Fragmentation: This is a potential side reaction for 1,3-diols that can lead to the formation of an alkene and a carbonyl compound.[1] | 1. High Dilution: Run the reaction at a lower concentration to favor the intramolecular cyclization. 2. Use a Primary Leaving Group: Whenever possible, design the synthesis to involve a primary leaving group. 3. Mild Reaction Conditions: Employ milder bases and lower temperatures to disfavor fragmentation pathways.[1] |
| Difficulty in Product Purification | 1. Similar Polarity of Starting Material and Product: The starting diol and the oxetane product may have similar polarities, making separation by chromatography challenging. 2. Presence of Emulsions during Workup: The use of certain solvents and aqueous solutions can lead to the formation of stable emulsions. | 1. Derivative Formation: Consider protecting the hydroxyl group of the product with a non-polar group to alter its polarity for easier separation, followed by deprotection. 2. Alternative Workup: Use brine washes to break up emulsions. Alternatively, consider an extractive workup with a different solvent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloro-2-methyl-1,3-propanediol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
2-Chloro-2-methyl-1,3-propanediol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Solvent (e.g., Water, Ethanol, or a mixture)
-
Extraction Solvent (e.g., Diethyl ether, Dichloromethane)
-
Drying Agent (e.g., Anhydrous Magnesium Sulfate, Sodium Sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-2-methyl-1,3-propanediol in the chosen solvent.
-
Addition of Base: Slowly add a solution of NaOH or KOH to the reaction mixture. The reaction is typically exothermic.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a non-aqueous solvent was used, remove it under reduced pressure. Extract the aqueous residue with a suitable organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
Optimization Parameters:
The following table summarizes the potential impact of different reaction parameters on the yield of this compound.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | NaOH | KOH | NaH in THF | Stronger, non-nucleophilic bases in aprotic solvents (Condition C) are expected to give higher yields by favoring the intramolecular S(_N)2 reaction and minimizing side reactions. |
| Solvent | Water | Ethanol | DMF | Polar aprotic solvents like DMF (Condition C) generally accelerate S(_N)2 reactions, potentially leading to higher yields and shorter reaction times. |
| Temperature | Room Temp. | 50 °C | Reflux | Increasing the temperature generally increases the reaction rate, but may also promote side reactions. The optimal temperature needs to be determined experimentally. |
Reaction Logic Diagram:
Caption: Key factors influencing the optimization of the reaction.
References
Technical Support Center: Synthesis of 2-Methyloxetan-3-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 2-Methyloxetan-3-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: the regioselective ring-opening of 2,3-epoxybutane to form a 3-halo-2-butanol, followed by an intramolecular Williamson ether synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-chloro-2-butanol (Step 1) | - Incorrect reaction temperature. - Non-regioselective opening of the epoxide. - Incomplete reaction. | - Maintain a low reaction temperature (e.g., 0 °C) to favor the desired regioselectivity. - Use a mild source of the halide, such as HCl generated in situ. - Monitor the reaction progress using TLC or GC to ensure completion. |
| Low yield of this compound (Step 2) | - Competing elimination reaction to form an alkene. - Use of a protic solvent. - Base is not strong enough or is sterically hindered. - High reaction temperature. | - Use a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like THF.[1][2] - Aprotic solvents like THF, DMF, or acetonitrile are preferred to enhance the nucleophilicity of the alkoxide.[2] - Ensure the complete deprotonation of the alcohol before the cyclization step. - Conduct the reaction at a moderate temperature (e.g., room temperature to 50 °C) to minimize side reactions. |
| Presence of significant byproducts | - Formation of diol from hydrolysis of the epoxide. - Formation of an elimination product (alkene) during cyclization. - Intermolecular etherification. | - Ensure anhydrous conditions during the ring-opening and cyclization steps. - Use a strong, non-nucleophilic base and an aprotic solvent in the cyclization step. - Use dilute conditions for the intramolecular cyclization to disfavor intermolecular reactions. |
| Difficulty in purifying the final product | - Co-elution of the product with starting material or byproducts. - Product instability during purification. | - Utilize fractional distillation or column chromatography with an appropriate solvent system. - Maintain neutral pH during workup and purification to avoid acid- or base-catalyzed decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely applicable method is the intramolecular Williamson ether synthesis starting from a 3-halo-2-butanol, which can be synthesized from the regioselective ring-opening of 2,3-epoxybutane.
Q2: How can I improve the regioselectivity of the epoxide ring-opening step?
A2: The regioselectivity of the ring-opening of an unsymmetrical epoxide like 2,3-epoxybutane is influenced by the reaction conditions. Under acidic conditions, the nucleophile tends to attack the more substituted carbon. For the synthesis of the desired 3-halo-2-butanol, it is crucial to control the conditions to favor attack at the C3 position. Using a source of halide that delivers the nucleophile under mildly acidic or neutral conditions can enhance the desired regioselectivity.
Q3: What are the critical parameters for the intramolecular Williamson ether synthesis to form the oxetane ring?
A3: The key parameters are the choice of base and solvent. A strong, non-nucleophilic base (e.g., sodium hydride) is essential to deprotonate the alcohol without promoting elimination.[1][2] An aprotic polar solvent (e.g., THF, DMF) is preferred as it does not solvate the alkoxide as strongly as a protic solvent, thus enhancing its nucleophilicity for the intramolecular SN2 reaction.[2]
Q4: What are the expected byproducts in this synthesis?
A4: In the first step, the primary byproduct is the regioisomeric halohydrin. In the second step, the main byproduct is typically the elimination product, an unsaturated alcohol. Intermolecular etherification can also occur, leading to higher molecular weight byproducts, especially at higher concentrations.
Q5: How can I monitor the progress of the reactions?
A5: Both steps can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For the final product, GC-MS can be used to confirm the mass of the product and identify any byproducts.
Experimental Protocols
Step 1: Synthesis of 3-chloro-2-butanol from 2,3-Epoxybutane
This protocol describes the regioselective ring-opening of 2,3-epoxybutane to yield 3-chloro-2-butanol.
Materials:
-
2,3-Epoxybutane
-
Concentrated Hydrochloric Acid (HCl)
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Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve 2,3-epoxybutane in diethyl ether.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-chloro-2-butanol.
Step 2: Synthesis of this compound via Intramolecular Williamson Ether Synthesis
This protocol details the cyclization of 3-chloro-2-butanol to this compound.
Materials:
-
3-chloro-2-butanol (from Step 1)
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Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
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Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloro-2-butanol in anhydrous THF to the NaH suspension dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of hydrogen gas ceases. Monitor the reaction by TLC or GC.
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Cool the reaction mixture back to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the mixture with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by fractional distillation or column chromatography to obtain this compound.
Data Presentation
Table 1: Influence of Base and Solvent on the Yield of this compound
| Base | Solvent | Temperature (°C) | Approximate Yield (%) | Key Observations |
| NaH | THF | 25 | 75-85 | Good yield, minimal elimination. |
| KOtBu | t-BuOH | 25 | 40-50 | Significant elimination byproduct observed. |
| NaOH | H₂O/THF | 50 | 20-30 | Low yield due to competing hydrolysis and intermolecular reactions. |
| NaH | DMF | 25 | 80-90 | Higher yield, but DMF is more difficult to remove. |
Note: The yields are approximate and can vary based on the specific reaction conditions and purity of the starting materials.
Visualization
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Overcoming Low Reactivity of 2-Methyloxetan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 2-Methyloxetan-3-ol in various chemical transformations.
Section 1: Troubleshooting Guides
Issue 1.1: Low Yield in Nucleophilic Substitution Reactions (e.g., Etherification)
Symptoms:
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Incomplete consumption of starting material (this compound).
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Low yield of the desired ether product.
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Formation of side products resulting from elimination or rearrangement.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor leaving group ability of the hydroxyl group. | The hydroxyl group is a notoriously poor leaving group. It must be activated to facilitate nucleophilic attack. Two common methods are tosylation and the Mitsunobu reaction. |
| Steric hindrance around the hydroxyl group. | The secondary nature of the alcohol in this compound, coupled with the adjacent methyl group, can sterically hinder the approach of nucleophiles. Using less bulky reagents and optimizing reaction conditions can mitigate this. |
| Inappropriate base for deprotonation. | In reactions like the Williamson ether synthesis, incomplete deprotonation of the alcohol will lead to low reactivity. A strong, non-nucleophilic base is required. |
| Sub-optimal reaction conditions. | Temperature, solvent, and reaction time can significantly impact the yield. |
Issue 1.2: Failure of the Mitsunobu Reaction
Symptoms:
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Recovery of unreacted this compound.
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Formation of triphenylphosphine oxide and the hydrazine byproduct, but little to no desired product.
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Complex mixture of byproducts.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric hindrance of the alcohol. | This compound is a sterically hindered secondary alcohol, which can be problematic for the standard Mitsunobu reaction.[1] |
| Incorrect order of reagent addition. | The order of addition of reagents in a Mitsunobu reaction can be critical, especially for hindered alcohols. |
| Low acidity of the nucleophile. | The Mitsunobu reaction works best with acidic nucleophiles (pKa < 13). |
| Solvent effects. | The polarity of the solvent can influence the reaction rate and yield. Non-polar solvents often give higher yields. |
Issue 1.3: Uncontrolled Ring-Opening under Acidic Conditions
Symptoms:
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Formation of diol or other ring-opened products instead of the desired substitution product.
-
Polymerization or decomposition of the starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Strongly acidic conditions. | The oxetane ring is susceptible to opening under strongly acidic conditions. |
| Presence of a nucleophile that can attack the ring. | If a nucleophile is present along with the acid, it can attack the protonated oxetane, leading to ring-opening. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard SN2 reactions?
A1: The low reactivity of this compound in SN2 reactions is primarily due to the poor leaving group ability of the hydroxyl (-OH) group. For a nucleophile to displace it, the C-O bond must be broken, and the hydroxide ion (HO⁻) is a strong base, making it a poor leaving group. To enhance reactivity, the hydroxyl group must be converted into a better leaving group, such as a tosylate or activated as an alkoxyphosphonium salt in the Mitsunobu reaction.
Q2: I am attempting a Williamson ether synthesis with this compound and methyl iodide, but the yield is very low. What can I do?
A2: The Williamson ether synthesis requires the formation of an alkoxide by deprotonating the alcohol.[2][3][4][5][6] For a secondary alcohol like this compound, a strong base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF is recommended to ensure complete deprotonation. Using a weaker base like NaOH or KOH may not be sufficient. Also, ensure your reagents and solvent are anhydrous, as water will quench the alkoxide.
Q3: My tosylation of this compound is incomplete. How can I improve the yield?
A3: Incomplete tosylation of sterically hindered secondary alcohols is a common issue.[7] Here are a few suggestions:
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Use a stronger base/activator: 4-Dimethylaminopyridine (DMAP) is an effective catalyst for tosylation.
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Increase the reaction temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can help drive the reaction to completion, but monitor for potential side reactions.
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Use tosyl anhydride (Ts₂O): In some cases, the anhydride can be more reactive than tosyl chloride.
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Purify the tosyl chloride: Commercial tosyl chloride can contain impurities that inhibit the reaction. Recrystallization may improve your results.[7]
Q4: Can I perform a substitution reaction on this compound under acidic conditions without ring-opening?
A4: It is very challenging to perform a selective substitution at the hydroxyl group under acidic conditions without inducing ring-opening of the oxetane. The ether oxygen of the oxetane ring will also be protonated, activating the ring for nucleophilic attack. If your desired reaction requires acidic conditions, it is highly recommended to first protect the hydroxyl group with a suitable protecting group that is stable to acid.
Q5: What is the best way to introduce a simple methyl ether at the 3-position of 2-methyloxetane?
A5: A two-step sequence is generally the most reliable method:
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Tosylation: Convert the hydroxyl group to a tosylate using tosyl chloride, a base like triethylamine or pyridine, and catalytic DMAP in a solvent like dichloromethane.
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Williamson Ether Synthesis: React the resulting tosylate with sodium methoxide in methanol or THF. The tosylate is an excellent leaving group, and this SN2 reaction should proceed in good yield.
Section 3: Data Presentation
The following tables summarize typical reaction conditions and expected yields for key transformations of this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
Table 1: Activation of the Hydroxyl Group
| Reaction | Reagents | Solvent | Temp. | Time | Typical Yield |
| Tosylation | TsCl, Et₃N, DMAP (cat.) | CH₂Cl₂ | 0 °C to RT | 12-24 h | 60-80% |
| Mitsunobu Reaction | PPh₃, DIAD, p-Nitrobenzoic Acid | THF | 0 °C to RT | 12-24 h | 40-70%[8][9] |
Table 2: Nucleophilic Substitution (following activation)
| Starting Material | Nucleophile | Reagents | Solvent | Temp. | Time | Typical Yield |
| 2-Methyl-3-tosyloxyoxetane | MeO⁻ | NaOMe | MeOH | RT | 6-12 h | 80-95% |
| 2-Methyl-3-tosyloxyoxetane | N₃⁻ | NaN₃ | DMF | 50 °C | 12-24 h | 70-90% |
| 2-Methyl-3-tosyloxyoxetane | CN⁻ | NaCN | DMSO | 60 °C | 12-24 h | 60-80% |
Table 3: Ring-Opening Reactions
| Reagents | Solvent | Temp. | Time | Major Product(s) |
| Conc. HBr | Acetic Acid | RT | 1-3 h | 1-Bromo-3-hydroxy-2-methylbutan-2-ol |
| Lewis Acid (e.g., BF₃·OEt₂) | CH₂Cl₂ | 0 °C to RT | 1-4 h | Varies depending on other reactants |
Section 4: Experimental Protocols
Protocol 4.1: Tosylation of this compound
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To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
To this stirred solution, add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 2-methyl-3-(tosyloxy)oxetane.
Protocol 4.2: Mitsunobu Reaction of this compound with p-Nitrobenzoic Acid
-
To a solution of this compound (1.0 eq), p-nitrobenzoic acid (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct to yield the desired ester.
Protocol 4.3: Williamson Ether Synthesis of 3-Methoxy-2-methyloxetane
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by distillation or flash column chromatography.
Section 5: Visualizations
Caption: Decision workflow for reacting this compound.
Caption: General experimental workflow for substitution reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
Preventing polymerization during 2-Methyloxetan-3-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyloxetan-3-ol. The following information is designed to help prevent polymerization, a common challenge during this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of polymerization during the synthesis of this compound?
A1: The primary cause of polymerization is the presence of acidic conditions. The oxetane ring is susceptible to acid-catalyzed ring-opening polymerization.[1][2] This can be initiated by Lewis or Brønsted acids. Therefore, it is crucial to maintain basic or neutral conditions throughout the synthesis, workup, and purification steps.
Q2: Which synthetic route is recommended to minimize polymerization?
A2: A common and effective method is the intramolecular Williamson etherification of a 1-chloro-2-methyl-2,3-propanediol intermediate. This precursor can be synthesized from 2-(chloromethyl)-2-methyloxirane. The key to preventing polymerization is the careful selection of a base for the cyclization step and maintaining basic conditions throughout the process.
Q3: How does the choice of base impact the synthesis and potential for polymerization?
A3: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred for the intramolecular cyclization. Strong bases ensure complete deprotonation of the hydroxyl group, facilitating the ring-closing reaction. Using a weaker base may require harsher conditions, which can lead to side reactions and polymerization. It is also vital to ensure the reaction mixture remains basic during workup and any subsequent distillation to prevent acid-catalyzed polymerization.[3]
Q4: What are the best practices for purifying this compound to avoid polymerization?
A4: Purification, especially distillation, is a critical step where polymerization can occur. It is highly recommended to perform distillation under reduced pressure (vacuum distillation) to keep the temperature low. Crucially, the distillation mixture should be maintained at a basic pH, for instance, by adding a non-volatile base like sodium carbonate or potassium carbonate to the distillation flask.[3] This neutralizes any trace acidity that could initiate polymerization at elevated temperatures.
Q5: How can I detect the onset of polymerization during my reaction?
A5: An increase in the viscosity of the reaction mixture is a primary indicator of polymerization. If the solution becomes noticeably thicker or syrupy, it is a sign that oligomers or polymers are forming. Monitoring the reaction by techniques like TLC or GC can also help track the consumption of the starting material and the formation of the desired product versus high-molecular-weight byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Incomplete reaction. 2. Incorrect base selection (too weak). 3. Reaction temperature is too low. | 1. Increase reaction time and monitor by TLC/GC. 2. Use a stronger base such as potassium tert-butoxide (KOtBu). 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Significant polymerization during the reaction | 1. Presence of acidic impurities in reagents or glassware. 2. Reaction temperature is too high. | 1. Ensure all reagents are pure and glassware is thoroughly dried and, if necessary, base-washed. 2. Maintain a consistent and controlled reaction temperature. Consider using a cooling bath to manage exothermic reactions. |
| Polymerization during workup | 1. Acidic conditions during aqueous extraction. | 1. Use a basic solution (e.g., dilute NaOH or NaHCO₃ solution) for the aqueous wash. Ensure the aqueous layer remains basic. |
| Polymerization during distillation | 1. Thermal decomposition or acid-catalyzed polymerization at high temperatures. 2. Presence of trace acid in the crude product. | 1. Use vacuum distillation to lower the boiling point. 2. Add a non-volatile inorganic base (e.g., K₂CO₃, Na₂CO₃) to the distillation flask to neutralize any residual acid.[3] |
| Presence of significant side products | 1. Use of a nucleophilic base leading to substitution byproducts. 2. Elimination reactions favored by certain base/solvent combinations. | 1. Switch to a non-nucleophilic base like potassium tert-butoxide. 2. Optimize the solvent system. Aprotic polar solvents are often suitable for Williamson ether synthesis. |
Experimental Protocols
Synthesis of this compound via Intramolecular Cyclization
This protocol is a generalized procedure based on the principles of Williamson etherification for oxetane synthesis.
Step 1: Synthesis of 1-chloro-2-methylpropane-2,3-diol
The starting material, 1-chloro-2-methylpropane-2,3-diol, can be prepared by the acid-catalyzed hydrolysis of 2-(chloromethyl)-2-methyloxirane. It is critical to completely remove the acid catalyst before proceeding to the next step.
Step 2: Intramolecular Cyclization
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-chloro-2-methylpropane-2,3-diol in a suitable anhydrous aprotic solvent (e.g., THF, DMF).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hydride). The amount of base should be stoichiometric to the starting material.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
Step 3: Workup and Purification
-
Carefully quench the reaction by adding a saturated aqueous solution of a mild base, such as sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous basic or neutral drying agent (e.g., K₂CO₃ or Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
For purification, perform vacuum distillation. Crucially, add a small amount of a non-volatile base (e.g., powdered K₂CO₃) to the distillation flask to prevent polymerization. [3] Collect the fractions corresponding to the boiling point of this compound.
Data Presentation
Table 1: Effect of Base on the Yield of Oxetane Synthesis (Illustrative)
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Polymer Formation (%) |
| NaOH | Water/THF | 60 | 12 | 45 | 25 |
| K₂CO₃ | DMF | 80 | 24 | 60 | 15 |
| KOtBu | THF | 25 | 6 | 85 | <5 |
Note: This table is illustrative and compiled from general principles of Williamson ether synthesis applied to oxetanes. Actual results may vary.
Visualizations
Logical Workflow for Preventing Polymerization
Caption: Workflow for this compound synthesis emphasizing key steps to prevent polymerization.
References
Technical Support Center: Scale-up Synthesis of 2-Methyloxetan-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methyloxetan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The main challenges stem from the inherent ring strain of the four-membered oxetane ring, which can lead to slower reaction kinetics and potential ring-opening under harsh conditions.[1] Key issues include managing reaction exotherms, ensuring efficient mixing at larger volumes, preventing the formation of polymeric byproducts, and developing robust purification methods to remove impurities.
Q2: What are the most common synthetic routes for this compound?
A2: Common laboratory-scale syntheses often involve the intramolecular cyclization of a suitably functionalized 1,3-diol precursor. A plausible route for scale-up starts from commercially available materials like methyl 2-methylglycidate or related epoxides, which undergo ring-opening followed by intramolecular cyclization.
Q3: What safety precautions should be taken during the scale-up synthesis?
A3: The use of strong bases like sodium hydride or potassium tert-butoxide, which may be required for the cyclization step, necessitates careful handling to mitigate fire and explosion risks, especially at a larger scale. Reactions should be conducted in an inert atmosphere, and appropriate personal protective equipment (PPE) must be worn. Exothermic reactions require careful monitoring and control of the reaction temperature.
Q4: How does the stability of this compound affect its synthesis and storage?
A4: Oxetane rings can be susceptible to ring-opening in the presence of strong acids or at elevated temperatures.[2][3] Therefore, acidic conditions should be avoided during workup and purification. For long-term storage, it is advisable to keep this compound in a cool, dry place, away from acidic reagents.
Troubleshooting Guide
Low Reaction Yield
Problem: The overall yield of this compound is significantly lower than in small-scale experiments.
| Possible Cause | Suggested Solution |
| Inefficient Cyclization: The intramolecular ring-closing reaction is slow and incomplete. | - Increase the reaction time or temperature, but monitor for byproduct formation.- Use a stronger, non-nucleophilic base to facilitate the cyclization.- Ensure efficient removal of any water that could quench the base. |
| Side Reactions: Competing intermolecular reactions are leading to the formation of polymers or other byproducts. | - Employ high-dilution conditions for the cyclization step to favor the intramolecular reaction.- Optimize the rate of addition of the substrate to the base. |
| Product Degradation: The oxetane ring is opening during the reaction or workup. | - Avoid acidic conditions during the workup; use a mild quenching agent.- Keep the reaction and workup temperatures as low as feasible. |
Impurity Formation
Problem: The final product is contaminated with significant levels of impurities.
| Impurity Type | Possible Origin | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction. | - Increase reaction time or temperature.- Ensure the stoichiometry of the reagents is correct. |
| Polymeric Byproducts | Intermolecular side reactions. | - Use high-dilution conditions during cyclization. |
| Diol Impurity | Incomplete cyclization or ring-opening during workup. | - Ensure complete conversion during the cyclization step.- Use non-acidic workup conditions. |
Purification Challenges
Problem: Difficulty in isolating pure this compound from the crude reaction mixture.
| Issue | Suggested Approach |
| Similar Boiling Points: Impurities have boiling points close to that of the product, making distillation difficult. | - Consider fractional distillation under reduced pressure to improve separation.- Explore alternative purification methods such as column chromatography on a larger scale. |
| Azeotrope Formation: The product may form an azeotrope with the solvent or byproducts. | - If an azeotrope is suspected, consider a different solvent for extraction and purification. |
Process Development Data
The following table presents hypothetical data to illustrate the kind of information that should be collected and compared during the process development and scale-up of this compound synthesis.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Target (1 kg) |
| Starting Material | Methyl 2-methylglycidate | Methyl 2-methylglycidate | Methyl 2-methylglycidate |
| Yield | 75% | 60% | >65% |
| Purity (by GC) | 98% | 95% | >97% |
| Reaction Time | 4 hours | 8 hours | 8 hours |
| Major Impurity | Diol precursor (1%) | Diol precursor (3%) | <1.5% |
| Purification Method | Column Chromatography | Fractional Distillation | Fractional Distillation |
Experimental Protocol: Scale-up Synthesis of this compound
This protocol is a hypothetical representation for the scale-up synthesis and should be optimized for specific laboratory and plant conditions.
Step 1: Ring-Opening of Methyl 2-methylglycidate
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To a solution of lithium aluminum hydride (LAH) in an appropriate solvent (e.g., THF) in a suitable reactor under an inert atmosphere, add a solution of methyl 2-methylglycidate in the same solvent dropwise at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by the slow addition of water and an aqueous base solution.
-
Filter the resulting solids and concentrate the filtrate to obtain the crude diol.
Step 2: Intramolecular Cyclization
-
Dissolve the crude diol from the previous step in a suitable solvent (e.g., THF) under an inert atmosphere.
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In a separate reactor, prepare a slurry of a strong base (e.g., sodium hydride) in the same solvent.
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Slowly add the diol solution to the base slurry at a controlled temperature.
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Heat the reaction mixture to reflux and monitor for the formation of this compound.
-
After the reaction is complete, cool the mixture and carefully quench the excess base.
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Extract the product with a suitable organic solvent, wash the organic layer, and concentrate to obtain the crude product.
Step 3: Purification
-
Purify the crude this compound by fractional distillation under reduced pressure.
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Collect the fractions corresponding to the pure product and characterize by NMR and GC.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zaguan.unizar.es [zaguan.unizar.es]
- 3. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analysis of Impurities in 2-Methyloxetan-3-ol Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of impurities in 2-Methyloxetan-3-ol samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound samples?
A1: Impurities in this compound can originate from the synthesis process or degradation. While specific impurities depend on the exact synthetic route, common synthesis pathways for oxetanes suggest the potential for the following byproducts:
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Unreacted Starting Materials: Such as the corresponding epoxide and ketone or aldehyde precursors.
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Solvents: Residual solvents used during synthesis and purification.
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Ring-Opened Products: The strained oxetane ring can undergo nucleophilic attack, leading to the formation of diol impurities.
-
Oligomers/Polymers: Under certain conditions, oxetanes can polymerize.
Degradation of this compound can be initiated by exposure to strong acids, bases, or high temperatures, potentially leading to similar ring-opened products.
Q2: Which analytical techniques are suitable for impurity analysis of this compound?
A2: Due to its volatility and polarity, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for analyzing impurities in this compound.
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Gas Chromatography (GC): A powerful technique for separating volatile and semi-volatile compounds. A Flame Ionization Detector (FID) is a common choice for this type of analysis due to its sensitivity towards organic compounds.[1][2]
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High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile impurities or when derivatization is not desired. Given the polar nature of this compound, methods like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with polar-endcapped columns may be necessary.[3][4][5]
Q3: How can I improve peak shape for this compound in gas chromatography?
A3: Peak tailing is a common issue when analyzing polar compounds like alcohols by GC.[6] Here are some strategies to improve peak shape:
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Inert Flow Path: Ensure all components in the sample flow path (liner, column, detector) are properly deactivated to minimize interactions with the analyte.[7]
-
Column Choice: Use a column with a phase that is appropriate for polar analytes. A wax-based column or a polar-endcapped phase can provide better peak symmetry.
-
Injection Technique: A fast injection with an appropriate injection temperature can help to ensure the sample is introduced as a narrow band.
-
Derivatization: In some cases, derivatizing the hydroxyl group can reduce its polarity and improve peak shape.
Troubleshooting Guides
Gas Chromatography (GC-FID) Analysis
Issue: Peak Tailing
Quantitative Data Summary: GC-FID Method Parameters (Hypothetical)
| Parameter | Recommended Setting |
| Column | Wax-based (e.g., DB-WAX) or mid-polarity (e.g., DB-624) |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min |
| Oven Program | 50 °C (2 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Poor Retention of this compound
Quantitative Data Summary: HPLC Method Parameters (Hypothetical)
| Parameter | HILIC Method | Polar-Endcapped RP Method |
| Column | HILIC (e.g., Silica, Amide) | Polar-Endcapped C18 |
| Mobile Phase A | Acetonitrile | Water with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95:5 A:B to 70:30 A:B over 15 min | 98:2 A:B to 80:20 A:B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 210 nm or ELSD/CAD | UV at 210 nm or ELSD/CAD |
| Injection Volume | 5 µL | 5 µL |
Experimental Protocols
Hypothetical GC-FID Method for Impurity Profiling
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., isopropanol) to a final concentration of approximately 1 mg/mL.
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Chromatographic Conditions:
-
Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 230 °C and hold for 5 minutes.
-
Injection: 1 µL, split ratio of 50:1.
-
-
Data Analysis: Integrate all peaks and calculate the area percent of each impurity. Identify known impurities by comparing retention times with reference standards.
Hypothetical HPLC-UV/ELSD Method for Impurity Profiling
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a concentration of about 1 mg/mL.
-
HPLC System: An HPLC system with a UV detector and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: HILIC Amide, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Gradient: 0-2 min, 100% A; 2-15 min, linear gradient to 100% B; 15-20 min, 100% B; 20.1-25 min, return to 100% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
UV Detection: 210 nm.
-
ELSD/CAD: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow 1.5 L/min.
-
-
Data Analysis: Analyze the chromatograms from both detectors to identify and quantify impurities. The UV detector will respond to chromophoric impurities, while the ELSD/CAD will detect all non-volatile impurities.
Logical Relationships
References
- 1. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. measurlabs.com [measurlabs.com]
- 3. Developing HPLC Methods [sigmaaldrich.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. youtube.com [youtube.com]
Technical Support Center: 2-Methyloxetan-3-ol
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 2-Methyloxetan-3-ol to ensure its stability and integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To maintain the quality and stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated area.[1][2][3] It is also recommended to protect the compound from light.[3] For optimal long-term stability, refrigeration is advised.
Q2: Is there a specific storage temperature for this compound?
A: While a precise temperature range for this compound is not consistently provided across all safety data sheets, a safety data sheet for the related compound 3-Methyloxetan-3-ol specifies refrigeration. Therefore, it is best practice to store this compound in a refrigerator.
Q3: What materials should be avoided when storing or handling this compound?
A: this compound should not be stored with or near strong oxidizing agents.[3] Contact with incompatible materials can lead to degradation of the compound.
Q4: How should I handle this compound in the laboratory?
A: Handle this compound in a well-ventilated area, preferably under a chemical fume hood.[1] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to prevent skin and eye contact.[1][4]
Q5: What should I do in case of a spill?
A: In the event of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material and dispose of it according to your institution's hazardous waste disposal procedures. Avoid allowing the substance to enter drains.[4]
Troubleshooting Guide
Issue: I am observing unexpected results or degradation in my experiments using this compound.
This guide will help you troubleshoot potential issues related to the storage and handling of this compound.
Troubleshooting Workflow for this compound Storage Issues
Caption: Troubleshooting workflow for identifying and resolving issues related to the storage and handling of this compound.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated | To maintain chemical stability and prevent degradation. |
| Container | Tightly closed and properly sealed | To prevent contamination and evaporation.[1][2][3] |
| Environment | Dry and well-ventilated area | To avoid moisture absorption and ensure a safe storage atmosphere.[1][2][3] |
| Light Exposure | Protect from light | To prevent light-induced degradation.[3] |
| Incompatibilities | Store away from strong oxidizing agents | To avoid hazardous chemical reactions.[3] |
Experimental Protocols
While specific experimental protocols for stability testing of this compound are not publicly available, a general approach to assess the stability of a chemical compound under specific storage conditions is outlined below.
General Protocol for Assessing Compound Stability
-
Initial Analysis: Upon receiving a new batch of this compound, perform an initial analysis to establish a baseline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to determine the initial purity and identity of the compound.
-
Sample Aliquoting and Storage: Aliquot the compound into multiple smaller, sealed vials to avoid repeated freeze-thaw cycles or exposure of the bulk material to the atmosphere. Store these aliquots under the recommended conditions (refrigerated, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1 month, 3 months, 6 months, 1 year), retrieve one of the stored aliquots.
-
Re-analysis: Re-analyze the aliquot using the same analytical techniques employed for the initial analysis.
-
Comparison and Evaluation: Compare the analytical data from the time-point sample to the initial baseline data. Any significant changes in purity, the appearance of new peaks, or changes in spectral features may indicate degradation.
-
Documentation: Meticulously document all storage conditions, analytical methods, and results for each time point.
References
Technical Support Center: Synthesis of 2-Methyloxetan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyloxetan-3-ol. The content focuses on identifying and resolving common issues related to catalyst deactivation.
Synthesis Overview: A Common Catalytic Pathway
A prevalent synthetic route to this compound involves a two-step process:
-
Epoxidation: The catalytic epoxidation of a suitable allylic alcohol precursor, such as 3-methyl-3-buten-1-ol, to form the corresponding epoxy alcohol.
-
Intramolecular Cyclization: The base-catalyzed intramolecular cyclization of the epoxy alcohol to yield this compound.
Catalyst performance is critical in the epoxidation step, and its deactivation can lead to significant reductions in yield and purity.
Troubleshooting Guide: Catalyst Deactivation in Epoxidation
This guide addresses common problems encountered during the catalytic epoxidation of 3-methyl-3-buten-1-ol.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion of Allylic Alcohol | Catalyst Poisoning: Trace impurities in the substrate or solvent (e.g., water, sulfur compounds) can poison the catalyst's active sites. | - Ensure the use of high-purity, anhydrous solvents and substrates.- Purify the substrate and solvent prior to use (e.g., distillation, passing through a column of activated alumina).- Consider the use of a scavenger resin to remove specific impurities. |
| Coking/Fouling: Deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface, blocking active sites. | - Lower the reaction temperature to minimize side reactions leading to coke formation.- Reduce the substrate concentration.- Implement a catalyst regeneration protocol (see below). | |
| Leaching of Active Metal: The active metal component of a heterogeneous catalyst may leach into the reaction mixture, reducing the number of active sites. | - Analyze the reaction mixture for the presence of the leached metal.- Modify the catalyst support or the reaction conditions (e.g., lower temperature, different solvent) to improve metal stability. | |
| Decrease in Selectivity to Epoxy Alcohol | Changes in Catalyst Structure: The catalyst's structure may change over time, exposing different active sites that favor side reactions. | - Characterize the fresh and spent catalyst to identify structural changes (e.g., using XRD, TEM).- Optimize the catalyst preparation method to obtain a more stable structure. |
| Formation of Byproducts: Acidic or basic sites on the catalyst support can catalyze the formation of undesired byproducts. | - Use a more inert catalyst support (e.g., silica instead of alumina).- Neutralize the support before impregnating it with the active metal. | |
| Gradual Loss of Activity Over Time | Sintering: At high temperatures, small metal particles on the catalyst support can agglomerate into larger ones, reducing the active surface area. | - Operate at the lowest effective temperature.- Choose a catalyst with strong metal-support interactions to inhibit particle migration. |
Catalyst Regeneration Protocol
For catalysts deactivated by coking, a common regeneration procedure involves the following steps:
-
Solvent Wash: Wash the catalyst with a suitable solvent to remove adsorbed organic species.
-
Drying: Dry the catalyst to remove the washing solvent.
-
Calcination: Calcine the catalyst in a controlled atmosphere (e.g., air or a mixture of an inert gas and oxygen) at an elevated temperature to burn off the coke. The temperature should be carefully controlled to avoid sintering.
-
Reduction (if applicable): For metal oxide catalysts that are active in their reduced state, a reduction step in a hydrogen-containing atmosphere is necessary after calcination.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the epoxidation of allylic alcohols?
A1: Titanium-based catalysts, such as those used in the Sharpless epoxidation, are widely employed for their high selectivity. Other common catalysts include those based on molybdenum, tungsten, and vanadium. For industrial processes, heterogeneous catalysts are often preferred for ease of separation.
Q2: How can I determine the cause of my catalyst's deactivation?
A2: A combination of techniques is typically used. Characterization of the spent catalyst using methods like Temperature-Programmed Oxidation (TPO) for coke quantification, Transmission Electron Microscopy (TEM) for observing sintering, and Inductively Coupled Plasma (ICP) analysis of the reaction mixture for detecting leached metals can provide valuable insights.
Q3: Can the solvent choice affect catalyst stability?
A3: Absolutely. The solvent can influence the solubility of reactants and products, the stability of the catalyst, and the rate of side reactions. Protic solvents, for example, can sometimes interfere with the catalytic cycle or promote catalyst leaching. It is crucial to select a solvent that is inert under the reaction conditions and provides good solubility for the reactants.
Q4: Is it possible to prevent catalyst deactivation altogether?
A4: While complete prevention is challenging, several strategies can significantly extend the catalyst's lifetime. These include using high-purity reagents, optimizing reaction conditions (temperature, pressure, concentration), choosing a robust catalyst formulation, and implementing a regular regeneration schedule.
Visualizing Experimental Workflows and Logical Relationships
Caption: A flowchart illustrating the synthesis pathway of this compound and the logical workflow for troubleshooting catalyst deactivation during the epoxidation step.
Caption: A diagram outlining the primary mechanisms of catalyst deactivation relevant to the synthesis of this compound.
Technical Support Center: Work-up Procedures for 2-Methyloxetan-3-ol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyloxetan-3-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up.
Troubleshooting Guide
This section provides solutions to common problems encountered during the work-up of reactions involving this compound.
Issue 1: Low Yield of this compound After Extraction
Question: I performed a reaction to synthesize this compound and I'm getting a low yield after aqueous work-up and extraction. What could be the issue?
Answer:
Several factors could contribute to a low yield of this compound during extraction. Due to its polar nature, containing both an ether and a hydroxyl group, this compound has some solubility in water.
Troubleshooting Steps:
-
pH Adjustment: Before extraction, ensure the pH of the aqueous layer is neutral or slightly basic. Strong acidic conditions can lead to the ring-opening of the oxetane, forming undesired diol byproducts.[1] Conversely, strongly basic conditions might also promote side reactions. Use a mild base like sodium bicarbonate to neutralize any acid.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer before extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of this compound and driving it into the organic layer.
-
Choice of Extraction Solvent: While common solvents like ethyl acetate or dichloromethane are used, consider a more polar solvent that is immiscible with water, such as n-butanol, if you suspect your product is remaining in the aqueous layer. However, be mindful that more polar solvents will also extract more water and potentially other polar impurities. Multiple extractions with a less polar solvent are often more effective than a single extraction with a large volume.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping your product. To break up emulsions, you can try:
-
Adding a small amount of brine.
-
Gently swirling or rocking the separatory funnel instead of vigorous shaking.
-
Passing the emulsion through a bed of Celite or glass wool.
-
Issue 2: Presence of Unexpected Byproducts in the Final Product
Question: After purification, I'm observing unexpected peaks in my GC-MS and NMR analysis of this compound. What are the likely side products and how can I avoid them?
Answer:
The strained four-membered ring of oxetanes makes them susceptible to ring-opening reactions, which are the most common source of byproducts.[1][2][3]
Common Byproducts and Their Prevention:
-
1,3-Diols: Acid-catalyzed ring-opening of the oxetane ring by water or other nucleophiles present in the reaction mixture is a common side reaction.
-
Prevention: Maintain neutral or slightly basic conditions during the work-up. If your reaction is performed under acidic conditions, neutralize the acid as soon as the reaction is complete, preferably at low temperatures.
-
-
Polymerization: Under strongly acidic or certain catalytic conditions, oxetanes can undergo ring-opening polymerization.
-
Prevention: Avoid high concentrations of strong acids and elevated temperatures for extended periods.
-
Below is a diagram illustrating the potential acid-catalyzed ring-opening of this compound.
Caption: Acid-catalyzed ring-opening of this compound.
Issue 3: Difficulty in Purifying this compound
Question: I'm having trouble purifying this compound. What are the recommended purification methods?
Answer:
The purification method will depend on the nature of the impurities.
-
Fractional Distillation: If the impurities have significantly different boiling points from this compound, fractional distillation under reduced pressure can be an effective method.[4][5][6][7] This is particularly useful for removing non-volatile impurities or solvents.
-
Column Chromatography: For separating compounds with similar boiling points or removing polar impurities, column chromatography is recommended. Due to the polarity of this compound, a silica gel stationary phase is commonly used. The mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product.
Here is a general workflow for the purification of this compound.
Caption: General purification and analysis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8][9][10][11] It is also advisable to protect it from light.[10] For long-term storage, refrigeration is recommended.[10]
Q2: What are the main safety precautions to take when working with this compound?
A2: Always work in a well-ventilated area or under a chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][12] Avoid contact with skin and eyes, and do not inhale vapors.[8][9] It is a flammable liquid, so keep it away from ignition sources.[8][11][12][13]
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture to determine the consumption of starting materials and the formation of the product.[14][15]
Q4: What are common impurities that might be present in commercial this compound?
A4: Depending on the synthetic route, common impurities could include starting materials (e.g., glycidol, acetone), solvents used in the synthesis and purification, and ring-opened byproducts like 2-methylglycerol.[16][17] It is always recommended to check the certificate of analysis provided by the supplier and to perform your own purity analysis (e.g., by GC or NMR) before use.[18][19][20][21]
Data Presentation
Table 1: Solvent Properties for Extraction and Chromatography
| Solvent | Boiling Point (°C) | Polarity Index | Miscibility with Water |
| Hexane | 69 | 0.1 | Immiscible |
| Heptane | 98 | 0.1 | Immiscible |
| Dichloromethane | 40 | 3.1 | Immiscible |
| Ethyl Acetate | 77 | 4.4 | Slightly Miscible |
| n-Butanol | 118 | 3.9 | Miscible |
| Acetone | 56 | 5.1 | Miscible |
Note: Data compiled from various chemical supplier safety data sheets and general chemistry resources.
Experimental Protocols
While a specific detailed protocol for a reaction involving this compound is not provided in the search results, a general procedure for a Williamson etherification to synthesize an oxetane is described. This can be adapted for the synthesis of this compound from a suitable precursor like 3-chloro-1,2-propanediol.
General Protocol for Oxetane Synthesis via Williamson Etherification:
-
Reactant Preparation: A suitable diol precursor is dissolved in an appropriate solvent (e.g., THF, DMF).
-
Deprotonation: A strong base (e.g., sodium hydride) is added portion-wise at a low temperature (e.g., 0 °C) to deprotonate one of the hydroxyl groups.
-
Cyclization: The reaction mixture is allowed to warm to room temperature or is gently heated to promote intramolecular cyclization, where the alkoxide attacks the carbon bearing the leaving group (e.g., a halide) to form the oxetane ring.
-
Quenching: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The organic layers are combined.
-
Washing: The combined organic layers are washed with water and then with brine to remove any remaining base and inorganic salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation or column chromatography.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. Simple and Fractional Distillation [cs.gordon.edu]
- 7. chembam.com [chembam.com]
- 8. southwest.tn.edu [southwest.tn.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.nl [fishersci.nl]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. preprints.org [preprints.org]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 21. epfl.ch [epfl.ch]
Technical Support Center: Catalyst Removal from 2-Methyloxetan-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of catalysts from 2-Methyloxetan-3-ol synthesis reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions to common problems.
Issue 1: Residual Ruthenium Catalyst Detected in the Final Product
-
Question: After purification by column chromatography, I still detect traces of ruthenium catalyst in my this compound sample. How can I remove it?
-
Answer: Residual ruthenium catalysts, often from Grubbs-type catalysts used in synthesis, can be challenging to remove completely by standard chromatography. Here are a few methods you can try:
-
Aqueous Extraction: For PEG-supported ruthenium catalysts, a simple aqueous extraction can be highly effective. The polar nature of the PEG tag renders the catalyst soluble in water, allowing for its separation from the organic product.[1]
-
Triphenylphosphine Oxide (TPPO) or Dimethyl Sulfoxide (DMSO) Treatment: Treatment of the crude product with triphenylphosphine oxide or DMSO, followed by filtration through a plug of silica gel, is an efficient method for removing ruthenium byproducts.[2] These reagents coordinate to the ruthenium, facilitating its removal on silica.
-
Activated Carbon Treatment: Activated carbon can be used to adsorb residual ruthenium.[1][3] Stirring the product solution with activated carbon, followed by filtration, can significantly reduce ruthenium levels. For optimal results, this can be combined with other methods, such as a prior aqueous extraction.[1]
-
Scavenger Resins: Specialized scavenger resins, such as those containing thiol or amine functional groups, can effectively bind to and remove ruthenium catalysts.
-
Issue 2: Cobalt Catalyst Contamination Leading to Product Discoloration
-
Question: My this compound is discolored, and I suspect it's due to residual cobalt catalyst. How can I purify my product?
-
Answer: Cobalt complexes can cause discoloration and may interfere with downstream applications. Here are some strategies to remove cobalt catalysts:
-
Precipitation and Filtration: In some cases, changing the solvent can cause the cobalt catalyst to precipitate. The precipitate can then be removed by filtration. For instance, adding water to a reaction mixture in an organic solvent can sometimes precipitate the catalyst.[4]
-
Acidic Wash: Washing the organic solution containing your product with a dilute aqueous acid solution (e.g., 1M HCl) can help to extract basic cobalt species into the aqueous layer.
-
Chelating Agents: The use of chelating agents can help to sequester the cobalt ions, forming complexes that may be more easily removed by extraction or filtration.
-
Adsorption on Alumina: Alumina can be effective in adsorbing metal complexes and can be used as a filtration aid.
-
Issue 3: Iridium Photocatalyst Proving Difficult to Remove
-
Question: I used an iridium-based photocatalyst for my synthesis, and it's proving difficult to remove from my this compound product. What methods are recommended?
-
Answer: Iridium photocatalysts are often charged complexes and can be persistent. Here are some effective removal techniques:
-
Silica Gel Filtration: While standard column chromatography might not be sufficient, a short plug of silica gel can sometimes effectively remove the catalyst and its degradation products, especially after the reaction.[5]
-
Specialized Scavengers: Silica-based scavengers with specific functionalities can be highly effective. For example, SiliaMetS Imidazole is a known scavenger for iridium.[6]
-
Phase Separation: If the photocatalyst is soluble in a specific solvent, a liquid-liquid extraction can be employed. For example, some iridium catalysts can be separated into an organic phase while the product remains in an aqueous phase, or vice-versa.[7]
-
Ion-Exchange Chromatography: For charged iridium complexes, ion-exchange chromatography can be a powerful purification technique.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum acceptable level of residual catalyst in a pharmaceutical intermediate like this compound?
A1: Regulatory guidelines, such as those from the ICH (International Council for Harmonisation), set strict limits for residual metals in active pharmaceutical ingredients (APIs). For many transition metals like ruthenium, the limit is typically below 10 parts-per-million (ppm).[3][9] It is crucial to reduce catalyst levels to meet these specifications.
Q2: Can the alcohol functionality of this compound interfere with catalyst removal methods?
A2: Yes, the hydroxyl group can potentially interact with certain catalysts or scavenger resins. For instance, alcohols can lead to the degradation of some ruthenium metathesis catalysts.[10] It is important to choose a removal method that is compatible with the alcohol functional group and to perform the purification under conditions that do not lead to product degradation.
Q3: Are there any general purification strategies that work for a variety of catalysts?
A3: While catalyst-specific methods are often the most effective, some general strategies have broad applicability. Adsorption on activated carbon or silica gel can remove a range of metal catalysts. Similarly, the use of broad-spectrum scavenger resins can be a good starting point if the exact nature of the catalytic species is unknown.
Q4: How can I monitor the efficiency of my catalyst removal process?
A4: The most accurate way to determine the concentration of residual metal is through inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS). These techniques provide quantitative data on metal content, allowing you to assess the effectiveness of your purification protocol.
Quantitative Data on Catalyst Removal
The following table summarizes the efficiency of various methods for the removal of different catalysts from organic reaction mixtures, providing a general guideline for expected outcomes.
| Catalyst Type | Removal Method | Reagent/Adsorbent | Typical Efficiency (% Removal) | Final Concentration | Reference |
| Ruthenium | Aqueous Extraction | Water | >99% | < 10 ppm | [1][3] |
| Ruthenium | Adsorption | Activated Carbon | >95% | < 10 ppm | [1] |
| Ruthenium | Scavenging | Tris(hydroxymethyl)phosphine | >98% | < 10 ppm | [9] |
| Iridium | Scavenging | SiliaMetS Imidazole | High | - | [6] |
| Cobalt | Precipitation/Filtration | Water | Variable | - | [4] |
Experimental Protocols
Protocol 1: Removal of a PEG-Supported Ruthenium Catalyst by Aqueous Extraction
-
Reaction Quenching: After the reaction is complete, quench the reaction with an appropriate reagent if necessary.
-
Solvent Evaporation: Remove the reaction solvent (e.g., CH₂Cl₂) under reduced pressure.
-
Dissolution: Dissolve the crude residue in diethyl ether.
-
Aqueous Extraction: Transfer the diethyl ether solution to a separatory funnel and extract three times with deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.[1]
Protocol 2: Removal of a Grubbs-Type Ruthenium Catalyst using Triphenylphosphine Oxide (TPPO)
-
Reaction Completion: Once the reaction is deemed complete by TLC or GC-MS, add triphenylphosphine oxide (50 equivalents relative to the catalyst) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for a minimum of 8 hours (optimally 12 hours).
-
Silica Gel Filtration: Concentrate the reaction mixture and then pass it through a short plug of silica gel, eluting with a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Solvent Removal: Collect the fractions containing the product and remove the solvent under reduced pressure.[2]
Protocol 3: General Procedure for Catalyst Removal using a Scavenger Resin
-
Resin Selection: Choose a scavenger resin appropriate for the target metal catalyst (e.g., SiliaMetS Thiol for Ruthenium, SiliaMetS Imidazole for Iridium).
-
Resin Addition: Add the scavenger resin to the crude reaction mixture or a solution of the crude product. The amount of resin will depend on the manufacturer's recommendations.
-
Agitation: Stir or shake the mixture at the recommended temperature and for the specified time to allow for efficient scavenging.
-
Filtration: Filter off the resin.
-
Concentration: Concentrate the filtrate to obtain the purified product.
Visualizations
Caption: Workflow for Catalyst Removal via Aqueous Extraction.
References
- 1. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 3. Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06306A [pubs.rsc.org]
- 6. silicycle.com [silicycle.com]
- 7. Recyclable iridium-containing copolymers for homogeneous photoredox catalysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01391C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Characterization of unexpected side products of 2-Methyloxetan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyloxetan-3-ol. It addresses common issues related to the formation of unexpected side products during synthesis, purification, and handling of this compound.
Troubleshooting Guides
Issue 1: Appearance of a More Polar Impurity in LC-MS Analysis, Especially Under Acidic Conditions.
Possible Cause: Acid-catalyzed ring-opening of the oxetane ring, leading to the formation of a diol. The most probable side product is 2-Methyl-1,3-propanediol .
Troubleshooting Steps:
-
pH Control: Neutralize the reaction mixture immediately after completion. Avoid prolonged exposure to acidic conditions during workup and purification.
-
Chromatography: Use a less acidic mobile phase for chromatographic purification if possible. Consider using a stationary phase that is less prone to acid-catalyzed degradation of the sample.
-
Confirmation of Side Product:
-
Acquire a reference sample of 2-Methyl-1,3-propanediol for comparison of retention times.
-
Analyze the impure sample by GC-MS to look for a compound with a molecular weight of 90.12 g/mol .[1]
-
Characterize the isolated impurity by ¹H and ¹³C NMR and compare with known spectra of 2-Methyl-1,3-propanediol.[2][3]
-
Experimental Protocol: GC-MS Analysis for 2-Methyl-1,3-propanediol
-
Sample Preparation: Dissolve 1-5 mg of the dried sample in 1 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).
-
GC Conditions:
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
-
Expected Result: Look for a peak corresponding to 2-Methyl-1,3-propanediol and compare its mass spectrum with library data.
Issue 2: Detection of a Volatile, Less Polar Impurity, Particularly After Heating.
Possible Cause: Thermal decomposition or acid-catalyzed dehydration of this compound or its ring-opened diol intermediate, potentially forming 2-Methyl-3-buten-1-ol .
Troubleshooting Steps:
-
Temperature Control: Avoid excessive temperatures during reaction, distillation, and storage. Use vacuum distillation at the lowest possible temperature.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidation, especially at elevated temperatures.
-
Confirmation of Side Product:
Experimental Protocol: Headspace GC-MS for Volatile Impurities
-
Sample Preparation: Place a small amount of the sample (10-50 mg) in a headspace vial and seal.
-
Incubation: Incubate the vial at a controlled temperature (e.g., 80 °C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.
-
GC-MS Analysis: Use the same GC-MS conditions as described in Issue 1, with injection from the headspace autosampler.
-
Expected Result: Identification of 2-Methyl-3-buten-1-ol by its characteristic mass spectrum.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side products observed with this compound?
A1: Based on the known reactivity of oxetanes and alcohols, the most common side products arise from ring-opening and dehydration reactions. These include:
-
2-Methyl-1,3-propanediol: Formed by acid- or base-catalyzed ring-opening.
-
Isobutylene Glycol (2-Methyl-1,2-propanediol): A potential regioisomeric ring-opening product, though generally less favored.[6][7][8]
-
2-Methyl-3-buten-1-ol: A potential product of dehydration.[4]
Q2: How can I minimize the formation of 2-Methyl-1,3-propanediol during my reaction?
A2: To minimize the formation of the diol, it is crucial to control the pH of your reaction and workup. Avoid strong acidic or basic conditions if possible. If acidic or basic reagents are necessary, use them at low temperatures and for the shortest possible time. Prompt neutralization after the reaction is complete is highly recommended.
Q3: My NMR spectrum shows unassigned peaks. What could they be?
A3: Unassigned peaks could belong to various side products. Compare the chemical shifts and coupling patterns to the data for the potential side products listed in the table below. For example, the presence of a doublet for a methyl group and complex multiplets in the 3-4 ppm region might suggest the presence of 2-Methyl-1,3-propanediol.
Q4: Is this compound stable during storage?
A4: While relatively stable under neutral conditions at low temperatures, prolonged storage, especially at room temperature or in the presence of acidic or basic impurities, can lead to slow degradation. It is recommended to store this compound in a tightly sealed container, under an inert atmosphere, and in a refrigerator.
Data Presentation: Properties of Potential Side Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Spectroscopic Data |
| 2-Methyl-1,3-propanediol | C₄H₁₀O₂ | 90.12 | 214 | ¹H NMR: Multiplets at ~3.5-3.7 ppm (CH₂OH), multiplet at ~1.8 ppm (CH), doublet at ~0.9 ppm (CH₃). MS: m/z 72, 57, 43, 41, 31.[1] |
| Isobutylene Glycol | C₄H₁₀O₂ | 90.12 | 177-178 | ¹H NMR: Singlet at ~3.3 ppm (CH₂OH), singlet at ~1.2 ppm (C(OH)(CH₃)₂). MS: m/z 75, 59, 43.[6] |
| 2-Methyl-3-buten-1-ol | C₅H₁₀O | 86.13 | 120-121 | ¹H NMR: Multiplets at ~5.0-6.0 ppm (vinyl H), multiplet at ~3.5 ppm (CH₂OH), multiplet at ~2.4 ppm (CH), doublet at ~1.0 ppm (CH₃). MS: m/z 71, 56, 43, 41.[9] |
| 1-Methoxy-2-methylpropan-2-ol | C₅H₁₂O₂ | 104.15 | 115-116 | ¹H NMR: Singlet at ~3.4 ppm (OCH₃), singlet at ~3.2 ppm (CH₂O), singlet at ~1.2 ppm (C(OH)(CH₃)₂). MS: m/z 89, 59, 45.[10][11][12] |
Signaling Pathways and Experimental Workflows
Diagram 1: Potential Side Product Formation Pathways
Caption: Potential pathways for the formation of common side products from this compound.
Diagram 2: Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for the identification of unknown impurities encountered during the analysis of this compound.
References
- 1. Propane-1,3-diol, 2-methyl- [webbook.nist.gov]
- 2. 2-METHYL-1,3-PROPANEDIOL(2163-42-0) 1H NMR [m.chemicalbook.com]
- 3. Intermediate (1) Problem #14 [webspectra.chem.ucla.edu]
- 4. 2-Methyl-3-buten-1-ol | C5H10O | CID 94292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-methyl-3-buten-1-ol, 4516-90-9 [thegoodscentscompany.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. isobutylene glycol [chemicalbook.com]
- 9. 2-METHYL-3-BUTEN-1-OL(4516-90-9) 1H NMR [m.chemicalbook.com]
- 10. PubChemLite - 1-methoxy-2-methyl-2-propanol (C5H12O2) [pubchemlite.lcsb.uni.lu]
- 11. 1-METHOXY-2-METHYL-2-PROPANOL | 3587-64-2 [chemicalbook.com]
- 12. 2-Propanol, 1-methoxy-2-methyl- | C5H12O2 | CID 77137 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Methyloxetan-3-ol and 3-Methyloxetan-3-ol Reactivity for Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical decision. Oxetanes, four-membered cyclic ethers, have garnered significant interest as versatile building blocks. Their inherent ring strain and polarity offer unique opportunities to modulate the physicochemical properties of drug candidates. This guide provides an objective comparison of the reactivity of two closely related isomers: 2-methyloxetan-3-ol and 3-methyloxetan-3-ol, supported by available data and outlining key experimental considerations.
The strategic placement of a methyl group on the oxetane ring, either at the 2- or 3-position, in conjunction with a hydroxyl group at the 3-position, can profoundly influence the molecule's stability and reaction pathways. Understanding these differences is paramount for predicting their behavior in synthetic routes and biological systems.
Executive Summary of Comparative Reactivity
While direct, head-to-head quantitative comparisons of the reactivity of this compound and 3-methyloxetan-3-ol are not extensively documented in publicly available literature, a qualitative assessment can be made based on established principles of oxetane chemistry and metabolic stability studies of substituted oxetanes. The primary mode of reactivity for oxetanes is ring-opening, which can be initiated by electrophiles (e.g., acids) or nucleophiles.
| Property | This compound | 3-Methyloxetan-3-ol |
| Predicted Major Reaction Pathway | Ring-opening via cleavage of the C2-O bond. | Ring-opening via cleavage of the C4-O bond. |
| Relative Stability (Inferred) | Potentially less stable towards metabolic ring scission. | Potentially more stable towards metabolic ring scission. |
| Regioselectivity of Nucleophilic Attack (Basic/Neutral Conditions) | Attack is favored at the less sterically hindered C4 position. | Attack is favored at the less sterically hindered C2 or C4 positions. |
| Regioselectivity of Nucleophilic Attack (Acidic Conditions) | Nucleophilic attack is likely to occur at the more substituted C2 position due to carbocation stabilization. | Nucleophilic attack is likely to occur at the tertiary C3 carbon, but cleavage of the C2-O or C4-O bond is also possible. |
Theoretical Framework for Reactivity
The reactivity of these isomers is governed by a combination of steric and electronic effects. The inherent strain of the four-membered ring (approximately 25 kcal/mol) provides the thermodynamic driving force for ring-opening reactions.
Electrophilic Ring-Opening (Acid-Catalyzed)
Under acidic conditions, the ether oxygen is protonated, making the oxetane ring more susceptible to nucleophilic attack. The regioselectivity of this attack is dictated by the stability of the resulting carbocation-like transition state.
-
This compound: Protonation will be followed by nucleophilic attack. The methyl group at the C2 position can stabilize a partial positive charge on this carbon through hyperconjugation. This suggests that under acidic conditions, nucleophilic attack will preferentially occur at the more substituted C2 position, leading to the cleavage of the C2-O bond.
-
3-Methyloxetan-3-ol: The methyl and hydroxyl groups are both at the C3 position. In an acid-catalyzed mechanism, the formation of a tertiary carbocation at C3 would be highly favorable. However, the attack of a nucleophile at this sterically hindered position might be difficult. Alternatively, attack at the less hindered C2 or C4 positions could occur.
The following diagram illustrates the logical flow of predicting the major ring-opening pathway under acidic conditions.
Caption: Predicted Acid-Catalyzed Ring-Opening Pathways.
Nucleophilic Ring-Opening (Basic or Neutral Conditions)
Under basic or neutral conditions, a strong nucleophile attacks one of the electrophilic carbons of the oxetane ring directly in an SN2-type reaction. In this case, steric hindrance is the dominant factor determining the site of attack.
-
This compound: The C4 position is a methylene group and is significantly less sterically hindered than the C2 position, which bears a methyl group. Therefore, nucleophilic attack is expected to occur predominantly at C4.
-
3-Methyloxetan-3-ol: Both C2 and C4 are methylene groups and are sterically accessible. The electronic influence of the substituents at C3 might play a minor role, but generally, a mixture of products resulting from attack at both C2 and C4 could be expected, with a potential slight preference depending on the specific nucleophile and reaction conditions.
The workflow for a typical nucleophilic ring-opening experiment is depicted below.
Caption: General Experimental Workflow for Nucleophilic Ring-Opening.
Experimental Protocols
General Procedure for Acid-Catalyzed Ring-Opening
-
Dissolution: Dissolve the oxetane substrate (this compound or 3-methyloxetan-3-ol) in an appropriate anhydrous solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add a Lewis acid (e.g., BF3·OEt2, TiCl4) or a Brønsted acid (e.g., p-toluenesulfonic acid) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Nucleophilic Ring-Opening
-
Nucleophile Preparation: Prepare a solution of the desired nucleophile (e.g., sodium azide, sodium cyanide, an organolithium reagent) in a suitable solvent.
-
Substrate Addition: To a stirred solution of the oxetane substrate in an appropriate solvent (e.g., THF, DMF), add the nucleophile solution at a controlled temperature (ranging from -78 °C to room temperature, depending on the nucleophile's reactivity).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., water, saturated aqueous ammonium chloride).
-
Extraction: Extract the product with an organic solvent.
-
Drying and Concentration: Dry the combined organic layers and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography.
Conclusion
The subtle difference in the position of a methyl group on the oxetane ring between this compound and 3-methyloxetan-3-ol is predicted to have a significant impact on their reactivity, particularly in terms of regioselectivity during ring-opening reactions. While this compound is likely to undergo acid-catalyzed ring-opening at the more substituted C2 position, the outcome for 3-methyloxetan-3-ol is less straightforward due to steric hindrance at the tertiary C3 position. Under nucleophilic conditions, steric factors are expected to direct the attack to the least hindered carbon.
These predicted differences in reactivity underscore the importance of careful substrate selection in the design of synthetic routes for drug discovery. Further experimental studies are warranted to provide quantitative data to validate these predictions and to fully elucidate the synthetic utility of these valuable oxetane building blocks. Researchers are encouraged to adapt the general protocols provided herein to investigate the specific reactivity of these isomers with their nucleophiles and reaction conditions of interest.
A Comparative Guide to 2-Methyloxetan-3-ol and Glycidol in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic chemistry and drug discovery, the choice of building blocks is paramount to achieving desired molecular complexity, physicochemical properties, and biological activity. Among the vast array of available synthons, small, strained oxygen-containing heterocycles are particularly valuable due to their inherent reactivity, which allows for versatile downstream functionalization. This guide provides an objective, data-driven comparison of two such building blocks: 2-Methyloxetan-3-ol and glycidol.
Glycidol , an epoxide bearing both an alcohol and a highly strained three-membered ether ring, is a well-established and versatile C3 building block.[1][2] Its high reactivity, driven by significant ring strain (approximately 27 kcal/mol), makes it susceptible to a wide range of nucleophilic ring-opening reactions, providing straightforward access to glycerol derivatives and other functionalized propanols.[1][3]
This compound , on the other hand, features a less-strained four-membered oxetane ring (approximately 25.5 kcal/mol).[1] While still reactive, oxetanes are generally more kinetically stable than epoxides.[1] The incorporation of the oxetane motif, particularly 3-substituted oxetanes, has gained significant traction in medicinal chemistry.[4] They are often employed as polar and metabolically stable bioisosteres for frequently used functional groups like gem-dimethyl or carbonyl groups, capable of improving properties such as aqueous solubility, lipophilicity, and metabolic stability.[4]
This guide will delve into a comparative analysis of their performance in synthesis, supported by available experimental data, detailed protocols, and visualizations to aid researchers in selecting the appropriate building block for their specific synthetic challenges.
Data Presentation: A Comparative Overview
The following table summarizes the key physicochemical and reactivity data for this compound and glycidol.
| Property | This compound | Glycidol | References |
| Molecular Formula | C₄H₈O₂ | C₃H₆O₂ | [5] |
| Molecular Weight | 88.11 g/mol | 74.08 g/mol | [5] |
| Ring Strain | ~25.5 kcal/mol (for parent oxetane) | ~27.3 kcal/mol (for parent oxirane/epoxide) | [1] |
| Reactivity | Moderately reactive; kinetically more stable than epoxides. Ring-opening occurs under acidic or strong basic conditions. | Highly reactive due to high ring strain; readily undergoes ring-opening with a wide range of nucleophiles.[2] | [1][6] |
| Key Synthetic Role | Bioisosteric replacement for gem-dimethyl or carbonyl groups in medicinal chemistry to improve physicochemical properties.[4] | Versatile C3 chiral building block for the synthesis of glycerol derivatives, pharmaceuticals, and functional polymers.[1][2] | [1][2][4] |
| Safety Profile | Skin and eye irritant. May cause respiratory irritation. | Classified as a carcinogen.[7] Readily alkylates biological macromolecules.[1] Requires careful handling. | [7] |
| Polymerization | Undergoes cationic ring-opening polymerization; less exothermic than glycidol polymerization.[6] | Readily polymerizes, even during storage.[2] Cationic ring-opening polymerization is highly exothermic.[6] | [2][6] |
Experimental Protocols
Detailed methodologies for representative reactions are provided below to illustrate the practical application of each building block.
Protocol 1: Synthesis of a Glycerol Monoether via Nucleophilic Ring-Opening of Glycidol
This protocol describes the synthesis of 3-methoxypropane-1,2-diol, a common reaction showcasing the utility of glycidol. The reaction is catalyzed by a heterogeneous acid catalyst, which simplifies purification.
Materials:
-
Glycidol (1.0 eq)
-
Methanol (used as both reagent and solvent)
-
Amberlyst 15 (acidic resin catalyst, 5 mol%)
-
Anhydrous Magnesium Sulfate (for drying)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Filtration setup
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methanol (50 mL).
-
Add glycidol (e.g., 7.41 g, 100 mmol) to the flask.
-
Add Amberlyst 15 catalyst (e.g., ~2.5 g, assuming ~5 meq/g capacity) to the reaction mixture.
-
Fit the flask with a reflux condenser and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the glycidol is consumed (typically a few hours).
-
Upon completion, filter the reaction mixture to remove the solid Amberlyst 15 catalyst. Wash the catalyst with a small amount of methanol.
-
Combine the filtrate and washings. Remove the excess methanol using a rotary evaporator.
-
The resulting crude oil is 3-methoxypropane-1,2-diol. If necessary, it can be further purified by vacuum distillation.
Expected Outcome: This reaction typically proceeds with high conversion and selectivity for the terminal alcohol attack, yielding the 1-methoxy isomer as the major product. Yields are generally high, often exceeding 90%.
Protocol 2: General Procedure for Nucleophilic Ring-Opening of this compound
While specific, detailed protocols for this compound are scarce in peer-reviewed literature, a general procedure for the ring-opening of a substituted oxetane with an amine nucleophile under Lewis acid catalysis can be outlined. This reaction type is common in the elaboration of oxetane-containing fragments for drug discovery.
Materials:
-
This compound (1.0 eq)
-
A primary or secondary amine (e.g., Benzylamine, 1.2 eq)
-
A Lewis acid catalyst (e.g., Ytterbium(III) triflate, Yb(OTf)₃, 10 mol%)
-
Anhydrous acetonitrile (ACN) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer and septum
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add this compound (e.g., 0.88 g, 10 mmol) and the Lewis acid catalyst Yb(OTf)₃ (e.g., 0.62 g, 1 mmol) to the flask.
-
Add anhydrous acetonitrile (20 mL) via syringe.
-
Add the amine nucleophile (e.g., Benzylamine, 1.29 g, 12 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature or heat gently (e.g., to 50 °C) to facilitate the reaction. Monitor progress by TLC or LC-MS. Oxetane ring-openings are typically slower than epoxide openings and may require several hours to overnight.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired amino alcohol product.
Expected Outcome: The ring-opening of unsymmetrical oxetanes can lead to regioisomers. The selectivity is influenced by the steric and electronic nature of the substituents and the reaction conditions (catalyst, nucleophile). The attack generally occurs at the less sterically hindered carbon.
Visualizations: Reaction Pathways and Synthetic Strategy
General Reaction Pathway
The diagram below illustrates the fundamental difference in the ring-opening reactions of glycidol and this compound with a generic nucleophile (Nu⁻). Glycidol's three-membered ring is highly strained, leading to facile ring-opening. The four-membered ring of this compound is less strained and generally requires more forcing conditions or strong acid catalysis to open.
Caption: General reaction pathways for glycidol and this compound.
Workflow in Drug Discovery
This diagram illustrates the differing strategic roles of glycidol and oxetanes in a drug discovery workflow. Glycidol is typically used as a foundational building block early in a synthesis. In contrast, the oxetane motif is often introduced during the lead optimization phase as a bioisosteric replacement to fine-tune the physicochemical properties of a drug candidate.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyloct-6-EN-3-OL | C9H18O | CID 71321883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cymitquimica.com [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Chiral Maze: A Comparative Guide to the Enantiomeric Separation of 2-Methyloxetan-3-ol
For researchers and professionals in drug development, the stereoselective synthesis and purification of chiral molecules are critical. 2-Methyloxetan-3-ol, a heterocyclic compound, presents such a challenge due to its chiral center. The differential pharmacological and toxicological profiles of its enantiomers necessitate a robust and efficient separation method. This guide provides a comparative overview of potential strategies for the enantiomeric separation of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by logical experimental workflows and hypothetical data for illustrative purposes.
The Strategic Approach to Enantioseparation
The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector.[1] This is most commonly achieved using a chiral stationary phase (CSP) in chromatography.[2] The selection of the appropriate CSP and chromatographic mode is paramount for achieving baseline resolution. For a novel or sparsely studied compound like this compound, a systematic screening of different CSPs and conditions is the most effective approach.
Experimental Workflow for Method Development
A logical workflow for developing an enantioseparation method for this compound would involve an initial screening phase across different chromatographic techniques and a subsequent optimization phase.
Caption: Workflow for developing an enantioseparation method for this compound.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC with chiral stationary phases is a powerful and widely used technique for enantioseparation.[2] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) and cyclodextrin-based CSPs are the most common choices for separating a wide range of chiral compounds, including alcohols.[3]
Hypothetical Comparison of HPLC CSPs for this compound Separation
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Resolution (Rs) | Separation Factor (α) |
| Polysaccharide-Based | ||||||
| Chiralpak AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10) | 1.0 | 25 | t1: 8.5, t2: 10.2 | 2.1 | 1.25 |
| Chiralcel OD-H (Cellulose derivative) | n-Hexane/Isopropanol (95:5) | 1.0 | 25 | t1: 12.1, t2: 13.5 | 1.8 | 1.14 |
| Cyclodextrin-Based | ||||||
| CYCLOBOND I 2000 (Beta-cyclodextrin) | Acetonitrile/Water (30:70) | 0.8 | 30 | t1: 6.3, t2: 7.1 | 1.6 | 1.13 |
Experimental Protocol: HPLC Screening
-
CSP Selection: Screen a minimum of two polysaccharide-based columns (one amylose and one cellulose derivative) and one cyclodextrin-based column.
-
Mobile Phase Screening:
-
For polysaccharide-based CSPs in normal phase mode, start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v).
-
For cyclodextrin-based CSPs in reversed-phase mode, begin with Acetonitrile/Water (30:70, v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for standard 4.6 mm i.d. columns.[4]
-
Temperature: Isothermal at 25°C.
-
Detection: UV at a low wavelength (e.g., 210 nm) or a Refractive Index Detector (RID) if the analyte has no chromophore.
-
-
Data Analysis: Calculate the resolution (Rs) and separation factor (α) for each set of conditions. A baseline separation is generally considered to have an Rs ≥ 1.5.
Gas Chromatography (GC): High Efficiency for Volatile Analytes
For volatile and thermally stable compounds like this compound, chiral GC offers high resolution and sensitivity.[5] Cyclodextrin derivatives are the most common chiral selectors used in GC capillary columns.[5] In some cases, derivatization of the hydroxyl group to a less polar and more volatile functional group (e.g., trifluoroacetate) can improve peak shape and enantioselectivity.[6]
Hypothetical Comparison of GC Conditions for this compound Separation
| Chiral Stationary Phase (CSP) | Temperature Program | Carrier Gas (Flow Rate) | Retention Time (min) | Resolution (Rs) | Separation Factor (α) | Note |
| Direct Analysis | ||||||
| Rt-βDEXsm (Permethylated β-cyclodextrin) | 60°C (2 min), then 5°C/min to 150°C | Helium (1.2 mL/min) | t1: 12.8, t2: 13.4 | 1.9 | 1.06 | |
| After Derivatization | ||||||
| Rt-βDEXsm (Permethylated β-cyclodextrin) | 70°C (1 min), then 10°C/min to 180°C | Helium (1.2 mL/min) | t1: 9.5, t2: 10.1 | 2.5 | 1.08 | O-trifluoroacetyl derivative |
Experimental Protocol: GC Screening
-
CSP Selection: A permethylated beta-cyclodextrin column is a good starting point due to its broad applicability for separating chiral alcohols.[5]
-
Direct vs. Derivatized Analysis:
-
Attempt direct injection of a dilute solution of this compound in a suitable solvent (e.g., methanol).
-
If peak tailing or poor resolution is observed, perform a derivatization reaction. A common method is to react the alcohol with trifluoroacetic anhydride.[6]
-
-
Chromatographic Conditions:
-
Injector Temperature: 200°C.
-
Detector (FID) Temperature: 250°C.
-
Oven Program: Start with a screening gradient, for example, from 60°C to 180°C at 5°C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Data Analysis: As with HPLC, calculate the resolution (Rs) and separation factor (α).
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Analysis of 2-Methyloxetan-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical step in the development of pharmaceuticals and other bioactive compounds. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. This guide provides a comparative overview of the chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 2-Methyloxetan-3-ol enantiomers. Due to the limited availability of specific published methods for this compound, this guide presents a representative method based on common practices for the chiral separation of small, polar alcohols. This is compared with a potential alternative method, chiral Gas Chromatography (GC), to highlight the different approaches available for such separations.
Comparative Analysis of Chiral Separation Methods
The selection of a chiral separation technique is often dependent on the physicochemical properties of the analyte, the required resolution, and the analytical throughput. Below is a comparison of a representative chiral HPLC method and a potential chiral GC method for the analysis of this compound.
| Parameter | Chiral HPLC Method (Representative Example) | Chiral GC Method (Alternative) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Cyclodextrin-based (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) |
| Mobile/Carrier Gas | Isocratic: n-Hexane/Isopropanol (90:10, v/v) | Carrier Gas: Helium |
| Flow Rate/Program | 1.0 mL/min | Temperature Program: 70°C (1 min), then 2°C/min to 150°C |
| Retention Time (Enantiomer 1) | ~ 8.5 min | ~ 12.2 min |
| Retention Time (Enantiomer 2) | ~ 9.8 min | ~ 12.8 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Detection | UV (210 nm) | Flame Ionization Detector (FID) |
| Sample Derivatization | Not typically required | May be required to improve volatility and peak shape |
Experimental Protocols
Representative Chiral HPLC Method
This protocol describes a typical approach for the chiral separation of a small, polar alcohol like this compound using a polysaccharide-based chiral stationary phase.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: A polysaccharide-based column, such as one coated with Cellulose tris(3,5-dimethylphenylcarbamate), with dimensions of 250 mm x 4.6 mm and a 5 µm particle size.
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol.
-
Sample: A racemic mixture of this compound dissolved in the mobile phase at a concentration of 1 mg/mL.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
3. Procedure:
-
Prepare the mobile phase by mixing the appropriate volumes of n-Hexane and Isopropanol. Degas the mobile phase before use.
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Record the chromatogram and determine the retention times for the two enantiomers.
-
Calculate the resolution (Rs) between the two enantiomeric peaks to ensure adequate separation.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the chiral HPLC analysis process.
Conclusion
While a specific, validated method for the chiral HPLC separation of this compound is not readily found in scientific literature, the representative method presented here provides a robust starting point for method development. The choice between chiral HPLC and chiral GC will depend on laboratory instrumentation, sample characteristics, and the specific requirements of the analysis. For non-volatile or thermally labile compounds, chiral HPLC is generally the preferred method. In contrast, chiral GC can offer high resolution for volatile analytes. The provided protocol and comparative data serve as a practical guide for researchers initiating the enantioselective analysis of this compound and similar chiral molecules.
A Comparative Guide to Determining the Enantiomeric Excess of 2-Methyloxetan-3-ol
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and the development of chiral drugs. For a molecule like 2-Methyloxetan-3-ol, a chiral building block with significant potential in medicinal chemistry, accurate measurement of enantiomeric purity is paramount. This guide provides a comparative overview of the primary analytical methods for determining the enantiomeric excess of this compound: chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. While specific literature on the chiral resolution of this compound is scarce, this guide presents established protocols for structurally similar small chiral alcohols, which serve as a robust starting point for method development.
Methodology Comparison
The choice of analytical technique for determining the enantiomeric excess of this compound will depend on several factors, including the required accuracy, sample throughput, and available instrumentation. Below is a summary of the key performance aspects of each method.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of enantiomers on a chiral stationary phase in the gas phase. | Separation of enantiomers on a chiral stationary phase in the liquid phase. | Differentiation of enantiomers through the formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals. |
| Sample Preparation | May require derivatization to increase volatility and improve separation. | Often requires minimal sample preparation; dissolution in a suitable solvent. | Requires the addition of a chiral solvating agent or derivatizing agent to the NMR sample. |
| Typical Throughput | High | Medium to High | Low to Medium |
| Sensitivity | High (ng to pg) | High (µg to ng) | Lower (mg) |
| Resolution | Excellent | Excellent | Variable, depends on the chiral auxiliary and magnetic field strength. |
| Advantages | High resolution, speed, and sensitivity. | Wide applicability, robust, and direct analysis of enantiomers. | Provides structural information, can be non-destructive (with chiral solvating agents). |
| Disadvantages | Requires volatile and thermally stable analytes (or derivatives), potential for racemization at high temperatures. | Higher cost of chiral stationary phases and solvents. | Lower sensitivity, potential for signal overlap, requires pure chiral auxiliaries. |
Below is a workflow diagram illustrating the general steps involved in determining the enantiomeric excess using these techniques.
Caption: General workflow for determining the enantiomeric excess of this compound.
Experimental Protocols
The following are detailed experimental protocols adapted from established methods for the analysis of small chiral alcohols. These should serve as a starting point for the development of a validated method for this compound.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. For small alcohols, derivatization is sometimes employed to improve chromatographic performance. A common approach is the acylation of the hydroxyl group.
Protocol:
-
Derivatization (Acetylation):
-
To 1 mg of this compound in a vial, add 0.5 mL of acetic anhydride and a catalytic amount of iodine.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, quench the reaction with the addition of 1 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the acetylated product with 1 mL of dichloromethane.
-
Use the organic layer for GC analysis.
-
-
GC-FID Conditions:
-
Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.
-
Carrier Gas: Hydrogen or Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 220°C.
-
Detector Temperature (FID): 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 150°C at 2°C/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers: ee (%) = |(AreaR - AreaS)| / (AreaR + AreaS) x 100
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers a direct method for the separation of enantiomers without the need for derivatization. The choice of the chiral stationary phase (CSP) is crucial for achieving separation.
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
Column: A polysaccharide-based chiral column such as a Chiralpak AD-H or Chiralcel OD-H (250 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers as described for the GC method.
-
NMR Spectroscopy with a Chiral Derivatizing Agent
This method involves the conversion of the enantiomers into diastereomers, which are distinguishable by NMR. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common chiral derivatizing agent, but for simplicity, an amino acid like L-valine can also be used.
Protocol:
-
Derivatization (L-valine ester formation):
-
Dissolve 10 mg of this compound in 1 mL of dichloromethane.
-
Add 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add 1.1 equivalents of N-Boc-L-valine.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent and purify the resulting diastereomeric esters by flash chromatography if necessary.
-
Remove the Boc protecting group using trifluoroacetic acid in dichloromethane.
-
-
1H NMR Analysis:
-
Dissolve approximately 10 mg of the diastereomeric ester mixture in 0.7 mL of deuterated chloroform (CDCl3).
-
Acquire a high-resolution 1H NMR spectrum (e.g., at 400 MHz or higher).
-
Identify a well-resolved proton signal that shows different chemical shifts for the two diastereomers. The protons adjacent to the newly formed ester linkage or the methyl group on the oxetane ring are good candidates.
-
-
Data Analysis:
-
Integrate the distinct signals corresponding to each diastereomer.
-
The enantiomeric excess is calculated from the integral values: ee (%) = |(Integraldiastereomer 1 - Integraldiastereomer 2)| / (Integraldiastereomer 1 + Integraldiastereomer 2) x 100
-
Unveiling Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 2-Methyloxetan-3-ol Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comprehensive comparison of X-ray crystallography for the structural elucidation of 2-Methyloxetan-3-ol derivatives, benchmarking it against other common analytical techniques. While specific crystallographic data for this compound derivatives is not publicly available, this guide utilizes representative data from a similarly complex small organic molecule to illustrate the principles and data presentation.
X-ray crystallography stands as the gold standard for providing an unambiguous determination of the atomic arrangement in a crystalline solid.[1][2][3] This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, which are critical for understanding the conformation and stereochemistry of pharmacologically active molecules like this compound derivatives.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
The selection of an analytical technique for molecular characterization depends on a variety of factors, including the nature of the sample, the desired level of detail, and the experimental constraints. While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information about the molecule's behavior in solution and its elemental composition.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Crystalline Solid | Solution | Gas Phase (after ionization) |
| Information Provided | 3D atomic structure, bond lengths, bond angles, stereochemistry, packing | Connectivity, solution conformation, dynamic processes | Molecular weight, elemental composition, fragmentation pattern |
| Resolution | Atomic (sub-Ångström) | Atomic (through-bond & through-space correlations) | High mass accuracy |
| Key Advantage | Unambiguous 3D structure determination.[1] | Provides information on dynamics and behavior in solution.[4][5] | High sensitivity and ability to analyze complex mixtures.[6] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow.[2] | Structure is an average of solution conformations; can be complex to interpret. | Does not directly provide 3D structural information. |
Experimental Protocols
A typical X-ray crystallography experiment involves a series of well-defined steps, from sample preparation to data analysis.
Crystallization
The initial and often most challenging step is to grow a single crystal of the this compound derivative that is of suitable size (typically >0.1 mm) and quality.[2] This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The choice of solvent or solvent system is critical and often requires extensive screening.
Data Collection
A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[2][7] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a predictable manner, producing a unique diffraction pattern of spots.[2] These diffraction data are collected by a detector, such as a CCD or pixel detector.
Structure Solution and Refinement
The collected diffraction pattern is then used to calculate an electron density map of the molecule. This map is interpreted to build an initial model of the molecular structure. This model is then refined against the experimental data to obtain the final, highly accurate structure.
Representative Crystallographic Data
The following table presents representative crystallographic data for a small organic molecule with a complexity similar to that of a this compound derivative. This illustrates the type of information obtained from a successful X-ray diffraction experiment.
| Parameter | Value |
| Empirical Formula | C₁₀H₁₂O₃ |
| Formula Weight | 180.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.543(2) Å, b = 10.231(3) Å, c = 11.456(3) Å |
| β = 109.34(1)° | |
| Volume | 942.1(4) ų |
| Z | 4 |
| Calculated Density | 1.270 Mg/m³ |
| Absorption Coefficient | 0.09 mm⁻¹ |
| R-factor | 0.045 |
| Goodness-of-fit | 1.05 |
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
References
- 1. rigaku.com [rigaku.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. excillum.com [excillum.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Unraveling the Stability of 2-Methyloxetan-3-ol: A Computational Comparative Guide
For researchers, scientists, and drug development professionals, understanding the inherent stability of molecular scaffolds is paramount. This guide provides a comparative analysis of the conformational stability of 2-Methyloxetan-3-ol, a substituted oxetane, through the lens of computational chemistry. While specific experimental data for this exact molecule is not extensively available in public literature, this guide leverages established principles of oxetane chemistry and standard computational methodologies to provide insights into its structural preferences and stability.
The oxetane ring, a four-membered cyclic ether, is a valuable structural motif in medicinal chemistry, often used as a bioisostere for gem-dimethyl or carbonyl groups to enhance physicochemical properties such as solubility and metabolic stability.[1][2] However, the inherent ring strain of approximately 25.5 kcal/mol makes its stability a critical consideration in drug design.[1][3][4] The substitution pattern on the oxetane ring plays a crucial role in modulating this stability, with 3,3-disubstituted oxetanes generally exhibiting greater stability.[2][5][6]
This guide will explore the factors influencing the stability of the two diastereomers of this compound, (2R,3R) and (2R,3S) or cis and trans, and present a standardized computational protocol for their analysis.
Comparative Stability Analysis
The relative stability of the diastereomers of this compound is primarily governed by the steric and electronic interactions between the methyl and hydroxyl substituents. Intramolecular hydrogen bonding can also play a significant role in stabilizing certain conformations.
| Diastereomer | Key Interactions Affecting Stability | Expected Relative Stability |
| cis-2-Methyloxetan-3-ol | Potential for intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen. Steric strain from eclipsing interactions between the methyl and hydroxyl groups in a planar conformation. | Potentially more stable in the gas phase due to hydrogen bonding, but this may be offset by steric hindrance. |
| trans-2-Methyloxetan-3-ol | Reduced steric hindrance between the substituents compared to the cis isomer. Intramolecular hydrogen bonding is less likely. | Generally expected to be the thermodynamically more stable isomer in solution due to lower steric strain. |
Computational Protocol for Stability Assessment
A robust computational methodology is essential for accurately predicting the relative stabilities of small molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method for such investigations.[7]
Experimental Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation:
-
The 3D structures of both cis- and trans-2-Methyloxetan-3-ol are generated using a molecular builder.
-
A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
-
Geometry Optimization and Frequency Calculations:
-
The geometries of the identified low-energy conformers for each diastereomer are optimized using DFT at a suitable level of theory, for example, B3LYP with the 6-31G(d) basis set.[8]
-
Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p).
-
-
Solvation Effects:
-
To model the influence of a solvent (e.g., water), a continuum solvation model, such as the Polarizable Continuum Model (PCM), is applied during the geometry optimization and energy calculation steps.
-
-
Relative Energy Calculation:
-
The relative Gibbs free energy (ΔG) of each conformer is calculated by combining the electronic energy with the thermal corrections to the Gibbs free energy.
-
The relative stability of the diastereomers is determined by comparing the Gibbs free energies of their most stable conformers.
-
Visualizing Stability Factors
The interplay of various factors determining the stability of this compound can be visualized as a logical workflow.
Conclusion
The stability of this compound is a delicate balance of steric repulsion, electronic effects, and the potential for intramolecular hydrogen bonding. While the trans isomer is generally anticipated to be more stable due to reduced steric strain, the cis isomer may find stabilization through hydrogen bonding, particularly in non-polar environments. The provided computational protocol offers a standardized and reliable approach for researchers to quantitatively assess the relative stabilities of these and other substituted oxetanes, thereby aiding in the rational design of novel therapeutics and chemical entities. Computational studies have repeatedly proven to be a valuable tool in predicting the conformational preferences and stability of such molecules.[9][10][11]
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
DFT calculations for 2-Methyloxetan-3-ol reaction mechanisms
A comprehensive guide to the theoretical investigation of 2-Methyloxetan-3-ol reaction mechanisms using Density Functional Theory (DFT) calculations. This document provides a comparative analysis of potential reaction pathways, supported by generalized experimental and computational data from related studies on oxetane chemistry.
Introduction
Oxetanes are four-membered cyclic ethers that are valuable building blocks in medicinal chemistry and organic synthesis due to their unique combination of stability and reactivity.[1][2] The strained ring system of oxetanes makes them susceptible to ring-opening reactions, providing a pathway to diverse functionalized molecules.[3] this compound, with its stereocenters and hydroxyl functionality, presents several interesting possibilities for chemical transformations. Understanding the mechanisms of these reactions is crucial for controlling product selectivity and optimizing reaction conditions. Density Functional Theory (DFT) calculations have emerged as a powerful tool for elucidating reaction mechanisms, predicting reaction outcomes, and guiding experimental design.[4][5]
Plausible Reaction Mechanisms for this compound
The reactivity of oxetanes is largely dominated by ring-opening reactions, which can be promoted by either acids or bases. The presence of a methyl group at the 2-position and a hydroxyl group at the 3-position of this compound will influence the regioselectivity and stereoselectivity of these reactions.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the oxygen atom of the oxetane ring is protonated, forming a highly reactive oxonium ion. This is followed by nucleophilic attack, leading to the opening of the strained ring. Two primary pathways can be envisioned for the acid-catalyzed ring-opening of this compound, depending on the site of nucleophilic attack.
-
Pathway A: Attack at the more substituted carbon (C2) : This pathway would proceed through a more stable tertiary carbocation-like transition state.
-
Pathway B: Attack at the less substituted carbon (C4) : This pathway would be less sterically hindered.
The regioselectivity of the ring-opening is a key aspect to be investigated using DFT calculations. The relative activation energies of the transition states for attack at C2 versus C4 will determine the major product.
Base-Catalyzed Ring-Opening
In the presence of a strong base, the hydroxyl group at the 3-position can be deprotonated, forming an alkoxide. This can then trigger an intramolecular ring-opening, although this is generally less common for oxetanes unless an external nucleophile is present. A more likely scenario is the attack of an external nucleophile on the oxetane ring, which is less facile than the acid-catalyzed counterpart due to the lower electrophilicity of the ring carbons.
Comparative Data from Related DFT Studies
While specific data for this compound is absent, we can compile typical parameters and findings from DFT studies on other oxetane systems to guide future research.
Table 1: Typical Computational Parameters for DFT Studies of Oxetane Reactions
| Parameter | Typical Values/Methods | Rationale |
| Functional | B3LYP, M06-2X, ωB97X-D | B3LYP is a widely used hybrid functional. M06-2X and ωB97X-D are often better for non-covalent interactions and barrier heights.[4][5] |
| Basis Set | 6-31G(d,p), 6-311+G(d,p), def2-TZVP | Provides a good balance between accuracy and computational cost for geometry optimizations and frequency calculations.[6][7] |
| Solvation Model | PCM, SMD | Implicit solvation models are crucial for modeling reactions in solution to account for solvent effects on energetics.[4] |
| Level of Theory | DFT | Offers a good compromise between accuracy and computational expense for studying reaction mechanisms of organic molecules.[6] |
Table 2: Representative Experimental Conditions for Oxetane Ring-Opening Reactions
| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Reference |
| Acid-Catalyzed | H₂SO₄, Lewis Acids (e.g., BF₃·OEt₂) | Water, Methanol, Ethers | 0 - Room Temp | [8] |
| Nucleophilic Opening | n-Butyllithium, Lithium thiolates | Ethers | -78 to Room Temp | [8] |
| Friedel-Crafts | Lithium salts | Dichloromethane | Room Temp | [9] |
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms for this compound.
Caption: Proposed acid-catalyzed ring-opening of this compound.
Caption: Proposed base-catalyzed ring-opening of this compound.
Experimental Protocols for Computational Studies
For researchers aiming to perform DFT calculations on this compound, a general workflow is outlined below.
Caption: General workflow for DFT investigation of a reaction mechanism.
Methodology Details:
-
Geometry Optimization: The initial structures of reactants, products, and any intermediates are optimized to find their lowest energy conformations.
-
Transition State Search: Various algorithms can be employed to locate the transition state structure connecting reactants and products.
-
Frequency Calculation: This is performed to characterize the stationary points. A minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state correctly connects the desired reactants and products.
-
Energy Analysis: The electronic energies, including zero-point vibrational energy corrections, are used to calculate the activation energies and reaction enthalpies to determine the kinetic and thermodynamic favorability of each pathway.
Conclusion
While direct experimental and computational studies on the reaction mechanisms of this compound are yet to be published, this guide provides a comprehensive framework for such investigations. By leveraging insights from related oxetane chemistry and employing established DFT methodologies, researchers can predict the reactivity of this molecule and design synthetic routes to valuable functionalized products. The proposed acid- and base-catalyzed ring-opening pathways offer a starting point for theoretical exploration, with the regioselectivity being a key point of investigation. The provided computational workflow and comparative data from analogous systems will be invaluable for scientists and drug development professionals venturing into the computational study of this promising chemical entity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Probing the mechanism of the conversion of methyl levulinate into γ-valerolactone catalyzed by Al(OiPr)3 in an alcohol solvent: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Structurally Divergent Lithium Catalyzed Friedel–Crafts Reactions on Oxetan‐3‐ols: Synthesis of 3,3‐Diaryloxetanes and 2,3‐Dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Synthesis of 2-Methyloxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Methyloxetan-3-ol, a valuable building block in medicinal chemistry, can be approached through several catalytic strategies. This guide provides a comparative overview of three primary methods, presenting a consolidation of synthetic approaches due to the absence of direct comparative studies in the current literature. The methodologies discussed are intramolecular cyclization of a 1,3-diol, base-mediated cyclization of a 3,4-epoxy-alcohol, and a two-step route involving the synthesis and subsequent reduction of 2-methyloxetan-3-one.
Comparative Data of Synthetic Strategies
The following table summarizes the key performance indicators for the different synthetic routes to this compound and its analogs. It is important to note that the data presented is compiled from various sources and may not represent a direct, side-by-side comparison under identical conditions.
| Synthetic Strategy | Key Catalyst/Reagent | Precursor | Typical Yield | Selectivity | Reaction Conditions |
| Strategy 1: Intramolecular Cyclization of a 1,3-Diol | 1. TsCl, Pyridine2. Base (e.g., KOtBu, NaH) | 2-Methyl-1,3-butanediol | Good to High | High | 1. 0°C to RT2. Elevated temperatures |
| Strategy 2: Cyclization of a 3,4-Epoxy-Alcohol | Base (e.g., NaH, KOtBu) in aqueous DMSO | cis/trans-2-Methyl-3,4-epoxy-1-butanol | Moderate | Moderate | Varies with substrate and base |
| Strategy 3: From 2-Methyloxetan-3-one | 1. Gold Catalyst (e.g., (IPr)AuCl/AgOTf)2. Reducing Agent (e.g., NaBH4) | 1. 3-Methyl-3-butyn-1-ol2. 2-Methyloxetan-3-one | Good | High | 1. Mild conditions2. 0°C to RT |
Experimental Protocols
Strategy 1: Intramolecular Cyclization of a 1,3-Diol
This method involves a two-step process: activation of the primary alcohol of a 1,3-diol as a good leaving group (e.g., tosylate), followed by a base-mediated intramolecular Williamson etherification.
Step 1: Monotosylation of 2-Methyl-1,3-butanediol
-
Dissolve 2-methyl-1,3-butanediol in pyridine at 0°C.
-
Slowly add one equivalent of p-toluenesulfonyl chloride (TsCl) while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting monotosylate by column chromatography.
Step 2: Intramolecular Cyclization
-
Dissolve the purified monotosylate in a suitable solvent such as THF.
-
Add a strong base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH), at room temperature.
-
Heat the reaction mixture to reflux and monitor for the formation of this compound.
-
Upon completion, quench the reaction and purify the product by distillation or chromatography.
Strategy 2: Base-Mediated Cyclization of a 3,4-Epoxy-Alcohol
This approach relies on the deprotonation of the primary alcohol of a 3,4-epoxy-alcohol, which then acts as a nucleophile to attack the epoxide ring, leading to the formation of the oxetane.
-
Prepare a solution of the chosen base (e.g., sodium hydride, potassium tert-butoxide) in a solvent mixture, such as 75% aqueous dimethyl sulfoxide (DMSO).[1]
-
Add the precursor, cis or trans-2-methyl-3,4-epoxy-1-butanol, to the basic solution.
-
Stir the reaction at the appropriate temperature (which may range from room temperature to elevated temperatures) until the cyclization is complete.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the this compound by distillation or column chromatography.
Strategy 3: Two-Step Synthesis via 2-Methyloxetan-3-one
This strategy involves the initial synthesis of the corresponding ketone, 2-methyloxetan-3-one, which is then reduced to the desired alcohol.
Step 1: Gold-Catalyzed Synthesis of 2-Methyloxetan-3-one A gold-catalyzed approach can be employed for the synthesis of oxetan-3-ones from propargylic alcohols.[2]
-
To a solution of the appropriate propargylic alcohol (e.g., 3-methyl-3-butyn-1-ol) in a suitable solvent (e.g., dichloromethane), add a gold catalyst (e.g., a complex generated from (IPr)AuCl and a silver salt) and an oxidant.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Purify the resulting 2-methyloxetan-3-one by column chromatography.
Step 2: Reduction of 2-Methyloxetan-3-one The reduction of the ketone to the alcohol can be achieved using standard reducing agents.
-
Dissolve 2-methyloxetan-3-one in a suitable solvent, such as methanol or ethanol, at 0°C.
-
Add sodium borohydride (NaBH4) portion-wise to the solution.
-
Stir the reaction at 0°C to room temperature until the reduction is complete.
-
Quench the reaction with water and extract the product.
-
Purify the this compound by distillation or chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three synthetic strategies for obtaining this compound.
Caption: Synthetic strategies for this compound.
The choice of the most suitable synthetic strategy will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required stereochemical purity of the final product. While direct comparative data is limited, this guide provides a framework for researchers to evaluate and select the most appropriate method for their specific needs. Further optimization of reaction conditions for each strategy may be necessary to achieve optimal results.
References
Comparative Analysis of the Biological Activity of Oxetane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of novel oxetane derivatives, specifically focusing on 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline compounds. The data presented herein is derived from a study that synthesized and evaluated these compounds for their potential as antimicrobial agents.
Antimicrobial Activity
A series of nine oxetane-quinoline conjugates (designated 9a-i) were synthesized and screened for their in vitro antibacterial, antifungal, and antimycobacterial activities. The results indicate that these compounds exhibit a range of antimicrobial properties, with some derivatives showing excellent potency against Mycobacterium tuberculosis and good activity against other bacterial and fungal strains.
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of compounds 9a-i were evaluated against a panel of pathogenic microbes. The minimum inhibitory concentration (MIC) was determined for each compound. Six of the derivatives (9a, 9b, 9c, 9d, 9e, and 9h) demonstrated good antibacterial activity against Proteus mirabilis, while compound 9a also showed notable activity against Bacillus subtilis[1][2]. Furthermore, eight of the nine compounds displayed good antifungal activity against Aspergillus niger[1][2].
Table 1: In Vitro Antibacterial and Antifungal Activity of Oxetane Derivatives (MIC in μM) [1][3]
| Compound | E. coli | P. mirabilis | B. subtilis | S. albus | A. niger | C. albicans |
| 9a | >250 | 31.25 | 31.25 | >250 | 31.25 | >250 |
| 9b | >250 | 62.5 | >250 | >250 | 62.5 | >250 |
| 9c | >250 | 62.5 | >250 | >250 | >250 | >250 |
| 9d | >250 | 62.5 | >250 | >250 | 62.5 | >250 |
| 9e | >250 | 62.5 | >250 | >250 | 62.5 | >250 |
| 9f | >250 | 15.62 | >250 | >250 | 15.62 | >250 |
| 9g | >250 | >250 | >250 | >250 | 62.5 | >250 |
| 9h | >250 | 62.5 | >250 | >250 | 62.5 | >250 |
| 9i | >250 | >250 | >250 | >250 | 62.5 | >250 |
| Streptomycin | 15.62 | 15.62 | 15.62 | 15.62 | NA | NA |
| Fluconazole | NA | NA | NA | NA | 31.25 | 31.25 |
NA: Not Applicable
Antimycobacterial Activity
The synthesized compounds were also evaluated for their activity against Mycobacterium tuberculosis H37Rv. Notably, seven of the nine derivatives (9b, 9c, 9d, 9f, 9g, 9h, and 9i) exhibited excellent antimycobacterial activity, with MIC values ranging from 3.41 to 12.23 μM[1][2].
Table 2: In Vitro Antimycobacterial Activity of Oxetane Derivatives against M. tuberculosis H37Rv [1][3]
| Compound | R-group on Benzyloxy Moiety | MIC (μM) | MIC (μg/mL) |
| 9a | H | 57.73 | 25 |
| 9b | 4-Br | 6.11 | 3.12 |
| 9c | 4-Cl | 12.23 | 6.25 |
| 9d | 4-CH₃ | 6.83 | 3.12 |
| 9e | 2-CN | 27.29 | 12.5 |
| 9f | 3-CN | 3.41 | 1.56 |
| 9g | 4-CN | 6.83 | 3.12 |
| 9h | 3,5-di-F | 6.83 | 3.12 |
| 9i | 4-F | 6.83 | 3.12 |
| Isoniazid | NA | 0.45 | 0.06 |
| Rifampicin | NA | 0.24 | 0.2 |
| Pyrazinamide | NA | 25.38 | 3.12 |
NA: Not Applicable
Cytotoxicity Profile
The cytotoxicity of the oxetane-quinoline derivatives was assessed against the Vero cell line. All tested compounds were found to be non-toxic at the concentrations evaluated, suggesting a favorable safety profile for these antimicrobial agents[1][2].
Proposed Mechanism of Action: ATP Synthase Inhibition
In silico docking studies were performed to elucidate the potential mechanism of action of these novel oxetane derivatives. The results suggest that these compounds may act as inhibitors of ATP synthase, a crucial enzyme for energy production in microbial cells[1][2][3]. By binding to ATP synthase, these derivatives could disrupt the pathogen's energy metabolism, leading to cell death.
Caption: Proposed mechanism of action of oxetane derivatives as ATP synthase inhibitors.
Experimental Protocols
Synthesis of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives (9a-i)
The synthesis of the title compounds was achieved through a multi-step process. A key intermediate, 3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-ol (7), was prepared by reacting 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline (6) with n-butyllithium followed by the addition of oxetan-3-one[1]. The final derivatives (9a-i) were obtained by the nucleophilic substitution reaction of compound 7 with various substituted benzyl bromides[1].
Caption: Synthetic workflow for the preparation of the target oxetane derivatives.
Antimicrobial Susceptibility Testing
Antibacterial and Antifungal Assays: The in vitro antibacterial and antifungal activities were determined using the well diffusion method. The minimum inhibitory concentration (MIC) for each compound was then determined. Standard drugs, streptomycin for bacteria and fluconazole for fungi, were used as positive controls[1].
Antimycobacterial Assay: The antimycobacterial activity against Mycobacterium tuberculosis H37Rv was evaluated using the Microplate Alamar Blue Assay (MABA)[3]. This colorimetric assay measures the metabolic activity of the bacteria, and the MIC is defined as the lowest drug concentration that prevents a color change from blue to pink[3].
Cytotoxicity Assay
The cytotoxicity of the synthesized compounds was evaluated against the Vero cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1][2]. This assay measures the metabolic activity of cells and is a common method for assessing cell viability and proliferation.
References
- 1. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 2-Methyloxetan-3-ol Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Influence of Substitution on Biological Activity
The substitution pattern on the oxetane ring plays a crucial role in determining the biological activity and physicochemical properties of the resulting analogs. The introduction of various substituents at the 2-position of the oxetan-3-ol core can significantly impact potency, selectivity, and metabolic stability.
A hypothetical SAR study on a series of 2-alkyloxetan-3-ol analogs against a generic kinase target is presented below to illustrate potential trends.
| Compound ID | R-group at C-2 | IC50 (nM) | Lipophilicity (clogP) | Metabolic Stability (t½, min) |
| 1a | Methyl | 150 | 1.2 | 45 |
| 1b | Ethyl | 120 | 1.6 | 40 |
| 1c | Isopropyl | 250 | 2.0 | 30 |
| 1d | Cyclopropyl | 80 | 1.5 | 60 |
| 1e | Phenyl | 500 | 2.8 | 20 |
| 1f | 4-Fluorophenyl | 450 | 2.9 | 25 |
This data is illustrative and does not represent actual experimental results.
From this hypothetical data, several SAR trends can be inferred:
-
Size and Shape of the Alkyl Substituent: A small, linear alkyl group like ethyl (1b) appears to be slightly more potent than the methyl analog (1a). However, increasing the steric bulk with an isopropyl group (1c) leads to a significant drop in activity, suggesting a constrained binding pocket. The introduction of a cyclopropyl group (1d) results in the highest potency, which could be attributed to a favorable conformational restriction or beneficial interactions within the target's active site.
-
Aromatic Substituents: The presence of a phenyl group (1e) is detrimental to activity, possibly due to steric hindrance or unfavorable electronic interactions. The addition of a fluorine atom to the phenyl ring (1f) does not rescue the activity.
-
Lipophilicity and Metabolic Stability: As expected, increasing the size of the alkyl or aryl substituent generally leads to higher lipophilicity. This, in turn, can negatively impact metabolic stability, as seen with the phenyl-substituted analog (1e). The cyclopropyl analog (1d) offers a good balance of potency and metabolic stability.
Experimental Protocols
The biological activity of 2-methyloxetan-3-ol analogs is typically evaluated using a variety of in vitro assays. A general protocol for a kinase inhibition assay is provided below.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the final desired concentrations.
-
Reaction Setup: Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed (or remaining substrate) using a suitable detection reagent and a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogs.
Caption: A generalized workflow for the synthesis and screening of this compound analogs.
Potential Signaling Pathways
The specific signaling pathway targeted by this compound analogs would depend on the biological target for which they are designed. For instance, if these analogs are developed as kinase inhibitors, they could potentially modulate a variety of signaling pathways involved in cell growth, proliferation, and survival.
The diagram below depicts a simplified, hypothetical signaling pathway that could be inhibited by a this compound analog acting as a kinase inhibitor.
Caption: A hypothetical signaling pathway modulated by a this compound analog.
Disclaimer: The information provided in this guide is for informational purposes only and should not be considered as a substitute for professional scientific advice. The presented data and pathways are illustrative and may not reflect the actual biological activity or mechanism of action of any specific this compound analog.
Comparative Kinetic Analysis of 2-Methyloxetan-3-ol Ring-Opening Reactions
A Guide for Researchers in Drug Discovery and Organic Synthesis
The ring-opening of strained heterocyclic compounds like oxetanes is a fundamental transformation in organic synthesis, providing access to valuable 1,3-difunctionalized motifs prevalent in natural products and pharmaceutical agents. This guide offers a comparative analysis of the kinetics of ring-opening reactions of 2-methyloxetan-3-ol, contrasting its reactivity with analogous cyclic ethers, particularly epoxides. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in predicting reaction outcomes and optimizing synthetic strategies.
Comparative Reactivity of Oxetanes and Epoxides
The reactivity of cyclic ethers in ring-opening reactions is intrinsically linked to their ring strain. Epoxides (oxiranes), with a three-membered ring, exhibit significantly higher ring strain than the four-membered ring of oxetanes. This difference in strain energy is a key determinant of their relative reaction rates.
Table 1: Comparison of Ring Strain and General Reactivity
| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) | General Reactivity in Ring-Opening |
| Epoxide | 3 | ~27 | High |
| Oxetane | 4 | ~25.5 | Moderate |
| Tetrahydrofuran | 5 | ~5.6 | Low |
Due to the lower ring strain, the ring-opening of oxetanes is generally slower than that of structurally similar epoxides.[1] For instance, the hydrolysis of oxetane is reported to be three times slower than that of oxirane.[1] This inherent stability of the oxetane ring requires activation by Brønsted or Lewis acids for most nucleophilic ring-opening reactions to proceed efficiently.[1]
Kinetic Data for Acid-Catalyzed Ring-Opening
Table 2: Second-Order Rate Constants (kH+) for Acid-Catalyzed Hydrolysis of Various Epoxides
| Compound | Structure | kH+ (M⁻¹s⁻¹) at 298 K | Reference |
| 1,2-Epoxybutane | CH₃CH₂CH(O)CH₂ | 0.38 | [2] |
| cis-2,3-Epoxybutane-1,4-diol | HOCH₂CH(O)CH(O)CH₂OH (cis) | 0.0056 | [2] |
| 3,4-Epoxybutane-1,2-diol | CH₂(O)CHCH(OH)CH₂OH | 0.019 | [2] |
| 3-Methyl-2,3-epoxybutan-1-ol | (CH₃)₂C(O)CH(OH)CH₃ | 0.063 | [2] |
| 3-Methyl-3,4-epoxybutan-1-ol | CH₂(O)C(CH₃)CH₂CH₂OH | 0.022 | [2] |
Data from studies on atmospherically relevant butyl epoxy alcohols provides a basis for understanding the electronic effects of substituents on ring-opening kinetics.[2]
The data in Table 2 illustrates that the substitution pattern and the position of hydroxyl groups significantly impact the rate of acid-catalyzed hydrolysis of epoxides. It is reasonable to infer that this compound would exhibit a slower ring-opening rate compared to a similarly substituted epoxide under acidic conditions, owing to its lower ring strain.
Reaction Mechanisms and Regioselectivity
The ring-opening of this compound can proceed via different mechanisms depending on the reaction conditions, which in turn dictates the regioselectivity of the reaction.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the reaction is initiated by the protonation of the oxetane oxygen, followed by nucleophilic attack. The mechanism can have characteristics of both SN1 and SN2 reactions.
-
SN2-like pathway: With primary and secondary carbons on the oxetane ring, the nucleophile typically attacks the less substituted carbon.
-
SN1-like pathway: If a tertiary carbon is present, the positive charge in the protonated intermediate is better stabilized at this position, leading to preferential attack of the nucleophile at the more substituted carbon.
For this compound, which has a secondary and a tertiary carbon adjacent to the oxygen, the regioselectivity of the acid-catalyzed ring-opening will be sensitive to the reaction conditions and the nature of the nucleophile.
Caption: Acid-catalyzed ring-opening mechanism of this compound.
Base-Catalyzed Ring-Opening
Base-catalyzed ring-opening of oxetanes is generally less facile than that of epoxides and often requires harsh conditions. The reaction proceeds via a classic SN2 mechanism, where the nucleophile attacks the sterically least hindered carbon atom. For this compound, this would be the secondary carbon (C4).
Caption: Base-catalyzed ring-opening mechanism of this compound.
Experimental Protocols
The following are representative protocols for acid- and base-catalyzed ring-opening reactions of oxetanes that can be adapted for kinetic studies of this compound.
General Protocol for Acid-Catalyzed Methanolysis of a Substituted Oxetane
This protocol is adapted from studies on the acid-catalyzed ring-opening of epoxides and can be monitored by NMR spectroscopy for kinetic analysis.
Materials:
-
This compound
-
Methanol-d4 (CD₃OD)
-
Sulfuric acid (H₂SO₄) or other acid catalyst
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare a stock solution of the acid catalyst in methanol-d4 of a known concentration.
-
In an NMR tube, dissolve a known amount of this compound and the internal standard in a measured volume of methanol-d4.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the starting material and the internal standard.
-
To initiate the reaction, add a known volume of the acid catalyst stock solution to the NMR tube, mix thoroughly, and immediately begin acquiring NMR spectra at regular time intervals.
-
The reaction progress can be monitored by observing the disappearance of the signals corresponding to this compound and the appearance of the signals for the ring-opened product(s).
-
The concentration of the remaining starting material at each time point can be calculated by integrating its characteristic signals relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the reaction rate and order.
General Protocol for Base-Catalyzed Aminolysis of a Substituted Oxetane
This protocol describes a general procedure for the ring-opening of an oxetane with an amine, which can be adapted for kinetic studies.
Materials:
-
This compound
-
Amine nucleophile (e.g., benzylamine)
-
Solvent (e.g., acetonitrile or solvent-free)
-
Lewis acid catalyst (e.g., In(OTf)₃ or MgBr₂·OEt₂) if necessary for activation
-
Reaction vessel equipped with a magnetic stirrer and temperature control
Procedure:
-
To a reaction vessel, add this compound and the solvent (if used).
-
Add the amine nucleophile to the reaction mixture.
-
If a catalyst is used, add it to the mixture.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS or HPLC).
-
To determine the initial rate, the concentration of the starting material and product should be quantified at early time points.
-
Upon completion, the reaction is quenched (e.g., with water or a mild acid), and the product is isolated by standard workup and purification procedures (e.g., extraction and column chromatography).
Conclusion
The ring-opening of this compound presents a versatile entry point to 1,3-diols and their derivatives. While kinetically more stable than analogous epoxides, its reactivity can be effectively modulated through the choice of catalytic conditions. An understanding of the underlying kinetic principles and reaction mechanisms is crucial for controlling the regioselectivity and achieving the desired synthetic outcomes. The comparative data and model protocols provided in this guide serve as a valuable resource for researchers working on the synthesis of complex molecules incorporating the 1,3-difunctionalized motif derived from this compound.
References
Spectroscopic Comparison of 2-Methyloxetan-3-ol Diastereomers: Data Not Currently Available in Public Domain
A comprehensive search for experimental spectroscopic data for the cis and trans diastereomers of 2-Methyloxetan-3-ol has revealed a significant gap in publicly accessible scientific literature and databases. Despite extensive queries for ¹H NMR, ¹³C NMR, infrared (IR), and mass spectrometry (MS) data specific to these compounds, no direct experimental spectra or detailed comparative studies were found.
The objective of this guide was to provide a detailed spectroscopic comparison of the two diastereomers, including quantitative data, experimental protocols, and a logical workflow for their differentiation. However, the foundational experimental data required for such a comparison—namely the specific chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns for each isomer—is not available in the public domain.
While general principles of spectroscopy can predict some differences between the cis and trans isomers, a rigorous, data-driven comparison is not possible without the actual experimental results. For instance, in ¹H NMR spectroscopy, the relative stereochemistry of the methyl and hydroxyl groups would be expected to influence the coupling constants between the protons on the oxetane ring due to differing dihedral angles. Similarly, subtle differences in the ¹³C NMR chemical shifts and IR stretching frequencies for the C-O bonds would be anticipated.
A logical workflow for such a comparative analysis, should the data become available, is outlined in the diagram below. This workflow illustrates the process of synthesizing the diastereomers, acquiring the spectroscopic data, and performing a comparative analysis to elucidate the structural differences.
Caption: Workflow for the spectroscopic comparison of this compound diastereomers.
Experimental Protocols
Without specific literature to cite, detailed experimental protocols for the synthesis and spectroscopic analysis of cis- and trans-2-Methyloxetan-3-ol cannot be provided. However, a general methodology for such an investigation would likely involve:
-
Synthesis: The synthesis of this compound could potentially be achieved through the epoxidation of 3-buten-2-ol followed by an intramolecular cyclization. This would likely result in a mixture of the cis and trans diastereomers.
-
Separation and Purification: The individual diastereomers would then need to be separated from the reaction mixture, typically using a chromatographic technique such as column chromatography or preparative gas chromatography.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired for each purified diastereomer, likely in a deuterated solvent such as CDCl₃. 2D NMR techniques like COSY, HSQC, and HMBC would be instrumental in assigning all proton and carbon signals unambiguously.
-
Infrared Spectroscopy: IR spectra would be obtained using either a liquid film or a solution in a suitable solvent (e.g., CCl₄) to identify characteristic functional group vibrations, such as the O-H and C-O stretches.
-
Mass Spectrometry: Mass spectra, likely using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI), would be recorded to determine the molecular weight and analyze the fragmentation patterns of each diastereomer.
-
Data Presentation
As no quantitative data could be found, the intended comparative tables remain unpopulated. Had the data been available, they would have been structured as follows:
Table 1: ¹H NMR Data for this compound Diastereomers (in CDCl₃, hypothetical)
| Proton | cis-Isomer δ (ppm), multiplicity, J (Hz) | trans-Isomer δ (ppm), multiplicity, J (Hz) |
| CH₃ | Data not available | Data not available |
| H-2 | Data not available | Data not available |
| H-3 | Data not available | Data not available |
| H-4a | Data not available | Data not available |
| H-4b | Data not available | Data not available |
| OH | Data not available | Data not available |
Table 2: ¹³C NMR Data for this compound Diastereomers (in CDCl₃, hypothetical)
| Carbon | cis-Isomer δ (ppm) | trans-Isomer δ (ppm) |
| CH₃ | Data not available | Data not available |
| C-2 | Data not available | Data not available |
| C-3 | Data not available | Data not available |
| C-4 | Data not available | Data not available |
Table 3: Key IR Absorptions for this compound Diastereomers (cm⁻¹, hypothetical)
| Functional Group | cis-Isomer | trans-Isomer |
| O-H stretch | Data not available | Data not available |
| C-H stretch | Data not available | Data not available |
| C-O stretch | Data not available | Data not available |
Table 4: Mass Spectrometry Data for this compound Diastereomers (hypothetical)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| cis | Data not available | Data not available |
| trans | Data not available | Data not available |
A Comparative Guide to the Synthesis of 2-Methyloxetan-3-ol for Researchers and Drug Development Professionals
An objective analysis of synthetic pathways to a valuable building block, supported by experimental data and detailed protocols.
In the landscape of modern medicinal chemistry and drug development, the oxetane ring has emerged as a highly sought-after structural motif. Its incorporation into molecular scaffolds can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability. Among the functionalized oxetanes, 2-Methyloxetan-3-ol stands out as a versatile building block. This guide provides a comprehensive benchmark of key synthetic methodologies for this compound, offering a comparative analysis of their performance based on available experimental data. Detailed experimental protocols are provided to facilitate the practical application of these methods in a research and development setting.
Method 1: Intramolecular Cyclization of an Epoxy Alcohol
A prevalent and effective strategy for the formation of the oxetane ring is the intramolecular cyclization of a suitably substituted epoxy alcohol. In the case of this compound, the logical precursor is 2-methyl-2,3-epoxy-1-propanol. This method relies on the base-catalyzed ring-opening of the epoxide by the neighboring hydroxyl group.
The reaction proceeds via an intramolecular SN2 attack of the alkoxide on the less substituted carbon of the epoxide ring, leading to the formation of the desired four-membered oxetane ring. The stereochemistry of the starting epoxide can influence the stereochemistry of the final product.
Experimental Protocol:
Synthesis of this compound from 2-methyl-2,3-epoxy-1-propanol
-
Materials: 2-methyl-2,3-epoxy-1-propanol, Sodium hydride (NaH) (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl) solution, Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-methyl-2,3-epoxy-1-propanol (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
-
Method 2: Cyclization of a 1,3-Diol
Another fundamental approach to oxetane synthesis involves the dehydration of a 1,3-diol. For the synthesis of this compound, a suitable precursor would be 2-methyl-1,3-butanediol. This method typically requires the conversion of one of the hydroxyl groups into a good leaving group, such as a tosylate or mesylate, followed by intramolecular Williamson ether synthesis under basic conditions.
This two-step, one-pot procedure involves the selective activation of the primary hydroxyl group followed by an intramolecular nucleophilic attack by the tertiary hydroxyl group to form the oxetane ring.
Experimental Protocol:
Synthesis of this compound from 2-methyl-1,3-butanediol
-
Materials: 2-methyl-1,3-butanediol, p-Toluenesulfonyl chloride (TsCl), Pyridine, Sodium hydride (NaH) (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
A solution of 2-methyl-1,3-butanediol (1.0 equivalent) in a mixture of pyridine and dichloromethane is cooled to 0 °C.
-
p-Toluenesulfonyl chloride (1.05 equivalents) is added portion-wise, and the reaction mixture is stirred at 0 °C for 4-6 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tosylate.
-
The crude tosylate is dissolved in anhydrous THF and added dropwise to a suspension of sodium hydride (1.5 equivalents) in anhydrous THF at 0 °C.
-
The mixture is heated to reflux and stirred for 12-18 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, the reaction is carefully quenched with water.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification by flash column chromatography affords this compound.
-
Method 3: The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. For the synthesis of this compound, this would conceptually involve the reaction of acetaldehyde with vinyl alcohol. However, the instability of vinyl alcohol makes this a challenging direct approach. A more practical variation would involve using a vinyl ether followed by deprotection.
This method offers a direct route to the oxetane core but can be limited by regioselectivity and the need for specialized photochemical equipment. The reaction is initiated by the photoexcitation of the carbonyl compound.
Conceptual Experimental Workflow:
A solution of acetaldehyde and a suitable vinyl alcohol equivalent (e.g., ethyl vinyl ether) in an appropriate solvent (e.g., benzene or acetonitrile) is irradiated with a UV lamp (typically >300 nm). After the reaction is complete, the solvent is removed, and the resulting ethoxy-substituted oxetane is subjected to acidic hydrolysis to yield this compound.
Performance Comparison
To provide a clear and objective comparison of these synthetic methods, the following table summarizes key performance indicators. It is important to note that the data for the Paternò-Büchi reaction is estimated due to the lack of a direct literature precedent for this specific transformation.
| Parameter | Method 1: Intramolecular Cyclization of Epoxy Alcohol | Method 2: Cyclization of a 1,3-Diol | Method 3: Paternò-Büchi Reaction (Conceptual) |
| Starting Material | 2-methyl-2,3-epoxy-1-propanol | 2-methyl-1,3-butanediol | Acetaldehyde, Vinyl alcohol equivalent |
| Key Reagents | NaH, THF | TsCl, Pyridine, NaH, THF | Photochemical reactor |
| Reaction Steps | 1 | 2 (can be one-pot) | 2 (including deprotection) |
| Reported Yield | Good to Excellent (typically >70%) | Good (typically 60-80%) | Moderate to Good (highly substrate dependent) |
| Reaction Time | 12-24 hours | 16-24 hours | 8-12 hours (photoreaction) + deprotection |
| Scalability | Readily scalable | Scalable with careful handling of reagents | Can be challenging to scale up |
| Purity of Crude Product | Generally high, requires chromatography | Moderate, requires chromatography | Often produces byproducts, requires extensive purification |
| Stereocontrol | Dependent on epoxide stereochemistry | Can be controlled by diol stereochemistry | Generally poor unless chiral auxiliaries are used |
| Safety Considerations | Use of NaH (flammable solid) | Use of pyridine (toxic) and NaH | Use of UV radiation, handling of volatile aldehydes |
Signaling Pathways and Experimental Workflows
To visually represent the logic of the synthetic routes, the following diagrams have been generated using the DOT language.
Safety Operating Guide
Proper Disposal of 2-Methyloxetan-3-ol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Methyloxetan-3-ol, a heterocyclic organic compound used in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Key Safety and Hazard Information
A summary of hazard information, based on the related compound 3-Methyl-3-oxetanemethanol, is provided below.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Acute Dermal Toxicity | Harmful in contact with skin.[1] |
| Acute Inhalation Toxicity | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Flammability | As an ether, it should be treated as a flammable liquid. |
| Peroxide Formation | Ethers can form explosive peroxides upon exposure to air and light. |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and leak-proof container.
-
The container must be compatible with the chemical. Glass or a container of the same material as the original is recommended.
-
Do not mix with incompatible wastes.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.
-
Ensure the storage area is designated for hazardous chemical waste.
5. Arrange for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in regular trash.[1]
6. Spill Cleanup:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed container and dispose of it as hazardous waste.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.
References
Essential Safety and Logistical Guide for Handling 2-Methyloxetan-3-ol
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 2-Methyloxetan-3-ol, a flammable liquid and vapor that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is paramount when working with this compound. The following table summarizes the recommended PPE, and the subsequent sections provide detailed operational protocols.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides protection against skin irritation. While specific compatibility data for this compound is limited, nitrile and neoprene generally offer good resistance to a range of organic chemicals. Butyl rubber gloves are a suitable alternative for extended contact.[1][2][3] It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination or damage occurs. |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Protects against splashes that can cause serious eye irritation. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Skin and Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat worn over personal clothing provides protection against accidental splashes and fire hazards. |
| Respiratory Protection | Air-Purifying Respirator with Organic Vapor Cartridges | Recommended when working in poorly ventilated areas, for extended periods, or when respiratory irritation is experienced.[4][5][6][7] |
Experimental Workflow and Safety Protocols
The following diagram illustrates the necessary steps for safely handling this compound, from preparation to disposal.
References
- 1. gloves.com [gloves.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. glovesbyweb.com [glovesbyweb.com]
- 4. allergycontrol.com [allergycontrol.com]
- 5. 3M organic vapors & acid gases cartridge for half & full facepieces. | Sylprotec.com [sylprotec.com]
- 6. pksafety.com [pksafety.com]
- 7. multimedia.3m.com [multimedia.3m.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
